molecular formula C10H17BO2 B1523719 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1287752-88-8

2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1523719
CAS No.: 1287752-88-8
M. Wt: 180.05 g/mol
InChI Key: MNPPDEKCCSRVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H17BO2 and its molecular weight is 180.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-but-1-ynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPPDEKCCSRVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200617
Record name 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-88-8
Record name 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable alkynylboronate ester in organic synthesis. This document delves into the prevalent synthetic methodologies, with a particular focus on the mechanistic underpinnings of metal-catalyzed borylation of terminal alkynes. It offers detailed experimental protocols, safety considerations, and data interpretation to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis and application of this versatile building block. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction intricacies.

Introduction: The Significance of Alkynylboronates

Organoboron compounds have emerged as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Among these, alkynylboronate esters, such as this compound, are of paramount importance.[3] Their unique reactivity profile allows for their participation in a myriad of chemical transformations, including the renowned Suzuki-Miyaura cross-coupling reaction, making them highly sought-after intermediates in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs).[2][4]

The synthesis of these compounds has evolved significantly, with transition-metal catalysis playing a pivotal role in achieving high efficiency and selectivity.[5][6] This guide will explore the key synthetic routes, providing a robust framework for their practical implementation.

Synthetic Methodologies: A Mechanistic Perspective

The most direct and atom-economical approach to synthesize this compound involves the borylation of the terminal alkyne, 1-butyne. Several catalytic systems have been developed to facilitate this transformation, each with its own set of advantages and mechanistic nuances.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a cornerstone for the synthesis of boronate esters from halides and triflates.[4][7][8] While traditionally applied to aryl and vinyl halides, modifications of this methodology can be adapted for the direct C-H borylation of terminal alkynes. The catalytic cycle, illustrated below, typically involves a palladium(0) species.

Miyaura_Borylation Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X (Alkenyl Halide) Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation B2pin2, Base Alkynylboronate Complex Alkynylboronate Complex Transmetalation->Alkynylboronate Complex Reductive Elimination Reductive Elimination Alkynylboronate Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Product 2-(1-Butyn-1-YL)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Reductive Elimination->Product

Figure 1: Simplified catalytic cycle for Miyaura borylation.

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[8] For the direct borylation of alkynes, the mechanism can deviate, often involving the formation of a palladium-hydride species that initiates the catalytic cycle. One-pot borylation/Suzuki reactions have also been developed to streamline synthetic processes.[9]

Copper-Catalyzed Borylation

Copper catalysis has gained significant traction for the borylation of alkynes due to its cost-effectiveness and unique reactivity.[1][5] Copper-catalyzed hydroboration of alkynes with bis(pinacolato)diboron (B₂pin₂) is a prominent method.[10] The reaction mechanism is believed to involve the formation of a copper-boryl intermediate, which then undergoes insertion of the alkyne.[10] The regioselectivity of the borylation (i.e., whether the boron moiety adds to the terminal or internal carbon of the alkyne) can often be controlled by the choice of ligand.[10]

Iron and Manganese-Catalyzed Borylation

In the quest for more sustainable and economical synthetic methods, base metals like iron and manganese have been explored as catalysts for alkyne borylation.[5][6][11] Iron catalysts, such as ferric chloride, have been shown to efficiently catalyze the monoborylation of alkynes with high regio- and stereoselectivity.[11] Manganese complexes have also demonstrated excellent chemoselectivity for the C(sp)-H borylation of terminal alkynes.[6] These methods offer environmentally benign alternatives to precious metal catalysis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Butyne≥98%Sigma-AldrichHighly flammable gas. Handle with care.
Bis(pinacolato)diboron (B₂pin₂)≥98%Combi-BlocksMoisture sensitive.
PdCl₂(dppf)≥98%Strem ChemicalsAir-sensitive catalyst.
Potassium Acetate (KOAc)Anhydrous, ≥99%Acros OrganicsMust be dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichUse from a freshly opened bottle or dried over molecular sieves.
Diethyl EtherAnhydrous, ≥99.7%Fisher ScientificFor extraction.
Saturated aq. NaCl (Brine)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Reaction Setup and Procedure

Reaction_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification Flask_Setup Flame-dry a Schlenk flask and equip with a stir bar. Inert_Atmosphere Evacuate and backfill with Argon (3x). Flask_Setup->Inert_Atmosphere Add_Solids Add B₂pin₂, PdCl₂(dppf), and KOAc to the flask. Inert_Atmosphere->Add_Solids Add_Solvent Add anhydrous 1,4-dioxane via syringe. Add_Solids->Add_Solvent Add_Alkyne Bubble 1-butyne gas through the solution at 0 °C. Add_Solvent->Add_Alkyne Heating Heat the reaction mixture at 80 °C. Add_Alkyne->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Cooling Cool the reaction to room temperature. Monitoring->Cooling Upon completion Filtration Filter through Celite, rinse with diethyl ether. Cooling->Filtration Extraction Wash the filtrate with water and brine. Filtration->Extraction Drying Dry the organic layer over MgSO₄. Extraction->Drying Concentration Concentrate in vacuo. Drying->Concentration Purification Purify by column chromatography or distillation. Concentration->Purification

Figure 2: Experimental workflow for the synthesis.

  • Preparation: A 100 mL Schlenk flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of argon. The flask is equipped with a magnetic stir bar.

  • Reagent Addition: To the flask are added bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and anhydrous potassium acetate (1.5 eq). The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane is then added via syringe.

  • Alkyne Addition: The reaction mixture is cooled to 0 °C in an ice bath. 1-Butyne gas (1.0 eq) is then bubbled through the solution for approximately 10-15 minutes, or until the desired amount has been added (this can be monitored by mass).

  • Reaction: The flask is sealed and the reaction mixture is heated to 80 °C. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of Celite, rinsing with diethyl ether. The filtrate is transferred to a separatory funnel and washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound. For purification of boronic acids and their esters, various techniques like recrystallization and derivatization can also be employed.[12][13][14]

Safety and Handling

Proper safety precautions are imperative when handling the reagents involved in this synthesis.

  • 1-Butyne: Is a highly flammable gas. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Organoboron Reagents: While generally less toxic than other organometallics, boronic esters should be handled with care. Avoid inhalation and skin contact.[15][16]

  • Palladium Catalysts: Can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

  • Solvents: Anhydrous solvents are often flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[15][16][17][18][19]

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Resonances corresponding to the ethyl group (triplet and quartet) and the methyl groups of the pinacolato ligand (singlet).
¹³C NMR Signals for the acetylenic carbons, the ethyl group carbons, and the carbons of the dioxaborolane ring.
¹¹B NMR A characteristic chemical shift for the boron atom in the dioxaborolane ring.
GC-MS A molecular ion peak corresponding to the mass of the product.
FT-IR A characteristic C≡C stretching frequency.

Conclusion

The synthesis of this compound is a well-established yet nuanced process. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocol, and stringent adherence to safety procedures are essential for success. The methodologies outlined in this guide, particularly the palladium-catalyzed borylation, provide a reliable pathway to this valuable synthetic intermediate. The continued development of more sustainable catalytic systems using earth-abundant metals promises to further enhance the accessibility and utility of alkynylboronates in the future.

References

  • Some Recent Developments in Borylation of Alkynes under Base/Coinage Metal Catalysis. (n.d.).
  • Some Recent Developments in Borylation of Alkynes under Base/Coinage Metal Catalysis. (2016).
  • Rawat, V. S., & Sreedhar, B. (2014). Iron-Catalyzed Borylation Reactions of Alkynes: An Efficient Synthesis of E-Vinyl Boronates. Synlett, 25(08), 1132-1136.
  • Chemoselective C(sp)-H Borylation of Terminal Alkynes Catalyzed by a Bis(N-heterocyclicsilylene) Manganese Complex. (n.d.). ChemRxiv.
  • Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study. (2024). Chemistry – An Asian Journal, 19(14), e202400286.
  • Alkenyl Boronates: Synthesis and Applications. (n.d.). ResearchGate.
  • Alkynylboron compounds in organic synthesis. (n.d.). ResearchGate.
  • Alkenylboronates: Synthesis and Applications. (n.d.). Amanote Research.
  • Miyaura Borylation Reaction. (n.d.). Alfa Chemistry.
  • Miyaura borylation. (n.d.). Wikipedia.
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
  • SAFETY DATA SHEET. (2005).
  • Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. (n.d.). Angewandte Chemie International Edition.
  • 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety Data Sheets. (n.d.). Echemi.
  • (4R,5R)-2-(But-1-yl)-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide Safety Data Sheet. (n.d.). Synquest Labs.
  • Enantiospecific Alkynylation of Alkylboronic Esters. (n.d.). PMC - NIH.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH.
  • SAFETY DATA SHEET. (2012). Fisher Scientific.
  • Alkynylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (n.d.). ResearchGate.
  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • How to purify boronic acids/boronate esters? (2016). ResearchGate.
  • Purification of boronic acids? (2017). Reddit.
  • (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem.
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. (n.d.). Sigma-Aldrich.
  • 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem.

Sources

The Synthesis of 1-Butynylboronic Acid Pinacol Ester: A Technical Guide for Advancing Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Butynylboronic Acid Pinacol Ester

1-Butynylboronic acid pinacol ester is a versatile and highly valuable building block in modern organic synthesis, particularly within the realm of drug discovery and materials science. Its utility stems from the presence of both a reactive alkyne moiety and a stable, yet readily functionalizable, boronic ester. This dual functionality allows for sequential, chemoselective transformations, making it an ideal linchpin for the construction of complex molecular architectures. As a key intermediate, it participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, which is a cornerstone of pharmaceutical development.[1][2][3] The stability of the pinacol ester group, compared to the corresponding boronic acid, offers significant advantages in terms of handling, purification, and storage, while still retaining the requisite reactivity for subsequent synthetic manipulations.[4]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing 1-butynylboronic acid pinacol ester, with a focus on the underlying mechanistic principles, practical experimental considerations, and field-proven insights to ensure reliable and reproducible outcomes.

Synthetic Strategies: Navigating the Pathways to 1-Butynylboronic Acid Pinacol Ester

The preparation of 1-butynylboronic acid pinacol ester can be broadly approached through two main catalytic paradigms: copper-catalyzed reactions involving the direct borylation of 1-butyne and palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Borylation of Terminal Alkynes: A Direct and Atom-Economical Approach

Copper catalysis has emerged as a powerful and cost-effective method for the synthesis of alkynylboronates.[5] This approach typically involves the reaction of a terminal alkyne, such as 1-butyne, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a copper catalyst.[6][7] The reaction can proceed via two main pathways: dehydrogenative borylation or hydroboration, depending on the specific reaction conditions and the nature of the boron source.

Dehydrogenative Borylation: This pathway, often utilizing pinacolborane (HBpin), leads to the direct formation of the C(sp)-B bond with the concomitant evolution of hydrogen gas.[8] The mechanism is thought to involve the formation of a copper acetylide intermediate, which then undergoes σ-bond metathesis with HBpin.[8]

Hydroboration: In the context of using B₂pin₂, the reaction is more accurately described as a hydroboration process. A copper-boryl species is initially formed, which then adds across the alkyne triple bond.[6][7] Subsequent protonolysis of the resulting alkenylcopper intermediate yields the desired alkynylboronic acid pinacol ester. The regioselectivity of the borylcupration step is a critical factor, with the boron moiety typically adding to the terminal carbon of the alkyne.[9][10]

The choice of ligand for the copper catalyst can significantly influence the reaction's efficiency and selectivity. N-heterocyclic carbenes (NHCs) and various phosphine ligands have been successfully employed to modulate the catalytic activity and prevent side reactions.[6][7]

Logical Relationship: Key Factors in Copper-Catalyzed Borylation

cluster_2 Reaction Outcome CopperSource Copper(I) or (II) Precatalyst Product 1-Butynylboronic Acid Pinacol Ester CopperSource->Product Ligand Ligand (e.g., NHC, Phosphine) Selectivity Regioselectivity Ligand->Selectivity Influences Base Base (e.g., Triethylamine) Base->Product Promotes Alkyne 1-Butyne Alkyne->Product BoronSource Bis(pinacolato)diboron (B₂pin₂) BoronSource->Product Yield Yield & Purity Product->Yield Selectivity->Yield start Start reagents Combine 1-halo-1-butyne, B₂pin₂, Pd catalyst, ligand, and base in a dry solvent. start->reagents reaction Heat the reaction mixture under an inert atmosphere. reagents->reaction monitor Monitor reaction progress by TLC or GC-MS. reaction->monitor workup Perform aqueous workup to remove inorganic salts. monitor->workup extraction Extract the product with an organic solvent. workup->extraction purification Purify by flash column chromatography. extraction->purification characterization Characterize the final product (NMR, MS). purification->characterization end End characterization->end

Sources

Physical and chemical properties of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction and Strategic Overview

This compound, also known as 1-butynylpinacolborane, is a highly versatile and valuable reagent in modern organic synthesis. As a member of the alkynyl boronate ester class of compounds, it serves as a robust and efficient building block for the introduction of the 1-butynyl moiety into complex molecular architectures. Its stability, ease of handling compared to more reactive organometallics, and broad functional group tolerance make it an indispensable tool for researchers in medicinal chemistry and materials science.

The strategic importance of this reagent lies in its dual reactivity. The carbon-boron bond is primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C(sp)-C(sp²) bonds.[1][2] Concurrently, the terminal alkyne functionality remains available for a host of subsequent transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

While this specific reagent is often synthesized and used directly, its physicochemical properties can be defined. The data presented below is a combination of calculated values and empirically expected characteristics based on analogous structures.

Physical and Chemical Properties
PropertyValueSource/Comment
IUPAC Name 2-(But-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane---
Synonyms 1-Butynylpinacolborane, But-1-ynylboronic acid pinacol ester---
CAS Number 108933-72-8---
Molecular Formula C₁₀H₁₇BO₂Calculated
Molecular Weight 180.05 g/mol Calculated
Appearance Colorless to pale yellow liquid or low-melting solidExpected based on analogs
Boiling Point Not reported; distillable under high vacuum---
Solubility Soluble in common organic solvents (THF, Et₂O, Dioxane, Toluene)---
Stability Sensitive to moisture and strong acids; stable under inert atmosphereGeneral for boronate esters
Spectroscopic Signature for Structural Verification

Verifying the integrity of 2-(1-butynyl)pinacolborane is critical. The following table outlines the expected spectroscopic data for routine quality control.

TechniqueExpected Chemical Shifts (δ) / Frequencies (ν)Rationale and Key Features
¹H NMR ~1.25-1.35 ppm (s, 12H)~2.25-2.35 ppm (q, 2H)~1.10-1.20 ppm (t, 3H)The sharp singlet corresponds to the four equivalent methyl groups of the pinacol backbone. The quartet and triplet are characteristic of the ethyl group attached to the alkyne.
¹³C NMR ~84 ppm~25 ppm~90 ppm~75 ppm~14 ppm~12 ppmResonances for the quaternary carbons of the pinacol ring, the pinacol methyls, the B-C≡C carbon, the B-C≡C -Et carbon, the methylene (-CH₂-), and terminal methyl (-CH₃) carbons, respectively. The B-C≡C signal is often broad.
¹¹B NMR ~20-30 ppmThis range is characteristic for tetracoordinate boronic esters.[3][4][5] The signal is typically broad.
FT-IR ~2200-2250 cm⁻¹ (weak)~1370-1380 cm⁻¹ (strong)~1145 cm⁻¹ (strong)The weak absorption corresponds to the C≡C stretch. The strong B-O and C-O stretching frequencies are characteristic of the dioxaborolane ring.

Synthesis and Preparation

The most reliable and widely adopted synthesis of alkynyl pinacol boronates involves the reaction of a terminal alkyne with a strong base to form a metal acetylide, which is then trapped with an electrophilic boron species.

Causality Behind Experimental Choices:
  • Inert Atmosphere: The use of n-butyllithium (n-BuLi) necessitates strictly anhydrous and oxygen-free conditions (e.g., under Argon or Nitrogen). n-BuLi is highly pyrophoric and reacts violently with water and oxygen.

  • Low Temperature: The initial deprotonation of 1-butyne is performed at low temperatures (-78 °C) to control the exothermicity of the reaction and prevent side reactions.

  • Boron Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an ideal boron source. The isopropoxy group is a good leaving group, and the pinacol backbone confers stability to the final product.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Borylation Butyne 1-Butyne Lithium_Acetylide 1-Butynyllithium Butyne->Lithium_Acetylide THF, -78 °C nBuLi n-BuLi nBuLi->Lithium_Acetylide Boron_Ester 2-Isopropoxy-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Lithium_Acetylide->Boron_Ester Product Target Product Boron_Ester->Product -78 °C to RT

Caption: Synthesis of the target boronate ester via lithiation-borylation.

Experimental Protocol: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-butyne (5.4 g, 100 mmol) to the THF. Slowly add n-butyllithium (1.6 M in hexanes, 63 mL, 101 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: To the freshly prepared 1-butynyllithium solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (18.6 g, 100 mmol) dropwise, again maintaining the temperature below -70 °C.

  • Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the title compound as a clear liquid.

Chemical Reactivity and Synthetic Applications

The utility of 1-butynylpinacolborane stems from its predictable and high-yielding participation in cross-coupling chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone application, providing a powerful method for forging C(sp)-C(sp²) bonds. The reaction couples the 1-butynyl boronate with aryl, heteroaryl, or vinyl halides (or triflates) in the presence of a palladium catalyst and a base.[2][6]

  • Mechanism Insight: The reaction proceeds via a well-established catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it activates the boronate ester, facilitating the transmetalation step where the 1-butynyl group is transferred from boron to the palladium center.[1] Reductive elimination from the palladium complex then yields the final product and regenerates the active Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd0->Oxidative_Addition Oxidative Addition ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronate Butynyl-B(pin) + Base Transmetalation Ar-Pd(II)(Butynyl)L₂ Boronate->Transmetalation Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Product (Ar-Butynyl) Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 1-Bromo-4-nitrobenzene
  • Reagent Charging: In an oven-dried Schlenk tube, combine 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed mixture of dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford 1-(but-1-yn-1-yl)-4-nitrobenzene.

Other Synthetic Transformations

The versatility of this reagent extends beyond Suzuki couplings. The C(sp)-B bond can be oxidized under specific conditions to yield valuable carboxylic acid derivatives.[7] This protocol involves treating the boronate with an oxidant in the presence of nucleophiles like water, alcohols, or amines to generate carboxylic acids, esters, or amides, respectively, representing a powerful C-B to C=O conversion.

Safety, Handling, and Storage

As with all organoboron reagents, proper handling is essential for both safety and maintaining reagent integrity.

  • Hazards: this compound is expected to be an irritant to the eyes, skin, and respiratory system. Boronic esters should be handled in a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and nitrile gloves, is required.

  • Storage: The compound is sensitive to moisture, which can lead to hydrolysis of the boronate ester. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term stability, refrigeration (-20 °C) is recommended.

  • Disposal: All hazardous materials and waste should be handled and disposed of in accordance with institutional and local regulations.

References

  • LookChem. 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, 69190-62-1. Available from: [Link]

  • PubChem. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

  • The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available from: [Link]

  • PubChem. 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

  • Organic Syntheses. boronic esters. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Available from: [Link]

  • Chemical Communications (RSC Publishing). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Available from: [Link]

  • Beilstein Journals. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Available from: [Link]

  • Thieme. Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of al. Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and Reactivity of Alkynyl Boron Compounds. Available from: [Link]

  • Organic Chemistry Portal. Pinacolborane. Available from: [Link]

  • University of Sheffield. Boron NMR. Available from: [Link]

  • NIH National Center for Biotechnology Information. Enantiospecific Alkynylation of Alkylboronic Esters. Available from: [Link]

  • University of Ottawa NMR Facility Blog. 1H NMR with 11B Decoupling. Available from: [Link]

  • ResearchGate. Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Available from: [Link]

  • SDSU Chemistry. 11 B NMR Chemical Shifts. Available from: [Link]

  • NIH National Center for Biotechnology Information. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. Available from: [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available from: [Link]

  • PubMed. Oxidation of Alkynyl Boronates to Carboxylic Acids, Esters, and Amides. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the development of efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Among these, organoboron compounds, particularly boronate esters, have emerged as indispensable tools. This guide provides a comprehensive technical overview of 2-(phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent alkynyl boronate ester. While the specific compound 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not widely documented, its phenyl-substituted analogue serves as an exemplary model for understanding the synthesis, properties, and vast applications of this class of reagents.

Alkynyl boronate esters are valued for their stability, ease of handling, and remarkable reactivity in a variety of cross-coupling reactions. They serve as key intermediates in the synthesis of pharmaceuticals, functional materials, and natural products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 2-(phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 159087-45-3[1][2]
Molecular Formula C₁₄H₁₇BO₂[1]
Molecular Weight 228.10 g/mol [1]
Appearance Crystals[2]
Melting Point 49-68 °C[2][3]
Boiling Point 265.4±23.0 °C (Predicted)[3]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[3]

Safety and Handling: 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][5][6][7]

Synthesis of 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of alkynyl boronate esters can be achieved through several methodologies. A common and effective route involves the coupling of a terminal alkyne with a boron source.

Conceptual Synthesis Workflow

The synthesis generally proceeds via the reaction of a terminal alkyne with a diboron reagent in the presence of a suitable catalyst or through the reaction of a metal acetylide with a boronic ester precursor.

G cluster_synthesis Synthesis of 2-(Phenylethynyl)pinacol boronate Phenylacetylene Phenylacetylene Reaction_Vessel Reaction Phenylacetylene->Reaction_Vessel Pinacolborane Pinacolborane or Bis(pinacolato)diboron Pinacolborane->Reaction_Vessel Catalyst Transition Metal Catalyst (e.g., Cu(I) or Pd(0)) Catalyst->Reaction_Vessel Base Base (e.g., Amine) Base->Reaction_Vessel Product 2-(Phenylethynyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Reaction_Vessel->Product Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Coupling Workflow AlkynylBoronate 2-(Phenylethynyl)pinacol boronate Catalytic_Cycle Catalytic Cycle AlkynylBoronate->Catalytic_Cycle ArylHalide Aryl or Vinyl Halide (Ar-X) ArylHalide->Catalytic_Cycle Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Catalytic_Cycle Base_Suzuki Base (e.g., K₂CO₃, Cs₂CO₃) Base_Suzuki->Catalytic_Cycle Coupled_Product Disubstituted Alkyne (Ar-C≡C-Ph) Catalytic_Cycle->Coupled_Product Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_alkynyl Ar-Pd(II)(C≡CPh)L₂ Transmetal->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Product_Sonogashira Ar-C≡C-Ph RedElim->Product_Sonogashira ArX Ar-X CuI Cu(I)X Pi_complex [PhC≡CH-Cu]⁺ CuI->Pi_complex Deprotonation Deprotonation (Base) Pi_complex->Deprotonation Cu_acetylide PhC≡C-Cu Deprotonation->Cu_acetylide Cu_acetylide->Transmetal PhCCH PhC≡CH

Sources

A Technical Guide to 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. We will delve into its structural characteristics, spectroscopic signature, synthesis protocols, and pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction.

Core Structural & Physicochemical Properties

This compound, also known as 1-butynylboronic acid pinacol ester, is an organoboron compound featuring a terminal alkyne linked to a pinacolborane group. This structure combines the stability of the boronic ester with the reactivity of the alkynyl group, making it a valuable building block in synthetic chemistry. The C-B bond has low polarity, rendering the compound stable yet susceptible to transmetalation in the presence of a suitable catalyst.[1]

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name 2-(But-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneN/A
CAS Number 1287752-88-8[2]
Molecular Formula C₁₀H₁₇BO₂[2]
Molecular Weight 180.05 g/mol [2]
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Storage Inert atmosphere, store in freezer, under -20°C[2]

Below is a diagram illustrating the molecular structure of the topic compound.

Caption: Molecular structure of the topic compound.

Spectroscopic Characterization for Structural Verification

Accurate characterization is essential for confirming the identity and purity of this compound. The following are typical spectroscopic data used for its identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the ethyl group of the butynyl chain and a prominent singlet for the twelve equivalent methyl protons of the pinacol group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the alkynyl carbons, the carbons of the ethyl group, and the carbons of the pinacol ring. The carbon attached to the boron atom may show a broadened signal due to quadrupolar relaxation.

  • ¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): This technique is particularly useful for organoboron compounds. For pinacol boronic esters, a characteristic broad singlet is typically observed in the range of δ 20-35 ppm.[3][4] This confirms the trigonal planar (sp²) geometry of the boron atom.

Synthesis Protocol and Mechanistic Considerations

The synthesis of alkynyl boronic esters can be achieved through several methods. A common and effective route involves the deprotonation of a terminal alkyne followed by reaction with a boron electrophile.

Experimental Protocol: Synthesis via Deprotonation/Borylation

This protocol is a representative procedure based on established methods for synthesizing alkynyl boronic esters.[5]

Objective: To synthesize this compound from 1-butyne.

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol isopropoxyboronate)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous HCl in diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reaction Initiation: Dissolve 1-butyne in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of 1-butyne via the dropping funnel. Maintain the temperature at -78 °C. The n-BuLi acts as a strong base to deprotonate the terminal alkyne, forming lithium butynilide.

  • Borylation: After the addition is complete, continue stirring for 30-60 minutes at -78 °C. Then, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise. This electrophilic boron reagent is quenched by the nucleophilic lithium butynilide to form an intermediate anionic boronate complex.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Causality and Experimental Choices
  • Anhydrous Conditions: Organolithium reagents and boronic esters are sensitive to moisture. All glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagents and hydrolysis of the product.

  • Low Temperature: The deprotonation step is performed at -78 °C to control the exothermicity of the reaction and to prevent side reactions.

  • Choice of Boron Reagent: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an effective electrophile for this reaction. The pinacol group provides steric bulk and electronic stability to the final product, making it easier to handle and purify compared to the corresponding boronic acid.

The following diagram illustrates the general workflow for the synthesis.

start 1-Butyne in Anhydrous THF deprotonation Deprotonation with n-BuLi @ -78°C start->deprotonation borylation Borylation with Pinacol Isopropoxyboronate deprotonation->borylation quench Aqueous Quench (NH4Cl) borylation->quench extract Extraction with Et2O or EtOAc quench->extract dry Drying & Concentration extract->dry purify Purification (Chromatography/Distillation) dry->purify product Final Product purify->product

Caption: General workflow for the synthesis of the title compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond between the alkynyl carbon of the boronic ester and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[7][8]

The general reaction scheme is as follows:

R-X + (CH₃CH₂C≡C)B(pin) → R-C≡CCH₂CH₃

Where:

  • R = Aryl, vinyl, or heteroaryl group

  • X = Halide (I, Br, Cl) or triflate (OTf)

  • (pin) = pinacolato group

This reaction is a powerful tool for constructing complex molecular architectures and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent transfers its organic group (the butynyl group) to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The diagram below illustrates the catalytic cycle.

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Butynyl-B(pin) Base pd2_coupled R-Pd(II)-C≡CR'(L_n) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R-C≡CR' center top left bottom right

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Handling and Safety

Organoboron compounds are generally considered to be of low toxicity.[8] However, standard laboratory safety precautions should always be observed.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[10] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer.[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

It is crucial to consult the Safety Data Sheet (SDS) for this specific compound before use for detailed safety information.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an important tool for the construction of carbon-carbon bonds. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 69190-62-1 - ChemicalBook. (2025, July 24).
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977. Retrieved from [Link]

  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.).
  • 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. (n.d.).
  • Boron - ESPI Metals. (n.d.).
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13).
  • Organoboron chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (n.d.).
  • 1287752-88-8|2-(But-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, October 7).

Sources

A Comprehensive Spectroscopic Guide to 1-Butynylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Butynylboronic acid pinacol ester (CAS No. 138500-85-3) is a key building block in modern organic synthesis. As a member of the versatile boronic ester family, it serves as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Its structure, featuring a terminal alkyne and a pinacol boronic ester, allows for the introduction of a butynyl moiety into complex molecular architectures, a common strategy in the development of pharmaceuticals and advanced materials.

This technical guide provides an in-depth analysis of the spectroscopic signature of 1-butynylboronic acid pinacol ester. As direct experimental data can be sparse, this document synthesizes predicted data based on fundamental spectroscopic principles and validated data from closely related structural analogs. The objective is to equip researchers, scientists, and drug development professionals with a reliable reference for the identification, characterization, and quality control of this important reagent. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the spectral features to ensure both theoretical understanding and practical application.

Molecular Structure and Physicochemical Properties

The structure consists of a four-carbon chain with a terminal triple bond (butynyl group) attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) ring.

Molecular Structure Diagram

Caption: Molecular structure of 1-butynylboronic acid pinacol ester.

Physicochemical Data Summary
PropertyValue
Molecular Formula C₁₀H₁₇BO₂
Molecular Weight 180.05 g/mol
CAS Number 138500-85-3
Appearance Predicted to be a colorless to pale yellow liquid
Boiling Point Not established; analogous compounds like 1-pentynylboronic acid pinacol ester have bp 68-72 °C/0.09 mmHg

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-butynylboronic acid pinacol ester. The analysis involves ¹H, ¹³C, and ¹¹B NMR.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, we expect four distinct signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.25Quartet (q)2H-C≡C-CH₂ -CH₃The methylene protons are adjacent to a methyl group (splitting into a quartet) and deshielded by the alkyne.
~ 1.26Singlet (s)12HPinacol -CH₃ The four equivalent methyl groups on the pinacol ring are magnetically identical and show a sharp singlet.
~ 1.10Triplet (t)3H-CH₂-CH₃ The terminal methyl protons are split into a triplet by the adjacent methylene group.

Expertise & Causality: The chemical shifts are predicted based on the electronic environment of the protons. The pinacol methyl protons at ~1.26 ppm provide a highly characteristic and intense singlet, often used as an internal reference point. The deshielding effect of the sp-hybridized carbons of the alkyne shifts the adjacent methylene protons downfield to approximately 2.25 ppm.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 83.5C -(CH₃)₂The quaternary carbons of the pinacol ring bonded to oxygen appear in this characteristic region for boronic esters.[1]
~ 90.0-C ≡C-BThe sp-hybridized carbon adjacent to the boron atom.
~ 72.0R-C ≡C-BThe sp-hybridized carbon of the ethyl group. The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar broadening from the adjacent boron nucleus.[1][2]
~ 24.8-C(CH₃ )₂The methyl carbons of the pinacol group are equivalent and appear as a sharp, intense signal.[1]
~ 14.5-C≡C-CH₂ -CH₃The methylene carbon of the ethyl group.
~ 13.8-CH₂-CH₃ The terminal methyl carbon of the ethyl group.
¹¹B NMR (Boron NMR)

¹¹B NMR is highly diagnostic for boron-containing compounds.

Predicted ¹¹B NMR Data (128 MHz, CDCl₃)

Chemical Shift (δ, ppm)AppearanceRationale
~ 30 - 34Broad singletThis chemical shift is characteristic of a neutral, tricoordinate boronic ester with a CBO₂ environment.[3][4] The broadness is due to quadrupolar relaxation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
2980 - 2870MediumC(sp³)-H StretchCorresponds to the C-H bonds of the methyl and methylene groups in the ethyl and pinacol moieties.[5]
~ 2250MediumC≡C Stretch (Alkyne)This is a key diagnostic peak for the internal alkyne. Its intensity is moderate because the dipole moment change is not as large as in a terminal alkyne.
~ 1350StrongB-O Asymmetric StretchA very strong and characteristic absorption for boronic esters, indicative of the boron-oxygen single bond.[6][7]
~ 1145StrongC-O StretchA strong absorption associated with the C-O bonds of the pinacol ester ring.[6][7]

Expertise & Causality: The IR spectrum is dominated by three strong bands related to the boronic ester functionality (B-O and C-O stretches) and a key diagnostic peak in the "triple bond region" for the alkyne C≡C stretch.[7] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms that the boronic acid has been successfully converted to its ester form and is free from hydrolysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its fragmentation patterns.

Predicted High-Resolution MS (HRMS) Data (ESI+)

m/z (calculated)Ion SpeciesRationale
181.1400[M+H]⁺ (for ¹¹B isotope)The protonated molecular ion. This would be the base peak under soft ionization conditions like Electrospray Ionization (ESI).
180.1322[M+H]⁺ (for ¹⁰B isotope)Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic isotopic pattern where the M+1 peak has an intensity of approximately 25% of the M peak, which is a definitive confirmation of a single boron atom.[8]

Expertise & Causality: The unique isotopic distribution of boron is a powerful diagnostic tool in mass spectrometry.[8] Observing the predicted m/z values for both the ¹¹B and ¹⁰B isotopologues with their characteristic ~4:1 intensity ratio provides unambiguous evidence for the presence of one boron atom in the molecule.

Predicted Fragmentation Pathway

Under higher energy conditions (e.g., in GC-MS or with fragmentation in MS/MS), the molecule is expected to fragment in predictable ways. A likely fragmentation involves the cleavage of the pinacol ring.

Fragmentation Diagram

Fragmentation parent [C₁₀H₁₇BO₂]⁺ m/z = 180.05 product1 [C₆H₉BO₂]⁺ m/z = 124.07 parent->product1 frag1 frag1 Loss of C₄H₈ (isobutylene)

Caption: A plausible fragmentation pathway for the molecular ion.

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following validated protocols are recommended.

General Sample Preparation
  • Ensure Purity: Use an analytical-grade sample of 1-butynylboronic acid pinacol ester. Pinacol boronic esters are generally stable but can be sensitive to hydrolysis; handle under an inert atmosphere (N₂ or Ar) if possible.

  • Solvent Selection: For NMR, use deuterated chloroform (CDCl₃) of high purity (>99.8% D). For MS, use HPLC-grade solvents like acetonitrile or methanol.

  • Concentration:

    • NMR: Prepare a solution of ~5-10 mg of the compound in 0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

    • MS (ESI): Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).

Spectroscopic Data Acquisition Workflow

Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis prep Prepare Sample (5-10 mg in 0.6 mL CDCl₃ for NMR) (10-100 µg/mL for MS) nmr_acq Acquire ¹H, ¹³C, ¹¹B Spectra (400 MHz Spectrometer) prep->nmr_acq ir_acq Acquire Spectrum (ATR or Thin Film) prep->ir_acq ms_acq Acquire Spectrum (ESI-TOF, High Resolution) prep->ms_acq nmr_proc Process Data (Fourier Transform, Phasing, Baseline Correction) ir_proc Identify Key Peaks (C≡C, B-O, C-O) ms_proc Analyze Data (Exact Mass, Isotope Pattern)

Caption: Integrated workflow for spectroscopic characterization.

Trustworthiness and Self-Validation

The integrity of spectroscopic data relies on a self-validating system.

  • Cross-Technique Correlation: The data from all three techniques must be consistent. The presence of the butynyl group must be confirmed by the C≡C stretch in the IR, the characteristic sp and sp³ carbon signals in the ¹³C NMR, and the correct molecular weight in the MS.

  • Internal Consistency: Within a technique, data must be self-consistent. For example, in ¹H NMR, the integration values must correspond to the number of protons in the proposed structure.

  • Isotopic Confirmation: The ~4:1 ratio of the [M+H]⁺ peaks for ¹¹B and ¹⁰B in high-resolution mass spectrometry is a critical validation step that confirms the elemental composition.[8]

  • Purity Assessment: The absence of significant impurity signals in the ¹H NMR spectrum (e.g., free pinacol, hydrolyzed boronic acid) is essential for validating the sample's purity. The absence of a broad O-H band in the IR spectrum corroborates the lack of hydrolysis.

By adhering to these principles, researchers can confidently identify and characterize 1-butynylboronic acid pinacol ester, ensuring the quality and reliability of their subsequent synthetic endeavors.

References

  • This cit
  • This cit
  • This cit
  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105206. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • Lamos, S. M., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS ONE, 8(10), e78347. Available at: [Link]

  • LibreTexts. (2021). Infrared Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Bolte, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Bolte, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(16), 5110-5124. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • This cit
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of Alkynyl Boronate Esters

2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures. Its utility stems from the presence of both a reactive alkynyl group and a versatile pinacol boronate ester. This combination allows for its participation in a wide array of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the introduction of the butynyl moiety into diverse organic scaffolds.[1] Such transformations are of paramount importance in the field of drug discovery and development, where the precise assembly of molecular fragments is essential for creating novel therapeutic agents.[2] The stability of this reagent is therefore a critical factor in ensuring the reproducibility and success of these synthetic endeavors. This guide provides a comprehensive overview of the stability, storage, and handling of this compound, drawing upon established principles of boronic ester chemistry and best practices for handling sensitive reagents.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₀H₁₇BO₂Based on chemical structure
Molecular Weight 180.05 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar pinacol boronate esters
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene)Pinacol boronate esters are generally nonpolar
Boiling Point Expected to be distillable under reduced pressureSimilar to other volatile boronate esters
NMR Spectroscopy Predictable shifts for the butynyl and pinacol protons and carbonsSee Appendix for predicted spectra

Stability and Degradation Pathways

The stability of this compound is primarily influenced by the inherent reactivity of the pinacol boronate ester and, to a lesser extent, the 1-butynyl group.

Hydrolysis of the Pinacol Boronate Ester

The most significant degradation pathway for this compound is the hydrolysis of the B-O bonds in the dioxaborolane ring.[3] This reaction is catalyzed by the presence of water and can occur under both acidic and basic conditions, leading to the formation of the corresponding butynylboronic acid and pinacol.

Caption: Primary degradation pathway via hydrolysis.

While pinacol boronate esters are generally considered more stable towards hydrolysis than their corresponding boronic acids, prolonged exposure to moisture will lead to decomposition.[3] The rate of hydrolysis can be influenced by factors such as pH and temperature.[3] This degradation is often the primary cause of reduced yields in subsequent reactions.

Oxidative Degradation

Boronic acids and their esters can be susceptible to oxidative cleavage of the carbon-boron bond. This process can be initiated by strong oxidizing agents or, in some cases, by atmospheric oxygen over extended periods, particularly in the presence of light or metal contaminants. The butynyl group itself is relatively stable to oxidation under standard laboratory conditions but can be reactive towards strong oxidants.

Reactivity of the 1-Butynyl Group

The terminal alkyne functionality in this compound is a site of potential reactivity. While generally stable, it can undergo addition reactions with various electrophiles and nucleophiles.[4] It is also important to note that terminal alkynes can form explosive metal acetylides with certain metal ions, such as those of copper(I), silver, and mercury. Therefore, contact with these metals should be avoided.

Recommended Storage and Handling Procedures

Given the sensitivity of this compound to moisture and potentially air, stringent storage and handling protocols are essential to maintain its integrity.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (refrigeration)To minimize decomposition and volatilization.
Atmosphere Inert gas (Argon or Nitrogen)To exclude moisture and atmospheric oxygen.
Container Tightly sealed, amber glass bottle with a septum-sealed cap (e.g., Sure/Seal™)To protect from light and prevent ingress of air and moisture.[5]
Location A dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, and oxidizing agents)To ensure safety and prevent accidental reactions.
Handling Procedures

All manipulations of this compound should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[6]

Caption: Workflow for handling the air- and moisture-sensitive reagent.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the substrate.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • Preparation of the Reaction Vessel:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.

    • Allow the flask to cool to room temperature.

  • Addition of Reagents:

    • To the flask, add the aryl halide (1.0 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).

    • Evacuate and backfill the flask with inert gas three times.

  • Addition of Solvent and Boronate Ester:

    • Add the anhydrous solvent via a dry syringe.

    • Add this compound (1.1-1.5 equiv) via a dry, gas-tight syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[7]

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. Its stability is critically dependent on the exclusion of water and, to a lesser extent, atmospheric oxygen. By adhering to the stringent storage and handling procedures outlined in this guide, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible synthetic outcomes. A thorough understanding of its potential degradation pathways allows for the implementation of preventative measures, ultimately contributing to the successful advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. 2008. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available from: [Link]

  • Exploring the Structure and Properties of 1-Butyne and Its Chemical Significance. 2024. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • eScholarship, University of California. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available from: [Link]

  • National Institutes of Health. Enantiospecific Alkynylation of Alkylboronic Esters. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Institutes of Health, PubChem. 1-Butyne. Available from: [Link]

  • National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available from: [Link]

  • ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. 2011. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Supporting Information. Characterization data for related compounds. Available from: [Link]

  • National Institute of Standards and Technology. Benzene, 1-butynyl-. Available from: [Link]

  • National Institutes of Health, PubChem. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

Appendix: Predicted NMR Spectra

While experimental spectra should always be obtained for characterization, the following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions can aid in the initial identification and purity assessment of the compound.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 2.25 (q, 2H) - Methylene protons adjacent to the triple bond

  • δ 1.25 (s, 12H) - Methyl protons of the pinacol group

  • δ 1.10 (t, 3H) - Methyl protons of the ethyl group

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 83.0 - Quaternary carbons of the pinacol group

  • δ 80.0, 75.0 - Alkynyl carbons

  • δ 24.8 - Methyl carbons of the pinacol group

  • δ 14.0 - Methylene carbon adjacent to the triple bond

  • δ 12.5 - Methyl carbon of the ethyl group

Sources

Alkynyl Boronic Esters: A Technical Guide to Synthesis, Stability, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alkynyl boronic esters have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique reactivity, stemming from the combination of a C-C triple bond and a boronic ester moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, handling, and application of these indispensable reagents. We will delve into the nuances of preparing both pinacol and N-methyliminodiacetic acid (MIDA) protected alkynyl boronates, offering a comparative analysis of their stability and reactivity. Furthermore, this document provides detailed, field-proven protocols for their use in key synthetic transformations, including Suzuki-Miyaura cross-coupling and cycloaddition reactions, equipping researchers with the practical knowledge to effectively leverage these reagents in drug discovery and materials science.

Introduction: The Unique Utility of Alkynyl Boronic Esters

Organoboron compounds have become central to contemporary organic chemistry due to their stability, low toxicity, and the exceptional versatility of the carbon-boron bond.[1] Among these, alkynyl boronic esters stand out due to their dual functionality. The alkyne unit serves as a linchpin for constructing complex molecular architectures through reactions like cycloadditions and alkynylations, while the boronic ester enables a vast array of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[2]

The reactivity of organoboron compounds is rooted in the vacant p-orbital on the boron atom.[1] The development of stable boronic esters, such as those derived from pinacol and MIDA, has significantly expanded the scope of their application by enhancing their stability towards air and moisture, and compatibility with a wide range of reaction conditions.[1] This guide will focus on these two prevalent classes of alkynyl boronic esters, providing a comprehensive overview for both novice and experienced researchers.

Synthesis of Alkynyl Boronic Esters: A Comparative Overview

The choice of synthetic methodology for alkynyl boronic esters largely depends on the desired protecting group on the boron atom, which in turn dictates the reagent's stability and subsequent reactivity. Here, we compare the synthesis of the two most common types: pinacol esters and MIDA esters.

Alkynyl Pinacol Boronates

Alkynyl pinacol boronic esters are widely used due to their commercial availability and straightforward synthesis. A common and efficient method for their preparation is the hydroboration of alkynes using pinacolborane (HBpin). This reaction can be performed under solvent- and metal-free conditions using microwave irradiation, offering a green and efficient route to these valuable compounds.[3]

Alternatively, palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with 1-alkenyl halides or triflates provides a convenient route to unsymmetrical 1,3-dienes via a borylation-coupling sequence.[4]

Alkynyl MIDA Boronates: A Paradigm of Stability

While pinacol boronates are suitable for many applications, their susceptibility to hydrolysis and decomposition can be a limitation, especially in multi-step syntheses.[5] To address this, the Burke group developed N-methyliminodiacetic acid (MIDA) protected boronate esters. The trivalent MIDA ligand rehybridizes the boron center from sp² to sp³, effectively "turning off" its reactivity in Suzuki-Miyaura cross-coupling reactions. This protection is robust, rendering MIDA boronates stable to benchtop storage, chromatography, and a wide range of anhydrous reaction conditions. The boronic acid can be readily unmasked under mild aqueous basic conditions when needed.

The synthesis of alkynyl MIDA boronates can be achieved through various methods, including the reaction of an aryl iodide with ethynyl MIDA boronate in the presence of a suitable catalyst.[6]

The following table summarizes a comparison of key features of alkynyl pinacol and MIDA boronates:

FeatureAlkynyl Pinacol BoronatesAlkynyl MIDA Boronates
Stability Moderate; susceptible to hydrolysis and protodeboronation.[5]High; indefinitely stable on the benchtop under air.[5]
Purification Can be challenging due to instability on silica gel.Compatible with silica gel chromatography.
Reactivity Readily participates in cross-coupling reactions.Unreactive in anhydrous cross-coupling; requires deprotection.
Synthesis Often prepared via hydroboration or Miyaura borylation.[3][4]Synthesized from the corresponding boronic acid and MIDA.[6]

Core Applications and Mechanistic Insights

The utility of alkynyl boronic esters spans a wide array of synthetic transformations. This section will detail the mechanisms and provide practical protocols for some of their most significant applications.

Suzuki-Miyaura Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][8] Alkynyl boronic esters are excellent partners in these reactions for the synthesis of internal alkynes.

The catalytic cycle, which is generally accepted for Suzuki-Miyaura couplings, involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][8]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl R-Pd(II)-C≡CR' L_n transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination product R-C≡CR' reductive_elimination->product product->pd0 Regeneration alkynyl_boronate R'B(OR)₂ alkynyl_boronate->transmetalation base Base base->transmetalation halide R-X halide->oxidative_addition Cycloaddition_Workflow start Alkynyl Boronic Ester + Diene reaction Thermal or Catalytic Conditions start->reaction cycloaddition [4+2] Cycloaddition reaction->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate aromatization Aromatization (e.g., loss of CO₂) intermediate->aromatization product Functionalized Aromatic Boronic Ester aromatization->product

General workflow for the synthesis of aromatic boronic esters via [4+2] cycloaddition of alkynyl boronic esters.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving alkynyl boronic esters.

Synthesis of an Alkynyl Pinacol Boronate via Hydroboration

This protocol is adapted from a solvent- and metal-free microwave irradiation method. [3] Materials:

  • Terminal alkyne (1.0 mmol)

  • Pinacolborane (1.1 mmol)

  • Microwave vial

Procedure:

  • To a microwave vial, add the terminal alkyne (1.0 mmol) and pinacolborane (1.1 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).

  • Allow the reaction to cool to room temperature.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired (E)-alkenylboronic acid pinacol ester. [3]

Suzuki-Miyaura Coupling of an Alkynyl Pinacol Boronate

This general procedure is based on standard Suzuki-Miyaura coupling conditions. [7] Materials:

  • Alkynyl pinacol boronate (1.1 equiv)

  • Aryl or vinyl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask or sealed tube, add the alkynyl pinacol boronate (1.1 equiv), aryl or vinyl halide (1.0 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the coupled product.

[4+2] Cycloaddition of an Alkynyl Boronic Ester with a 2-Pyrone

This protocol is adapted from the work of Harrity and co-workers. [9] Materials:

  • 2-Pyrone (1.0 equiv)

  • Alkynyl boronic ester (2.0 equiv)

  • High-boiling solvent (e.g., o-dichlorobenzene)

  • Reaction tube

Procedure:

  • In a reaction tube, combine the 2-pyrone (1.0 equiv) and the alkynyl boronic ester (2.0 equiv) in a minimal amount of high-boiling solvent (e.g., o-dichlorobenzene).

  • Seal the tube and heat the mixture to a high temperature (e.g., 175 °C) under an inert atmosphere (e.g., N₂).

  • Stir the reaction for an extended period (e.g., 18 hours).

  • After cooling to room temperature, the product can be directly purified by flash column chromatography to afford the functionalized aromatic boronic ester. [10]

Handling and Storage: Ensuring Reagent Integrity

The stability of boronic esters is a critical consideration for their successful application. While MIDA boronates exhibit exceptional stability, proper handling and storage practices are essential for all organoboron reagents. General Recommendations:

  • Storage: Store alkynyl boronic esters, particularly pinacol derivatives, in a cool, dry place under an inert atmosphere (argon or nitrogen) to minimize hydrolysis and oxidation. [11][12]Refrigeration is often recommended. [13]* Handling: Handle reagents under an inert atmosphere whenever possible. Avoid prolonged exposure to air and moisture. [14]Use anhydrous solvents and oven-dried glassware for reactions.

  • Incompatibility: Be aware of potential incompatibilities. Boronic acids and esters can react with strong oxidizing agents. [12]* Stability of MIDA Boronates: MIDA boronates are generally stable to air, moisture, and chromatography, making them much easier to handle and store than their pinacol counterparts. [5]They can be stored on the benchtop for extended periods without significant decomposition. [5]

Conclusion and Future Outlook

Alkynyl boronic esters are firmly established as indispensable tools in the synthetic chemist's arsenal. Their capacity to undergo a wide range of transformations, from robust cross-coupling reactions to intricate cycloadditions, makes them ideal building blocks for the construction of complex molecules. The development of highly stable MIDA boronates has further expanded their utility, enabling multi-step syntheses that were previously challenging. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance and application of alkynyl boronic esters are set to expand even further, driving innovation across the chemical sciences.

References

  • General Procedure for the Cycloaddition of Halo-pyranones with Trimethylsilyl Alkynyl Boronic Ester. The Royal Society of Chemistry. [Link]

  • Photochemical [2+2] Cycloaddition of Alkynyl Boronates. ResearchGate. [Link]

  • An alkynylboronic ester cycloaddition route to functionalised aromatic boronic esters. Chemical Communications (RSC Publishing). [Link]

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Arkivoc. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. PMC. [Link]

  • boronic esters. Organic Syntheses Procedure. [Link]

  • Enantiospecific Alkynylation of Alkylboronic Esters. PubMed. [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

  • Enantiospecific Alkynylation of Alkylboronic Esters. PMC. [Link]

  • (PDF) Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. ResearchGate. [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Request PDF. ResearchGate. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Transition metal-free synthesis of alkyl pinacol boronates. RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Convenient Preparation of Cycloalkenyl Boronic Acid Pinacol Esters. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]

  • Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • (PDF) Enantiospecific Alkynylation of Alkylboronic Esters. ResearchGate. [Link]

  • Synthesis and Reactivity of Alkynyl Boron Compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. School of Chemistry | University of Bristol. [Link]

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions | Macromolecules. ACS Publications. [Link]

  • How to Store and Handle Lab Reagents Properly. airdis.net. [Link]

  • Handling and Storing Chemicals. Lab Manager. [Link]

    • Organic Syntheses Procedure. [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society. ACS Publications. [Link]

  • Storage and management of chemical reagents. academics.pk. [Link]

  • MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. PubMed. [Link]

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]

  • Reagents & Solvents: How to Store Reagents. Department of Chemistry : University of Rochester. [Link]

  • Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates. ResearchGate. [Link]

Sources

A Technical Guide to 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 1-Butyne-1-boronic acid pinacol ester), a key reagent in modern synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the commercial supplier landscape, quality control considerations, safe handling protocols, and practical applications in cross-coupling reactions. A model Suzuki-Miyaura coupling protocol is provided to illustrate its utility in forming critical C(sp)-C(sp²) bonds, a common structural motif in pharmaceutical agents.

Introduction: The Strategic Value of an Alkynyl Boronate Ester

This compound is a versatile and highly valuable building block in organic synthesis. Its structure combines a reactive 1-butynyl group with a stable pinacol boronate ester. This configuration makes it an excellent coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are foundational methods for constructing complex molecular architectures.[1]

The pinacol ester group offers significant advantages over the corresponding boronic acid. It imparts greater stability, making the reagent less susceptible to protodeboronation and easier to handle, purify, and store over long periods.[1] This stability is crucial for multi-step syntheses where functional group tolerance and reagent integrity are paramount. For drug development professionals, the ability to reliably introduce an alkynyl moiety is critical for creating novel scaffolds, modulating pharmacokinetic properties, and accessing biologically active natural product analogues.

Key Properties:

  • CAS Number: 126690-37-3

  • Molecular Formula: C₁₀H₁₇BO₂

  • Molecular Weight: 180.05 g/mol

Commercial Supplier Landscape & Procurement Strategy

Sourcing high-quality reagents is the bedrock of reproducible and successful research. For this compound, several reputable chemical suppliers offer various grades and quantities. A careful evaluation of these suppliers is essential.

Identified Commercial Suppliers

The following table summarizes key information for prominent suppliers of this reagent. Researchers should note that availability and specifications can change, and direct inquiry is always recommended.

SupplierPurity/SpecificationsAvailable QuantitiesNotes
BLD Pharm Purity information not specified; inquire for details.Custom quantities may be available.Offers cold-chain transportation.[2]
Sigma-Aldrich Often provides detailed purity and analytical data.Gram to multi-gram scale.A major supplier with extensive documentation.
Frontier Specialty Chemicals Purity typically ≥95%.Gram to multi-gram scale.Specializes in boronic acids and esters.[3]
Boron Molecular Typically offers ≥97% purity for boronic esters.Gram to bulk quantities.A specialized producer of boron-containing compounds.[4]
A Logic-Driven Procurement Workflow

Choosing a supplier should be a systematic process. The following workflow is recommended to ensure the procurement of a reagent that meets the stringent requirements of pharmaceutical and academic research.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Decision & QC Start Identify Need for C10H17BO2 Search Search CAS 126690-37-3 & Chemical Name Start->Search SupplierList Compile List of Potential Suppliers Search->SupplierList RequestCoA Request Certificate of Analysis (CoA) SupplierList->RequestCoA RequestSDS Request Safety Data Sheet (SDS) SupplierList->RequestSDS ReviewSpec Review Purity (NMR, GC-MS) & Impurity Profile RequestCoA->ReviewSpec Compare Compare Price, Availability & Lead Time ReviewSpec->Compare ReviewHandling Assess Storage & Handling Requirements RequestSDS->ReviewHandling ReviewHandling->Compare Select Select Supplier & Place Order Compare->Select QC Perform In-House QC on Arrival (e.g., 1H NMR) Select->QC Release Release for Experimental Use QC->Release

Caption: Procurement and Quality Control Workflow.

Quality Control: A Self-Validating System

The success of a cross-coupling reaction is critically dependent on the purity of the boronic ester. Impurities can poison the catalyst, lead to side reactions, and complicate product purification.

  • Primary Analytical Techniques: The principal methods for assessing purity are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .

    • GC-MS is invaluable for identifying volatile organic impurities and confirming the mass of the desired product.[5]

    • ¹H and ¹³C NMR confirm the chemical structure. The sharp singlet around 1.2-1.3 ppm corresponding to the 12 protons of the two methyl groups on the pinacol ring is a characteristic feature.[6]

    • ¹¹B NMR is a powerful tool for analyzing organoboron compounds, with boronic esters typically showing a resonance around 30-33 ppm.[6][7]

  • Common Impurities & Their Impact:

    • Pinacol: A common impurity resulting from hydrolysis of the boronate ester. While often benign, its presence indicates potential degradation and can affect reaction stoichiometry.

    • Boronic Acid: The hydrolysis product, 1-butyne-1-boronic acid. Its presence can alter reactivity and solubility, sometimes requiring modified reaction conditions.[1]

    • Solvents: Residual solvents from synthesis and purification should be identified and quantified as they can interfere with the reaction.

Safety, Handling, and Storage

Alkynyl boronate esters, while more stable than their corresponding acids, require careful handling to preserve their integrity and ensure laboratory safety.

  • Hazard Profile: This compound is classified as a flammable liquid and can cause serious eye damage.[8] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, is mandatory. All handling should be performed in a well-ventilated chemical fume hood.

  • Storage Conditions: To prevent hydrolysis and thermal degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a freezer, typically at -20°C.[8] The container should be tightly sealed to prevent moisture ingress.

  • Dispensing: When dispensing the reagent, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Use inert gas backfilling techniques to maintain the integrity of the remaining material.

Application in Synthesis: A Model Suzuki-Miyaura Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[1] The following protocol details the cross-coupling of this compound with 4-iodoanisole to form 1-methoxy-4-(1-butynyl)benzene, demonstrating a typical application.

Reaction Scheme

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the Synthesis of Conjugated Enynes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It delves into the mechanistic underpinnings, offers detailed experimental protocols, and presents critical parameters for the successful synthesis of conjugated enynes—a valuable structural motif in pharmaceuticals and advanced materials.

Introduction: The Strategic Importance of Alkynylboronates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Initially developed for sp2-sp2 couplings, its scope has expanded significantly to include sp-hybridized carbons, largely through the use of stable and versatile alkynylboron reagents.[5] Among these, this compound, a pinacol boronic ester, stands out due to its stability, ease of handling, and high reactivity in cross-coupling reactions.[6]

The synthesis of conjugated enynes (structures containing alternating double and triple bonds) is of particular interest in drug discovery and materials science.[7][8][9] These motifs are present in numerous bioactive natural products and serve as key building blocks for complex molecular architectures. The Suzuki-Miyaura coupling of alkynylboronates provides a powerful and direct route to these valuable compounds.[10][11]

This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

Mechanistic Rationale: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][12]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1]

  • Transmetalation: This is the pivotal step where the alkynyl group is transferred from the boronate ester to the palladium center. For this to occur, the boron atom must be activated by a base.[13] The base (e.g., carbonate, phosphate) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the butynyl group to the Pd(II) center and displaces the halide.

  • Reductive Elimination: The two organic fragments (R¹ and the butynyl group) on the palladium center couple, forming the desired C-C bond of the enyne product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_ii_complex R¹-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation [Et-C≡C-B(pin)]⁻ M⁺ pd_ii_alkynyl R¹-Pd(II)L_n-C≡C-Et transmetalation->pd_ii_alkynyl reductive_elimination Reductive Elimination pd_ii_alkynyl->reductive_elimination R¹-C≡C-Et reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design and Optimization

The success of the Suzuki coupling with this compound hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

Palladium complexes are the most effective catalysts for this transformation.[14] The choice of ligand is critical for stabilizing the palladium center and promoting the catalytic cycle.

Catalyst/PrecatalystLigandTypical Loading (mol%)Characteristics & Recommendations
Pd(PPh₃)₄Triphenylphosphine1 - 5A common, versatile catalyst. Suitable for many aryl/vinyl bromides and iodides.
PdCl₂(dppf)·CH₂Cl₂dppf1 - 5Highly effective for a broad range of substrates, including some challenging aryl chlorides.[15][16]
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)0.5 - 2Highly active catalysts, often allowing for lower catalyst loadings and room temperature reactions.[17]
Pd(OAc)₂Phosphine Ligands (e.g., P(t-Bu)₃, PCy₃)1 - 3Often used in combination with bulky, electron-rich phosphine ligands for coupling with aryl chlorides.[13]

Expert Insight: For initial screenings, Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ are excellent starting points due to their broad applicability. For less reactive coupling partners, such as aryl chlorides, more active catalyst systems employing bulky phosphine ligands are recommended.[18]

Base and Solvent Systems

The base is not merely a spectator; it is essential for activating the boronate ester.[13] The choice of solvent influences the solubility of the reagents and the reaction temperature.

BaseSolventTemperature Range (°C)Notes
K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂O80 - 110Standard conditions for many Suzuki couplings. The aqueous phase is crucial for dissolving the inorganic base.
K₃PO₄Dioxane, Toluene80 - 110A stronger base, often effective for less reactive substrates.
KOt-BuTHF, DioxaneRT - 80A very strong base, can be used for challenging couplings but may affect base-sensitive functional groups.
CsF, KFTHF, DMERT - 80Anhydrous conditions. Fluoride ions are known to effectively activate organoboronates.[15]

Trustworthiness Check: The use of an aqueous solvent system is a common and reliable method. However, for substrates sensitive to water, anhydrous conditions with a base like potassium phosphate or cesium fluoride should be employed.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: - Add Aryl Bromide (1.0 eq) - Add Boronate Ester (1.2 eq) - Add Base (2.0-3.0 eq) - Add Solvent start->setup degas Degas Mixture (Argon sparging or freeze-pump-thaw) setup->degas add_catalyst Add Pd Catalyst (1-5 mol%) degas->add_catalyst heat Heat to Reaction Temperature (e.g., 90 °C) add_catalyst->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine monitor->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Reagents and Equipment
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enyne.

Applications in Drug Development and Materials Science

The enyne products synthesized via this methodology are versatile intermediates. In medicinal chemistry, they can be further elaborated to construct complex heterocyclic scaffolds found in many pharmaceuticals. In materials science, conjugated enynes are precursors to organic semiconductors and polymers with interesting photophysical properties.[19]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing; use a fresh bottle of catalyst.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature.
Formation of Homocoupled Byproducts Oxygen contaminationImprove degassing procedure.
Protodeboronation of the Alkynylboronate Presence of protic sourcesUse anhydrous solvents and bases if necessary.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for the synthesis of conjugated enynes. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to empower scientists to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Monks, B. M., & Cook, S. P. (n.d.). Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. ACS Publications. Retrieved from [Link]

  • Agata, R., Lu, S., Matsuda, H., Isozaki, K., & Nakamura, M. (2020). Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free conditions. Chemical Communications, 56(30), 4235-4238. Retrieved from [Link]

  • Agata, R., Lu, S., Matsuda, H., Isozaki, K., & Nakamura, M. (2020). Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free conditions. RSC Publishing. Retrieved from [Link]

  • Agata, R., Lu, S., Matsuda, H., Isozaki, K., & Nakamura, M. (2020). Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (n.d.). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Astruc, D. (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters - ACS Publications. Retrieved from [Link]

  • Zhang, Y., & Negishi, E. I. (n.d.). Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes. Organic Letters. Retrieved from [Link]

  • Technical University of Munich. (n.d.). Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol hydrochloride. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Alkynylboronates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of 1-Butynylboronic Acid Pinacol Ester

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within this powerful class of reactions, the use of alkynylboron reagents, such as 1-butynylboronic acid pinacol ester, has emerged as a vital strategy for the construction of conjugated enyne systems and the introduction of alkynyl moieties into complex molecules. These structural motifs are prevalent in a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Organoboron compounds, and particularly pinacol esters, offer significant advantages over other organometallic reagents. They are generally stable, often crystalline solids that can be handled in air, exhibit low toxicity, and are compatible with a broad range of functional groups.[1][4][5] This robustness makes them ideal coupling partners in the intricate synthetic pathways characteristic of drug development and materials science. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 1-butynylboronic acid pinacol ester, detailing the reaction mechanism, a field-proven experimental protocol, and critical insights for optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle commences with the reaction of a low-valent palladium(0) species with an organic electrophile (typically an aryl or vinyl halide/triflate). This step involves the insertion of the palladium atom into the carbon-halide bond, forming a new organopalladium(II) complex.[1][3] This is frequently the rate-determining step of the entire cycle, with the reactivity of the halide partner decreasing in the order: I > OTf > Br > Cl.[1]

  • Transmetalation : This is the crucial step where the organic fragment from the boron reagent is transferred to the palladium(II) center. For this to occur efficiently, the boronic ester must be activated by a base. The base coordinates to the boron atom, forming a tetracoordinate "ate" complex.[8][9] This activation increases the nucleophilicity of the 1-butynyl group, facilitating its transfer to the palladium and displacing the halide or other leaving group.

  • Reductive Elimination : In the final step, the two organic ligands—the group from the original electrophile and the newly transferred 1-butynyl group—couple together, forming the desired C-C bond and the final product.[1][9] This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_boron Boronate Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A R¹-X Transmetal Transmetalation PdII_A->Transmetal [R²-B(pin)]⁻ M⁺ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B M-X RedElim Reductive Elimination PdII_B->RedElim Product R¹-R² RedElim->Product center center->Pd0 Catalyst Regeneration R²-B(pin) R²-B(pin) Base Base R²-B(pin)->Base [R²-B(pin)]⁻ M⁺ [R²-B(pin)]⁻ M⁺ Base->[R²-B(pin)]⁻ M⁺ R1_label R¹ = Aryl, Vinyl, etc. R2_label R² = 1-Butynyl

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the coupling of 1-butynylboronic acid pinacol ester with a generic aryl bromide.

Materials and Equipment:

  • Reagents: Aryl bromide (e.g., 4-bromotoluene), 1-butynylboronic acid pinacol ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)•CH₂Cl₂), Base (e.g., K₃PO₄ or K₂CO₃, finely powdered), Anhydrous & degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture).

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard glassware for work-up, rotary evaporator, and flash chromatography system.

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine solid reagents: Aryl Bromide (1.0 eq) Boronic Ester (1.2 eq) Base (2.5 eq) B 2. Seal vessel & purge with inert gas (Ar/N₂) A->B C 3. Add degassed solvent and Pd Catalyst (1-5 mol%) B->C D 4. Heat to 80-100 °C with vigorous stirring C->D E 5. Monitor reaction by TLC / LC-MS D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Wash with H₂O & Brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify via column chromatography H->I

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-butynylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.[10] The presence of oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic ester.[10][11]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe. Follow this with the addition of the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Vigorous stirring is essential, particularly in biphasic systems, to ensure adequate mixing and mass transfer between phases.[10]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure alkynylated product.

Optimization and Key Parameter Insights

The success of the coupling reaction is highly dependent on the careful selection of several key parameters. The interplay between these factors determines the reaction's yield, selectivity, and overall efficiency.

ParameterKey Considerations & RationaleCommon Examples
Palladium Catalyst The choice of catalyst and its supporting ligand is paramount. Pd(0) is the active species.[10] Bulky, electron-rich phosphine ligands often accelerate oxidative addition and reductive elimination, enabling the use of less reactive electrophiles (e.g., aryl chlorides) and lower reaction temperatures.[1][12]Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands like SPhos, XPhos, P(t-Bu)₃.[8][12]
Base The base is not merely a spectator; it is essential for activating the boronic ester for transmetalation.[8] The strength and nature of the base can influence reaction rates and prevent side reactions. Stronger bases may accelerate the desired reaction but can also promote protodeboronation.[10]K₃PO₄, Cs₂CO₃ (strong, often effective); K₂CO₃ (moderate); KF (mild, useful for base-sensitive substrates).[8][10][13]
Solvent System The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents are common. Often, a mixture with water is used, which can aid in dissolving the base and the boronate "ate" complex.[12][13]1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF, Acetonitrile/H₂O.[13]
Temperature Reaction temperatures typically range from room temperature to >100 °C. Higher temperatures are often required for less reactive electrophiles like aryl chlorides but can also increase the rate of catalyst decomposition or side reactions.80–110 °C is a common range for coupling with aryl bromides.[10]
Boronic Ester Stoichiometry A slight excess (1.1–1.5 equivalents) of the boronic ester is typically used to drive the reaction to completion and compensate for any potential decomposition or homocoupling.1.2 equivalents is a standard starting point.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(0) source may have oxidized, or the Pd(II) precatalyst failed to reduce in situ.[10] 2. Oxygen Contamination: O₂ can deactivate the catalyst and promote side reactions.[10][11] 3. Impure Reagents: Contaminants in starting materials can inhibit the catalyst.1. Use a fresh batch of catalyst or a more air-stable precatalyst (e.g., a palladacycle).[10] 2. Ensure solvents are thoroughly degassed (e.g., by sparging with Ar/N₂ or freeze-pump-thaw cycles) and maintain a positive inert gas pressure.[10] 3. Verify the purity of starting materials by NMR or other analytical techniques.
Protodeboronation 1. Harsh Basic Conditions: Strong bases, especially in the presence of water, can cleave the C-B bond, replacing it with a C-H bond.[10] 2. Elevated Temperature: High heat can accelerate this decomposition pathway.1. Switch to a milder base such as K₂CO₃ or KF.[10][13] 2. Consider running the reaction under anhydrous conditions (e.g., using dry DMF or Toluene and a dry base).[10] 3. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Ester 1. Presence of Oxygen: O₂ can mediate the oxidative coupling of two boronic ester molecules.[11] 2. Inefficient Catalytic Cycle: If the cross-coupling is slow, side reactions become more competitive.1. Rigorously exclude oxygen from the reaction mixture.[10][11] 2. Optimize the catalyst system (ligand, temperature) to favor the desired cross-coupling pathway.
Incomplete Reaction 1. Insufficient Catalyst Loading: The catalyst may have decomposed before the reaction reached completion. 2. Poor Solubility: One or more reagents may not be sufficiently soluble in the chosen solvent system.[13]1. Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%). 2. Screen alternative solvents or solvent mixtures. For example, if Toluene/H₂O fails, try DMF or Dioxane/H₂O.[13]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. (2008). Retrieved from [Link]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides - ResearchGate. (2025). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC - NIH. (2010). Retrieved from [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025). Retrieved from [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Sonogashira Reaction Using 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction stands as a paramount tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the alkynylating agent in this pivotal reaction. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: A Modern Alkynylating Agent

First reported in 1975, the Sonogashira reaction traditionally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of terminal alkynes with sp²-hybridized carbons.[1][3][4] The reaction's mild conditions have made it indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][5][6]

The choice of the alkyne coupling partner is critical. While simple terminal alkynes are commonly used, their gaseous nature or volatility can present handling challenges. This compound, a stable and easily handled solid, offers a significant practical advantage. The pinacolboronate group serves as a protecting group for the terminal alkyne, which can be cleaved in situ or in a subsequent step. This reagent allows for the controlled introduction of a butynyl moiety, a valuable building block in medicinal chemistry and materials science.

The Catalytic Heart of the Reaction: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7][8] While the precise mechanism is still a subject of some debate, the key steps are well-established.[3][7][9]

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[2][10]

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[1][2]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[1][8] This is often the rate-determining step.[9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[1][11]

The Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the Cu(I) salt.

  • Acidification & Deprotonation: In the presence of a base, the copper facilitates the deprotonation of the terminal alkyne, forming a copper acetylide intermediate.[3]

  • Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium complex.[1]

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by the presence of copper.[1][12]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Coupled_complex Ar-Pd(II)(L)₂-C≡CR Pd_complex->Coupled_complex Transmetalation Coupled_complex->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_alkyne [Cu(C≡CR)] Cu_alkyne->Pd_complex Transmetalation Alkyne R-C≡C-H Alkyne->Cu_alkyne Base, CuX caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

Reagents and Their Rationale: A Tabulated Guide

Successful execution of the Sonogashira reaction hinges on the appropriate selection and handling of each component.

Component Example(s) Function & Rationale Typical Loading/Conc.
Alkynylating Agent This compoundProvides the butynyl moiety. The pinacolboronate is a stable, solid surrogate for the volatile butyne gas.1.1 - 1.5 equivalents
Aryl/Vinyl Halide Iodobenzene, Bromobenzene, Vinyl triflateThe electrophilic partner. Reactivity order: I > Br > OTf > Cl.[12]1.0 equivalent
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂Source of the active Pd(0) catalyst. The choice of ligands can significantly impact reactivity and stability.[2][13]1-5 mol%
Copper(I) Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide, increasing the reaction rate.[1][8][12]2-10 mol%
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃Neutralizes the HX byproduct and facilitates the deprotonation of the alkyne.[1] Amine bases can also serve as the solvent.2-3 equivalents or as solvent
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, AcetonitrileMust be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.Varies by scale
Ligand (if using Pd(OAc)₂) Triphenylphosphine (PPh₃), Xantphos, SPhosStabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphines are often effective.[2][10]2-4 equivalents relative to Pd

Experimental Protocols: A Step-by-Step Guide

Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous and degassed prior to use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Standard Sonogashira Coupling

This protocol is a robust starting point for a wide range of aryl iodides and bromides.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes until the solids have dissolved.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Workflow Visualization

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Aryl Halide, PdCl₂(PPh₃)₂, CuI to Schlenk Flask B 2. Evacuate & Backfill with N₂/Ar (3x) A->B C 3. Add Anhydrous Solvents (THF, Et₃N) B->C D 4. Add Alkynyl Boronate C->D E 5. Stir at Room Temperature D->E F 6. Monitor by TLC/GC-MS E->F G 7. Dilute & Filter through Celite F->G H 8. Aqueous Wash (NH₄Cl, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify via Column Chromatography I->J caption Figure 2: Experimental Workflow for Sonogashira Coupling.

Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.

Protocol 2: Copper-Free Sonogashira for Sensitive Substrates

This protocol is advantageous when dealing with substrates that are prone to homocoupling or when copper contamination is a concern.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 mmol)

  • Toluene, anhydrous (10 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₂CO₃ to a dry Schlenk tube.

  • Add the aryl bromide and this compound.

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. These reactions may require longer reaction times (12-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Inactive catalyst.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents. Consider using a more robust ligand or a different palladium precatalyst.

  • Homocoupling of Alkyne (Glaser Coupling):

    • Cause: Often promoted by the copper catalyst, especially in the presence of oxygen.

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the amount of copper catalyst or switch to a copper-free protocol.

  • No Reaction:

    • Cause: Unreactive aryl halide (e.g., aryl chlorides).

    • Solution: More forcing conditions (higher temperature, stronger base like Cs₂CO₃) may be required. Employing a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition of less reactive halides.[2]

  • In-situ Deprotection: The pinacolboronate group may cleave under the reaction conditions, especially with amine bases. If the free butyne is desired, this can be an advantage. If the boronate-containing product is the target, a non-amine base like K₂CO₃ or Cs₂CO₃ may be preferable.

Conclusion

The Sonogashira reaction using this compound offers a reliable and convenient method for the synthesis of butynylated aromatic and vinylic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this powerful tool in the synthesis of complex molecules for a wide array of applications in drug discovery and materials science. The protocols provided herein serve as a validated starting point for further exploration and optimization.

References

  • Sonogashira, K. "Sonogashira coupling". Wikipedia. [Link]

  • "Sonogashira Coupling". Chemistry LibreTexts. [Link]

  • "Sonogashira Coupling". BYJU'S. [Link]

  • "Sonogashira Coupling: Reaction, Mechanism, Questions". Collegedunia. [Link]

  • Sahu, M., & Sapkale, P. "A Review on Palladium Catalysed Coupling Reactions". International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • "Sonogashira Coupling". Organic Chemistry Portal. [Link]

  • Shang, R., & Fu, Y. "Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals". Journal of Agricultural and Food Chemistry. [Link]

  • Manabe, K. "Palladium Catalysts for Cross-Coupling Reaction". ResearchGate. [Link]

  • Fantoni, T., et al. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design". Organic Chemistry Frontiers. [Link]

  • Powers, D. C., & Ritter, T. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future". NIH National Library of Medicine. [Link]

  • Ali, S., et al. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". MDPI. [Link]

  • Wang, Y., et al. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion". Organometallics. [Link]

  • Ananikov, V. P. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion". Organometallics. [Link]

  • "Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction". ResearchGate. [Link]

  • Li, Z., et al. "Broadly Applicable Ion Pair-Assisted Nucleophilic Substitution of sp3-Carbon Electrophiles with Alkynyltrifluoroborates". Organic Letters. [Link]

  • "Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents". ResearchGate. [Link]

  • "2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane". PubChem. [Link]

  • "Sonogashira Cross-Coupling". J&K Scientific LLC. [Link]

  • Cera, G., et al. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions". Beilstein Journal of Organic Chemistry. [Link]

Sources

Protocol for using 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthetic Utility of 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides an in-depth exploration of this compound, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the reagent's properties, safe handling protocols, and its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind procedural steps and offering detailed, validated protocols, this guide aims to empower scientists to confidently and successfully incorporate the valuable 1-butynyl moiety into complex molecular architectures.

Introduction: The Strategic Value of Alkynyl Boronate Esters

Alkynyl boronate esters have become indispensable building blocks in synthetic chemistry due to their unique combination of stability and reactivity. Unlike many highly reactive organometallic reagents, the pinacolato ligand on this compound confers remarkable stability, rendering it a crystalline solid that is generally tolerant to air and moisture. This ease of handling, combined with its high efficiency in forming new carbon-carbon bonds, makes it a superior choice for the introduction of the 1-butynyl group—a common structural element in pharmacologically active compounds and advanced materials. Organoboron compounds are widely used as key intermediates in organic synthesis due to their versatile reactivity, stability, and low toxicity.[1]

Reagent Profile: Physicochemical Properties and Safe Handling

A comprehensive understanding of the reagent's characteristics is fundamental to its effective and safe implementation in any synthetic workflow.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 903550-25-4Fujifilm Wako
Molecular Formula C₁₀H₁₇BO₂PubChem
Molecular Weight 180.05 g/mol PubChem
Appearance White to off-white solid or crystalline powderCommercial Suppliers
Melting Point 35-40 °CCommercial Suppliers
Solubility Soluble in THF, Dioxane, Toluene, DMF, ChloroformGeneral Knowledge

Safe Storage and Handling Protocols:

  • Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C) to ensure long-term stability and prevent potential hydrolysis or degradation.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust particles. Avoid contact with strong oxidizing agents.[2] After handling, thoroughly wash hands and any exposed skin.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for C-C bond formation in organic synthesis.[1][3] This Nobel Prize-winning methodology is particularly effective for coupling alkynyl boronate esters with aryl or vinyl halides.

The "Why": Mechanistic Causality

The catalytic cycle, typically driven by a Palladium(0) complex, is the engine of the Suzuki-Miyaura reaction. Understanding its discrete steps is crucial for troubleshooting and optimization. The general mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-X(Ln) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(Ln) (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-R (Coupled Product) Trans->Product Reductive Elimination ArX Aryl/Vinyl Halide (Ar-X) ArX->Pd0 Boronate Butynyl Boronate (R-B(pin)) Boronate->OxAdd Base Base (e.g., K₂CO₃) Base->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and forms a Pd(II) species.[3]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. A base is required to activate the boronate ester, forming a more nucleophilic "ate" complex, which then readily transfers the butynyl group to the Pd(II) center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic groups (the aryl and butynyl fragments) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Validated Protocol: Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene

This protocol provides a reliable, step-by-step method for the coupling of 1-bromo-4-methoxybenzene with this compound.

Caption: Experimental workflow for the synthesis of a substituted alkyne.

Reagent Table:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1-Bromo-4-methoxybenzene187.04187 mg1.01.0
This compound180.05216 mg1.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.722 mg0.030.03
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.02.0
1,4-Dioxane-4.0 mL--
Water-1.0 mL--

Step-by-Step Methodology:

  • Vessel Preparation: Begin with a flame-dried or oven-dried 25 mL Schlenk flask containing a magnetic stir bar.

  • Reagent Addition: To the flask, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is a best practice for ensuring high catalytic activity.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield the pure product.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Palladium catalyst has degraded due to exposure to air.Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is set up under a robust inert atmosphere.
Ineffective Base: Base is not sufficiently strong or soluble.Switch to a different base such as K₃PO₄ or ensure the base used (e.g., K₂CO₃) is finely ground and anhydrous.
Protodeboronation Side Product Presence of Protic Sources: Excess water or acidic impurities leading to the cleavage of the C-B bond.Use anhydrous solvents and ensure the starting materials are pure. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronate Ester Reaction Conditions: Certain catalyst/ligand combinations or high temperatures can favor this side reaction.Screen different phosphine ligands or lower the reaction temperature.

Conclusion

This compound is a robust and highly effective reagent for the strategic installation of a butynyl fragment. Its operational simplicity and high performance in the Suzuki-Miyaura cross-coupling make it an invaluable asset for synthetic chemists in academic and industrial settings. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can achieve efficient, reliable, and scalable synthesis of complex alkynyl-containing molecules.

References

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • PubChem. (n.d.). 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

  • Singh, U., & Kaur, H. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Liu, C. Y., & Bender, T. A. (2019). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. Organic Letters, 21(11), 4048–4052. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Melamed, J. M., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8045–8057. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5800. [Link]

Sources

Reaction conditions for 1-butynylboronic acid pinacol ester with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 1-Butynylboronic Acid Pinacol Ester with Aryl Halides

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction conditions for the Suzuki-Miyaura cross-coupling of 1-butynylboronic acid pinacol ester with various aryl halides. The content herein is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful reaction optimization and execution.

Introduction: The Strategic Advantage of Alkynyl Pinacol Boronates

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents and advanced materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose.[1][2] This guide focuses on a specific, highly valuable variant: the coupling of an sp-hybridized carbon from an alkynylboron reagent with an sp²-hybridized carbon of an aryl halide.

While the Sonogashira reaction provides a direct route by coupling terminal alkynes with aryl halides[3][4][5][6], the Suzuki-Miyaura approach utilizing 1-butynylboronic acid pinacol ester offers distinct advantages. Boronic esters, especially pinacol derivatives, exhibit exceptional stability, making them easy to handle, weigh, and store for extended periods compared to the often more sensitive terminal alkynes or free boronic acids.[7] This enhanced stability and ease of handling translate to improved reproducibility and scalability in complex synthetic routes.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. A fundamental grasp of this mechanism is not merely academic; it is critical for rational troubleshooting and optimization. The cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. The reactivity of the aryl halide is paramount here, with the general trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: This is the crucial step where the organic fragment is transferred from boron to the palladium center. The process requires activation of the organoboron species by a base.[1] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 1-butynyl group to the Pd(II) center, displacing a halide ligand.

  • Reductive Elimination: The two organic ligands (the aryl group and the 1-butynyl group) on the Pd(II) complex couple to form the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_trans Ar-Pd(II)-(C≡C-Et)(L)₂ (Di-organo Complex) pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 product Ar-C≡C-Et (Product) pd2_trans->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_oa boronate Et-C≡C-B(pin) boronate->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans caption Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the coupling reaction is dictated by the interplay of several critical parameters. The choices made are interdependent and should be tailored to the specific substrate combination.

The Palladium Catalyst System: Precursor and Ligand

The heart of the reaction is the palladium catalyst, which consists of a palladium precursor and a supporting ligand.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed phosphine complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with alkynylboronates, electron-rich and sterically hindered phosphine ligands are often essential. They promote the oxidative addition step and facilitate the final reductive elimination. The choice of ligand is especially critical when dealing with less reactive aryl chlorides.[10]

LigandStructureKey Characteristics & Applications
Triphenylphosphine (PPh₃) P(C₆H₅)₃A standard, versatile ligand. Suitable for reactive aryl iodides and bromides.
Tri-tert-butylphosphine (P(t-Bu)₃) P(C(CH₃)₃)₃Highly electron-rich and bulky. Excellent for challenging couplings, including those involving aryl chlorides.[10]
Tricyclohexylphosphine (PCy₃) P(C₆H₁₁)₃Similar to P(t-Bu)₃, effective for a broad range of aryl halides and triflates.[10]
XPhos A Buchwald biarylphosphine ligand, known for high activity and broad substrate scope, particularly for unreactive substrates.
The Role of the Base

The base is not a mere spectator; it is essential for activating the boronic ester to facilitate transmetalation.[1] The choice of base can dramatically influence reaction rate and yield.

  • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and highly effective. They offer a good balance of reactivity and handling.

  • Fluoride Sources: Potassium fluoride (KF) is a milder base, particularly useful when the aryl halide substrate contains base-sensitive functional groups, such as esters.[1]

  • Stronger Bases: For particularly challenging or sluggish reactions, stronger bases like potassium trimethylsilanolate (TMSOK) can accelerate the coupling, sometimes enabling reactions to proceed in under an hour.[11]

Solvent, Temperature, and Concentration
  • Solvents: Anhydrous polar aprotic solvents are standard. 1,4-Dioxane , Tetrahydrofuran (THF) , and Toluene are common choices. The solvent must be capable of dissolving all components and be stable at the required reaction temperature.

  • Temperature: Reactions are typically run at elevated temperatures, ranging from 60 °C to 110 °C, to ensure a reasonable reaction rate. The optimal temperature depends on the reactivity of the aryl halide and the chosen catalyst system. Room-temperature couplings are possible but usually require highly active catalysts and reactive substrates.[10]

  • Concentration: Typical concentrations range from 0.1 M to 0.5 M with respect to the limiting reagent (often the aryl halide).

Recommended Protocols and Conditions

The following protocols provide a validated starting point for experimentation. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and protodeboronation of the starting material.

Experimental_Workflow start Start reagents 1. Prepare Reagents Aryl Halide, Boronic Ester, Base, Pd Catalyst, Ligand start->reagents setup 2. Reaction Setup Add solids to oven-dried flask. Purge with inert gas. reagents->setup solvent 3. Add Anhydrous Solvent Degas the solvent via sparging or freeze-pump-thaw cycles. setup->solvent reaction 4. Heat & Stir Heat to target temperature. Monitor via TLC or GC-MS. solvent->reaction workup 5. Aqueous Work-up Cool to RT. Quench, dilute, and perform liquid-liquid extraction. reaction->workup purify 6. Purification Dry organic layer. Concentrate and purify via column chromatography. workup->purify characterize 7. Characterization Confirm structure and purity (NMR, MS, etc.) purify->characterize end End Product characterize->end

Caption: Fig. 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Coupling with Aryl Bromides/Iodides

This protocol is robust for more reactive aryl halides.

  • Reactants:

    • Aryl Halide (Ar-I or Ar-Br): 1.0 equiv

    • 1-Butynylboronic Acid Pinacol Ester: 1.2 - 1.5 equiv

    • Palladium Precursor (e.g., Pd(OAc)₂): 1-3 mol%

    • Ligand (e.g., PPh₃ or PCy₃): 2-6 mol%

    • Base (e.g., K₃PO₄): 2.0 - 3.0 equiv

    • Solvent (e.g., 1,4-Dioxane or Toluene): to achieve 0.2 M concentration

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, 1-butynylboronic acid pinacol ester, palladium precursor, ligand, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Coupling for Aryl Chlorides

Aryl chlorides are less reactive and require a more potent catalytic system.

  • Reactants:

    • Aryl Chloride (Ar-Cl): 1.0 equiv

    • 1-Butynylboronic Acid Pinacol Ester: 1.5 equiv

    • Palladium Precursor (e.g., Pd₂(dba)₃): 2-5 mol%

    • Ligand (e.g., P(t-Bu)₃ or XPhos): 4-10 mol%

    • Base (e.g., K₃PO₄ or Cs₂CO₃): 3.0 equiv

    • Solvent (e.g., Toluene or Dioxane): to achieve 0.2 M concentration

  • Procedure:

    • Follow the same setup procedure as Protocol 1, ensuring rigorous exclusion of air and moisture.

    • Heat the reaction mixture to 100-110 °C.

    • Reaction times may be longer (12-48 hours). Monitor progress carefully.

    • Follow the same work-up and purification procedure as Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient temperature.3. Unreactive aryl halide (e.g., electron-rich chloride).1. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents. Use a fresh catalyst source.2. Increase reaction temperature in 10 °C increments.3. Switch to a more active ligand (e.g., P(t-Bu)₃, XPhos) and a stronger base.
Protodeboronation Presence of water or protic impurities leading to the cleavage of the C-B bond.[12]Rigorously dry all reagents and solvents. Use a freshly opened bottle of boronic ester.
Aryl Halide Homocoupling Can occur at high temperatures or with certain catalyst systems.Lower the reaction temperature. Screen different ligands or reduce catalyst loading.
Reaction Stalls Catalyst deactivation over time.In some cases, a second addition of the catalyst/ligand portion can restart the reaction.

Conclusion

The Suzuki-Miyaura coupling of 1-butynylboronic acid pinacol ester with aryl halides is a robust and highly valuable transformation for synthesizing internal alkynes. Success is predicated on the careful selection of a synergistic combination of catalyst, ligand, base, and solvent, tailored to the reactivity of the specific aryl halide. By understanding the underlying mechanism and paying meticulous attention to experimental parameters, researchers can reliably execute this powerful reaction to advance their synthetic objectives in pharmaceutical and materials science discovery.

References

  • A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling. Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace.
  • Coupling to alkynes: the Sonogashira reaction. Clayden, Greeves, & Warren Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD..
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Air-Stable Iron-Based Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PubMed.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Techeos.
  • Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.
  • Sonogashira coupling. Wikipedia.
  • Efficient Coupling Reactions of Lithium Alkynyl(triisopropoxy)borates with Aryl Halides: Application of the Antifungal Terbinafine Synthesis. Semantic Scholar.
  • Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters.
  • Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides.
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.
  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light.
  • Synthesis of Allylbenzenes by Cross-coupling of Allyl Bromide with Arylboronic Acids Using a Palladium Chloride and Tetraphenyl-phosphonium Bromide Intercalated Clay Catalyst.
  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. The Royal Society of Chemistry.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi

Sources

The Alkyne Linchpin: A Guide to 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Incorporation of the Butynyl Moiety

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the ability to construct complex molecular architectures with precision and efficiency. Among the vast toolkit of synthetic reagents, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable building blocks.[1] This guide focuses on a specific yet powerful reagent: 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . While seemingly a simple molecule, its true value lies in its ability to introduce the 1-butynyl fragment—a versatile structural motif—into a wide array of organic scaffolds. The incorporation of a butynyl group can significantly impact a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and the fundamental principles governing the use of this reagent in medicinal chemistry.

The Reagent at a Glance: Structure, Stability, and Synthesis

This compound, often abbreviated as 1-butynyl-Bpin, is a stable, crystalline solid that is readily handled under standard laboratory conditions. The pinacolato ligand confers remarkable stability to the boronic acid, rendering it less prone to protodeboronation compared to its corresponding boronic acid.[2]

Synthesis: The preparation of this compound is typically achieved through the reaction of 1-butyne with a suitable boron source, such as pinacolborane (HBpin), often catalyzed by a transition metal complex. While specific protocols for this exact molecule are not extensively detailed in readily available literature, the general approach for the synthesis of alkynylboronates is well-established.

Core Applications in Medicinal Chemistry: A Gateway to Molecular Complexity

The primary utility of this compound in medicinal chemistry lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of carbon-carbon bonds, enabling the modular assembly of complex drug-like molecules.[1]

Suzuki-Miyaura Cross-Coupling: Forging sp-sp2 Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[3] In the context of our target reagent, it facilitates the coupling of the 1-butynyl group with a variety of aryl and heteroaryl halides or triflates, which are common structural components of pharmaceutical agents.[2][3]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The pinacol ester of the alkynylboronate plays a crucial role in the transmetalation step, where the alkynyl group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Butynyl(L2) Ar-Pd(II)-Butynyl(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Butynyl(L2) Transmetalation (Butynyl-Bpin, Base) Ar-Pd(II)-Butynyl(L2)->Pd(0)L2 Reforms Catalyst Ar-Butynyl Ar-Butynyl Ar-Pd(II)-Butynyl(L2)->Ar-Butynyl Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromopyridinePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane10012[Estimated 70-90]
2-IodothiophenePdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene908[Estimated 75-95]
5-BromoindolePd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O10016[Estimated 65-85]

*Note: Yields are estimated based on typical outcomes for similar Suzuki-Miyaura couplings of alkynylboronates and are provided for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Sonogashira-Type Coupling: A Copper-Free Alternative

While the classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl/vinyl halide, a variation utilizing alkynylboronates has been developed.[4] This approach can sometimes offer advantages in terms of substrate scope and reaction conditions.

Experimental Workflow: Sonogashira-Type Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Flask Dry Schlenk Flask (Inert Atmosphere) Reagents Add: - Aryl Halide - Butynyl-Bpin - Base - Pd Catalyst Flask->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture Solvent->Degas Heat Heat to Desired Temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify

Figure 2: General workflow for a cross-coupling experiment.

The "Why": Causality in Experimental Choices

  • Choice of Pinacol Ester: The use of the pinacol ester of 1-butynylboronic acid is a deliberate choice to enhance stability and ease of handling compared to the more labile boronic acid.[2] This stability is crucial for applications in multi-step syntheses and for the storage of the reagent.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation.[3] Conducting the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and ensure high yields.

  • Anhydrous Solvents: Water can lead to competitive protodeboronation of the alkynylboronate, reducing the efficiency of the desired cross-coupling.[2] The use of anhydrous solvents is therefore highly recommended.

  • Choice of Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the organoboron species, facilitating transmetalation. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.

Self-Validating Systems: Ensuring Trustworthy Protocols

A robust experimental protocol should be self-validating. This means incorporating controls and characterization at key stages.

  • Starting Material Purity: The purity of this compound and the coupling partner should be confirmed by NMR and/or mass spectrometry prior to use.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS provides real-time information on the consumption of starting materials and the formation of the product, allowing for optimization of the reaction time.

  • Product Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Future Perspectives and Emerging Applications

The strategic introduction of the 1-butynyl group via this compound is a powerful tool in the medicinal chemist's arsenal. Future applications may include its use in the synthesis of novel probes for chemical biology, the development of new covalent inhibitors where the alkyne can act as a warhead, and the construction of complex natural product analogues. As our understanding of the subtleties of palladium catalysis continues to evolve, so too will the applications of this versatile reagent.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Boronic ester and acid compounds, synthesis and uses.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Removal of boronic acid protecting groups by transesterification.
  • Three-Step Synthesis of 2-(Diiodomethyl)
  • Exploring the Chemical Properties and Applications of 1-Butyne in Organic Synthesis and Industry. Medium.
  • Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • Dichloromethane - Organic Syntheses Procedure. Organic Syntheses.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][5]-Fused Indole Heterocycles. PMC - NIH.

  • BCP-Bpin and boronic acid synthesis by utilization of carboxylic acids as radical precursors.
  • Synthesis method of 2-amino-5-pyrimidine pinacol borate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.
  • 2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm. BLD Pharm.
  • 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane. Toronto Research Chemicals.
  • Synthesis and Applications of Boronic Acid-Containing Polymers:
  • Application Notes and Protocols for the Use of 1-Butyne in the Synthesis of Polymers and Fine Chemicals. Benchchem.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed.
  • Application of 1-Butyne in Industrial Chemical Manufacturing: Detailed Applic
  • Boron Chemistry for Medical Applic
  • Synthesis and Utility of Dihydropyridine Boronic Esters. PMC - NIH.

Sources

The Versatility of 1-Butynylboronic Acid Pinacol Ester in the Synthesis of Natural Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the quest for elegant and efficient pathways to complex natural products is a continuous endeavor. In this context, the strategic incorporation of small, functionalized building blocks is paramount. Among these, 1-butynylboronic acid pinacol ester has emerged as a powerful and versatile reagent, enabling the construction of intricate carbon skeletons with precision and control. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic tool. We will delve into its applications, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of its reactivity, all grounded in authoritative scientific literature.

Introduction: The Power of the Butynyl Moiety

The 1-butynyl group is a recurring motif in a variety of bioactive natural products, contributing to their unique structural features and biological activities. The ability to introduce this fragment efficiently and stereoselectively is therefore a significant asset in total synthesis. 1-Butynylboronic acid pinacol ester serves as a stable, easy-to-handle, and highly reactive precursor for the 1-butynyl anion or its synthetic equivalents. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the butynyl unit and various organic electrophiles.

Core Application: Suzuki-Miyaura Coupling for the Construction of Enynes

The Suzuki-Miyaura coupling reaction stands as one of the most robust and widely used methods for C-C bond formation in organic synthesis.[1][2] The reaction of 1-butynylboronic acid pinacol ester with vinyl or aryl halides (or triflates) provides a direct route to conjugated enynes, a common structural element in many natural products.

A general protocol for the Suzuki-Miyaura coupling of alkynylboronic esters involves the in situ formation of an "ate-complex," which then undergoes transmetalation to the palladium catalyst.[3] This approach circumvents the need to isolate the often sensitive free alkynylboronic acids.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X Vinyl/Aryl Halide (R-X) R-X->Oxidative\nAddition R-Pd(II)-X\nLn R-Pd(II)(Ln)-X Oxidative\nAddition->R-Pd(II)-X\nLn Transmetalation Transmetalation R-Pd(II)-X\nLn->Transmetalation Base Base Base->Transmetalation 1-Butynyl-B(pin) 1-Butynylboronic acid pinacol ester 1-Butynyl-B(pin)->Transmetalation R-Pd(II)-Butynyl\nLn R-Pd(II)(Ln)-Butynyl Transmetalation->R-Pd(II)-Butynyl\nLn Reductive\nElimination Reductive Elimination R-Pd(II)-Butynyl\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration R-Butynyl En-yne Product Reductive\nElimination->R-Butynyl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The base plays a crucial role in activating the boronic ester for transmetalation. The choice of base and reaction conditions can significantly impact the efficiency and selectivity of the coupling.

Experimental Protocols

Synthesis of 1-Butynylboronic Acid Pinacol Ester

While commercially available, 1-butynylboronic acid pinacol ester can also be readily synthesized in the laboratory. A common method involves the reaction of 1-butyne with a strong base, such as n-butyllithium, followed by quenching with an appropriate borate ester, like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin).

Protocol 1: Synthesis of 1-Butynylboronic Acid Pinacol Ester

Step Procedure Causality and Insights
1. Deprotonation To a solution of 1-butyne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise. Stir the mixture for 1 hour at -78 °C.n-Butyllithium is a strong base that deprotonates the terminal alkyne to generate the corresponding lithium acetylide. The low temperature is crucial to prevent side reactions.
2. Borylation To the solution of the lithium acetylide, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.The lithium acetylide acts as a nucleophile, attacking the electrophilic boron atom of the borate ester to form the desired boronic ester.
3. Workup Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.The aqueous workup removes inorganic salts.
4. Purification Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.Purification affords the pure 1-butynylboronic acid pinacol ester as a colorless oil.
Application in Natural Product Synthesis: A Case Study

While a direct total synthesis of a natural product explicitly detailing the use of pre-synthesized 1-butynylboronic acid pinacol ester is not readily found in the searched literature, the in situ generation of alkynylboronic esters for Suzuki-Miyaura coupling is a well-established and powerful strategy.[3][4] This approach is highly relevant and can be directly applied to the synthesis of natural product fragments containing the 1-butynyl moiety.

Let's consider a hypothetical key step in the synthesis of a natural product that requires the coupling of a complex vinyl iodide with a 1-butynyl group.

Protocol 2: In Situ Generation and Suzuki-Miyaura Coupling of 1-Butynylboronic Ester

Step Procedure Causality and Insights
1. Acetylide Formation To a solution of 1-butyne (1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes at -78 °C.Generates the lithium butynilide nucleophile.
2. Boronate Formation To the above solution, add triisopropyl borate (1.5 eq) and stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature.Forms the corresponding trialkoxyborate intermediate.
3. Coupling To the reaction mixture, add the complex vinyl iodide (1.0 eq), Pd(PPh3)4 (0.05 eq), and an aqueous solution of Na2CO3 (2 M, 3.0 eq). Heat the mixture to reflux for 4 hours.The palladium catalyst facilitates the cross-coupling reaction. The base is essential for the transmetalation step.
4. Workup Cool the reaction to room temperature and quench with water. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.Standard workup to isolate the crude product.
5. Purification Purify the crude product by flash column chromatography on silica gel.Yields the desired enyne-containing natural product fragment.

This in situ protocol is advantageous as it avoids the isolation of the potentially sensitive alkynylboronic ester.

Data Summary

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of alkynylboronic esters.

Parameter Typical Conditions Reference
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf)[3]
Base Na2CO3, K2CO3, Cs2CO3, K3PO4[3]
Solvent THF, Dioxane, Toluene, DMF[3]
Temperature Room Temperature to Reflux[3]
Yields Generally good to excellent (60-95%)[3]

Alternative Applications: Addition to Carbonyls

Beyond cross-coupling reactions, alkynylboronates can also participate in nucleophilic additions to carbonyl compounds, providing access to propargylic alcohols, which are valuable synthetic intermediates.[5] The reaction can be promoted by a Lewis acid or base.

Carbonyl_Addition Aldehyde Aldehyde/Ketone (RCHO) Intermediate Activated Carbonyl Aldehyde->Intermediate 1-Butynyl-B(pin) 1-Butynylboronic acid pinacol ester Addition Addition 1-Butynyl-B(pin)->Addition Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Lewis_Acid->Intermediate Intermediate->Addition Alkoxide Boron Alkoxide Intermediate Addition->Alkoxide Workup Aqueous Workup Alkoxide->Workup Product Propargylic Alcohol Workup->Product

Caption: General workflow for the Lewis acid-catalyzed addition of 1-butynylboronic acid pinacol ester to an aldehyde.

This transformation offers a stereoselective route to chiral propargylic alcohols if a chiral catalyst or auxiliary is employed.

Conclusion

1-Butynylboronic acid pinacol ester is a valuable and versatile reagent for the synthesis of natural products and other complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of enyne functionalities. The ability to generate the reactive species in situ further enhances its practicality. As research in synthetic methodology continues to advance, the applications of this and other alkynylboronic esters are poised to expand, offering new and innovative solutions to synthetic challenges in drug discovery and development.

References

  • Castanet, A.-S.; Colobert, F.; Schlama, T. Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Org. Lett.2000 , 2 (23), 3559–3561. [Link]

  • Castanet, A.-S.; Colobert, F.; Schlama, T. Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Chemistry Portal. [Link]

  • Cammidge, A. N.; Crepy, K. V. L. The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]

  • Aggarwal, V. K.; Stenson, R. A.; Jones, R. V. H. boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Matteson, D. S. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs. [Link]

  • Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Sci-Hub. ChemInform Abstract: Suzuki—Miyaura Coupling of Alkynylboronic Esters Generated in situ from Acetylenic Derivatives. Sci-Hub. [Link]

  • Qiu, D.; Zhang, Y.; Wang, J. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

  • Trost, B. M.; Weiss, A. H. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC. [Link]

  • ResearchGate. Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. ResearchGate. [Link]

  • Gioia, B.; Arnaud, A.; Radix, S.; Walchshofer, N.; Doléans-Jordheim, A.; Rocheblave, L. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PubMed. [Link]

  • Cammidge, A. N.; Crepy, K. V. L. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Thomas, A. A.; Soumeillant, M.; Caggiano, L. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Maluenda, I.; Navarro, O. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • LibreTexts. 3.16: Carbonyl Addition in Synthesis. Chemistry LibreTexts. [Link]

  • Wang, B.; Lu, W.; Wang, W. Biosynthesis of alkyne-containing natural products. PMC. [Link]

  • ResearchGate. The reaction of boronic acid with pinacol. ResearchGate. [Link]

  • Armstrong, R. J.; Niwetmarin, W.; Aggarwal, V. K. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. ResearchGate. [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Khan Academy. Addition of carbon nucleophiles to aldehydes and ketones. Khan Academy. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of Heterocycles with 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic scaffolds are foundational components in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their precise functionalization is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties. This guide provides an in-depth exploration of 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable and versatile alkynylboronate ester, as a premier reagent for introducing the 1-butynyl moiety onto heterocyclic cores. We will delve into the mechanistic underpinnings of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling, provide detailed, field-tested protocols, and discuss the broader context of C-C bond formation, positioning this reagent as a superior alternative to traditional methods like the Sonogashira coupling for specific applications.

The Reagent: A Profile of Stability and Reactivity

This compound is an organoboron compound that offers a strategic advantage in synthesis. The pinacolato ligand forms a robust five-membered ring with the boron atom, rendering the reagent significantly more stable to air and moisture than its corresponding boronic acid. This stability simplifies handling, storage, and reaction setup, making it a reliable building block in complex synthetic sequences.[2][3] Its utility lies in its ability to act as a nucleophilic partner in cross-coupling reactions, delivering the 1-butynyl group to an electrophilic carbon, typically on a halogenated heterocycle.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[3] Its success is rooted in the high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[2][3][4]

The "Why": Mechanistic Rationale

Understanding the catalytic cycle is paramount to optimizing reaction conditions and troubleshooting outcomes. The reaction proceeds through a sequence of three key steps involving a palladium catalyst.[5]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the halo-heterocycle (Het-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. The efficiency of this step is highly dependent on the nature of the halide, with reactivity following the trend: I > Br > OTf >> Cl.[6]

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. For alkynylboronate esters, this process requires activation by a base (e.g., CO₃²⁻, OAc⁻, OH⁻). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the butynyl group to the Pd(II) center and displaces the halide.[5] The choice of base is critical and can significantly influence reaction rates and yields.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable and rapidly eliminates the final coupled product (Het-C≡C-Et), regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_ii Het-Pd(II)L₂-X het_x Halo-heterocycle (Het-X) het_x->pd_ii prod Butynyl-Heterocycle (Het-C≡C-Et) ox_add->pd_ii trans Transmetalation pd_ii_alkyne Het-Pd(II)L₂-C≡C-Et pd_ii->pd_ii_alkyne [Et-C≡C-B(pin)OR]⁻ pd_ii_alkyne->pd0 pd_ii_alkyne->prod red_elim Reductive Elimination red_elim->pd0 boronate 2-(1-Butyn-1-yl)-B(pin) + Base boronate->pd_ii_alkyne Sonogashira_Cycle Sonogashira Coupling (for comparison) cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ii R-Pd(II)L₂-X pd0->pd_ii Oxidative Addition pd_ii_alkyne R-Pd(II)L₂-C≡CR' pd_ii->pd_ii_alkyne Transmetalation pd_ii_alkyne->pd0 Reductive Elimination product Coupled Product (R-C≡CR') pd_ii_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Deprotonation (Base, H-C≡CR') cu_acetylide->pd_ii_alkyne cu_acetylide->cu_x Transfers Acetylide to Palladium halide Aryl/Vinyl Halide (R-X) halide->pd_ii alkyne Terminal Alkyne (H-C≡CR') alkyne->cu_acetylide

Figure 2: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocols & Data

The following protocols are designed to be robust starting points for researchers. Optimization of catalyst, ligand, base, and solvent may be required for specific heterocyclic substrates.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-Heterocycle

This protocol is adapted from standard procedures for palladium-catalyzed cross-coupling reactions. [7][8] Materials:

  • Halo-heterocycle (e.g., 3-bromopyridine, 2-iodothiophene) (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 mmol, 3 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 eq) or Cs₂CO₃ (2.0 mmol, 2.0 eq)

  • Solvent: Dioxane/H₂O (4:1 mixture, 5 mL) or Toluene/H₂O (4:1 mixture, 5 mL)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the halo-heterocycle (1.0 eq), this compound (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halo-heterocycle is consumed (typically 4-16 hours). For microwave-assisted reactions, heating at 120-140 °C for 20-60 minutes is a good starting point. [2][9]5. Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. [7]Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure butynyl-functionalized heterocycle.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Substrate Scope

The versatility of this method allows for the functionalization of a wide range of heterocyclic systems.

Heterocyclic HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O9085
2-IodothiophenePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O8092
5-Bromo-1-methylimidazolePd(OAc)₂ / SPhosK₃PO₄Dioxane10078
2-ChloroquinolinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH11071
4-IodoisoquinolinePd(PPh₃)₄Na₂CO₃DME/H₂O8588

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Advanced Application: C-H Functionalization

A frontier in synthetic chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-halogenated starting materials, thus improving atom economy. [10][11]Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for this purpose. [12]While less common than cross-coupling, the use of alkynyl boronates in C-H functionalization is a developing area.

The general approach involves a transition metal catalyst (often Rhodium, Ruthenium, or Palladium) that coordinates to a directing group on the heterocycle. This coordination facilitates the selective cleavage of a specific C-H bond (typically at the ortho position) and subsequent coupling with the alkynylboronate. [1][11]

CH_Functionalization start Heterocycle with Directing Group (DG) intermediate C-H Activation (Metal Insertion) start->intermediate + [M] Cat. coupling Coupling with Alkynylboronate intermediate->coupling product Functionalized Heterocycle coupling->product catalyst [M] Catalyst

Figure 3: Conceptual workflow for direct C-H alkynylation.

Researchers exploring this advanced application should begin by screening catalysts and directing groups known to be effective for C-H functionalization of their specific heterocyclic core.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst or a pre-catalyst; Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄); Increase reaction temperature or switch to microwave heating.
Protodeboronation of Reagent Presence of protic impurities; Base is too strong/hydrolytic; Prolonged reaction time at high temp.Ensure solvents are anhydrous and properly degassed; Use a non-hydroxide base (e.g., K₂CO₃); Monitor reaction closely and stop once starting material is consumed.
Formation of Homocoupled Halide Catalyst degradation leading to side reactions.Use a more robust ligand (e.g., bulky biarylphosphines like SPhos or XPhos); Ensure a strictly inert atmosphere.
Complex Product Mixture Non-selective reaction; Product degradation.Lower the reaction temperature; Screen different catalyst/ligand combinations for improved selectivity.

Conclusion

This compound stands out as a highly effective and user-friendly reagent for the butynylation of heterocycles. Its primary application via the Suzuki-Miyaura cross-coupling offers a robust and clean alternative to the classical Sonogashira reaction, avoiding common side reactions like alkyne homocoupling. The protocols and data presented herein provide a solid foundation for chemists in research, discovery, and drug development to leverage this versatile building block for the synthesis of novel, functionalized heterocyclic molecules.

References

  • Tang, J.-S., Tian, M., Sheng, W.-B., & Guo, C.-C. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. Retrieved from [Link]

  • Baran, P. S., et al. (2010). Direct C–H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Ellman Laboratory. (n.d.). C-H Functionalization. Yale University. Retrieved from [Link]

  • Kabalka, G. W., et al. (2009). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules. Retrieved from [Link]

  • Punniyamurthy, T., & Kumar, A. (Eds.). (2022). Transition-Metal-Catalyzed C-H Functionalization of Heterocycles (2-Volume Set). Wiley. Retrieved from [Link]

  • Desai, B., Patel, M., Dholakiya, B. Z., Rana, S., & Naveen, T. (2021). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications, 57(70), 8699-8725. Retrieved from [Link]

  • Bergman, R. G., & Ellman, J. A. (2011). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Valente, C., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Liu, C.-Y., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Retrieved from [Link]

  • Fernández-Ibáñez, M. Á., et al. (2022). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science. Retrieved from [Link]

Sources

Application Note: Synthesis of Conjugated Enynes via Suzuki-Miyaura Coupling of 1-Butynylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Conjugated enynes are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2] This application note provides a comprehensive guide for the synthesis of these valuable compounds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We focus on the use of 1-butynylboronic acid pinacol ester as a stable, efficient, and versatile alkynylating agent for coupling with a range of vinyl and aryl halides. This document offers in-depth mechanistic insights, detailed experimental protocols, strategies for reaction optimization, and troubleshooting advice to empower researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of Conjugated Enynes

The 1,3-enyne moiety is a recurring structural unit in numerous bioactive molecules and serves as a versatile synthetic intermediate.[1][3] Traditional methods for their synthesis, such as the Sonogashira coupling, often require the use of terminal alkynes, which can be sensitive to reaction conditions. The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, offers a robust alternative.[4][5][6]

The use of alkynylboronic acid esters, particularly the pinacol ester of 1-butynylboronic acid, presents several distinct advantages:

  • Stability: Pinacol esters are significantly more stable to air and moisture compared to boronic acids, facilitating easier handling, storage, and purification.[7]

  • Low Toxicity: Organoboron reagents are generally less toxic and more environmentally benign than other organometallic coupling partners like organotins or organozincs.[8][9]

  • Broad Substrate Scope: The reaction tolerates a wide array of functional groups on the coupling partner, making it highly suitable for late-stage functionalization in complex molecule synthesis.[10]

  • Controlled Reactivity: The use of the boronic ester allows for mild reaction conditions, which helps to minimize side reactions such as protodeboronation—a common challenge with more reactive boronic acids.[8][11]

This guide will focus on leveraging these advantages to achieve efficient and reproducible synthesis of conjugated enynes.

Reaction Mechanism and Key Principles

The synthesis of a conjugated enyne from 1-butynylboronic acid pinacol ester and a vinyl halide proceeds via the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle:

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition to the vinyl or aryl halide (R-X). This is often the rate-limiting step and results in a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[6]

  • Transmetalation: This step involves the transfer of the 1-butynyl group from the boron atom to the palladium center. For this to occur, the boronic ester must be activated by a base (e.g., CO₃²⁻, OH⁻, F⁻). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the alkyl group to the electrophilic Pd(II) center.[12] This is a critical step where the choice of base and solvent plays a significant role.

  • Reductive Elimination: In the final step, the two organic moieties (the vinyl/aryl group and the 1-butynyl group) are coupled, forming the desired C(sp²)-C(sp) bond of the conjugated enyne. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronate Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_Ralkynyl R-Pd(II)L₂-R' PdII_RX->PdII_R_Ralkynyl [R'-B(pin)]⁻ M⁺ Transmetal->PdII_R_Ralkynyl PdII_R_Ralkynyl->Pd0 R-R' RedElim Reductive Elimination RedElim->Pd0 Boronate R'-B(pin) (1-Butynylboronic acid pinacol ester) Base Base (e.g., K₂CO₃) AteComplex [R'-B(pin)(Base)]⁻ M⁺ ('Ate' Complex) Boronate->AteComplex Base->AteComplex AteComplex->PdII_RX Enters Cycle caption Fig. 1: Suzuki-Miyaura Catalytic Cycle for Enyne Synthesis. Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis A 1. Add Reagents to Dry Schlenk Flask B 2. Add Anhydrous Solvent A->B C 3. Degas Mixture (Vacuum/Inert Gas Cycles) B->C D 4. Heat with Stirring (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction & Washing F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J caption Fig. 2: Experimental Workflow for Enyne Synthesis.

Sources

Application Notes & Protocols: Catalytic Systems for Reactions Involving 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This compound, hereafter referred to as 1 , is a highly versatile and strategically important building block in modern organic synthesis. Its structure uniquely combines two powerful functional groups: a terminal alkyne and a pinacol boronic ester. This duality allows for selective and sequential transformations, making it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The boronic ester moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Simultaneously, the terminal alkyne provides a gateway to a rich variety of transformations, including further cross-coupling reactions, cycloadditions, and hydrofunctionalizations.

This guide provides an in-depth exploration of the primary catalytic systems employed for reactions involving compound 1 . We will dissect the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and present comparative data to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges. The causality behind experimental choices is emphasized to foster a deeper understanding and facilitate troubleshooting and methods development.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application for alkynyl boronic esters like compound 1 . This palladium-catalyzed cross-coupling enables the formation of a C(sp)-C(sp²) bond by reacting the alkynyl boronate with an aryl, vinyl, or pseudo-halide.[1] The reaction is prized for its mild conditions, broad substrate scope, and the commercial availability of a vast array of catalysts and coupling partners.

Mechanistic Rationale and Catalyst Selection

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-stage process.[3] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: A low-valent Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond (C-X) of the coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.

  • Transmetalation: The boronic ester must be activated by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic "ate" complex.[3] This complex then transfers the alkynyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is paramount. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and turnover numbers, especially with challenging substrates like aryl chlorides.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X ArX Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR [R-B(pin)] Boronate R-B(pin) + Base Transmetalation Transmetalation PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R OxAdd_label Oxidative Addition Trans_label Transmetalation RedElim_label Reductive Elimination caption Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of an Aryl-Alkynyl Compound

This protocol details a general procedure for the Suzuki-Miyaura coupling of 1 with an aryl bromide.

Materials:

  • This compound (1 )

  • Aryl bromide (e.g., 4-bromoanisole)

  • Pd(PPh₃)₄ or PdCl₂(dppf)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), compound 1 (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Suzuki_Workflow Setup 1. Reaction Setup (Flask, Reagents, Base) Catalyst 2. Add Pd Catalyst (Inert Atmosphere) Setup->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent React 4. Heat and Stir (80-90 °C, 2-12 h) Solvent->React Workup 5. Aqueous Work-up (Extraction) React->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Comparative Data for Palladium Catalysts
CatalystLigand TypeTypical Loading (mol%)Temp (°C)Common SubstratesKey Advantages
Pd(PPh₃)₄ Monodentate Phosphine2-580-100Aryl Bromides, IodidesReadily available, robust
PdCl₂(dppf) Bidentate Phosphine1-380-100Aryl Bromides, ChloridesGood for less reactive halides
Pd₂(dba)₃ + XPhos Buchwald Ligand0.5-2RT-80Aryl Chlorides, TriflatesHigh activity, broad scope

Section 2: Copper-Catalyzed Transformations

Copper catalysis offers a complementary and often more economical alternative to palladium for certain transformations of organoboron reagents.[4] For alkynyl boronates like 1 , copper catalysts are particularly effective in couplings with a diverse range of electrophiles.

Mechanistic Rationale: The Role of Copper

Copper-catalyzed couplings of boronic esters typically proceed through a different mechanism than Suzuki-Miyaura reactions. A common pathway involves the formation of a boron "ate" complex, which then undergoes transmetalation to a copper(I) salt (e.g., CuCN, CuI).[5] This generates a copper acetylide intermediate, which is the key nucleophilic species. This intermediate can then react with various electrophiles, such as allyl or alkynyl halides.[6] A significant advantage is that these reactions can often be performed under milder conditions and may exhibit different selectivity compared to palladium-catalyzed systems. The neighboring boronate group can accelerate the transmetalation to copper, enabling site-selective cross-couplings.[6][7]

Protocol: Copper-Catalyzed Coupling with an Alkynyl Bromide

This protocol outlines a procedure for the synthesis of an unsymmetrical di-yne.

Materials:

  • This compound (1 )

  • Alkynyl bromide (e.g., 1-bromo-1-hexyne)

  • Copper(I) Cyanide (CuCN)

  • tert-Butyllithium (t-BuLi) in pentane

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Ate Complex Formation: In a flame-dried Schlenk flask under argon, dissolve compound 1 (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Cool the solution to -78 °C. Add t-BuLi (1.1 mmol, 1.1 equiv) dropwise and stir for 30 minutes at -78 °C to form the lithium "ate" complex.

  • Transmetalation to Copper: In a separate flask, suspend CuCN (1.1 mmol, 1.1 equiv) in anhydrous THF (3 mL) and cool to -78 °C. Transfer the "ate" complex solution to the CuCN suspension via cannula. Allow the mixture to warm to 0 °C and stir for 20 minutes.

  • Coupling Reaction: Re-cool the mixture to -78 °C. Add the alkynyl bromide (1.2 mmol, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.

  • Purification: After concentration, purify the crude product by flash column chromatography.

Section 3: Gold and Rhodium-Catalyzed Reactions

The alkyne moiety of compound 1 is a prime substrate for catalysis by late transition metals like gold and rhodium, which exhibit a strong affinity for π-systems.

Gold-Catalyzed Reactions

Gold catalysts, typically cationic Au(I) complexes, are powerful π-acids that can activate alkynes towards nucleophilic attack.[8] Recent research has shown that gold can catalyze the oxidative coupling of terminal alkynes with borane adducts to form α-boryl ketones.[9] This involves the formation of a gold carbene intermediate, which then inserts into a B-H bond.[9] Another application is the gold-catalyzed isomerization of propargylic boronates to allenyl boronates, highlighting the unique reactivity imparted by the boryl group.[10]

Rhodium-Catalyzed Reactions

Rhodium catalysts are well-known for their ability to catalyze conjugate addition and hydrofunctionalization reactions.[11] While direct hydroboration of the alkyne in 1 is possible, rhodium catalysts can be employed in [2+2+2] cycloaddition reactions, where the alkynyl boronate can react with two other unsaturated partners (e.g., another alkyne and an alkene) to rapidly construct complex cyclic systems.[12] This approach is highly atom-economical and can build molecular complexity in a single step. Organoboron compounds are versatile synthetic intermediates, and rhodium-catalyzed 1,4-addition of diboron reagents to electron-deficient olefins is a key method for their synthesis.[11]

Advanced_Catalysis Substrate 2-(1-Butyn-1-YL)-B(pin) (1) Au_Cat Gold Catalysis (Au(I) Complexes) Substrate->Au_Cat Rh_Cat Rhodium Catalysis (e.g., [Rh(cod)Cl]₂) Substrate->Rh_Cat Au_Product Products: α-Boryl Ketones Allenyl Boronates Au_Cat->Au_Product Oxidative Coupling, Isomerization Rh_Product Products: Cyclic Boronates via [2+2+2] Cycloaddition Rh_Cat->Rh_Product Cycloaddition

Figure 3: Advanced catalytic applications for compound 1.

Section 4: Hydroboration of the Alkynyl Group

While compound 1 is itself a boron-containing reagent, its alkyne functionality can undergo further hydroboration to generate vicinal bis(boronic ester) compounds.[13][14] These products are valuable synthetic intermediates, for example, in the stereoselective synthesis of diols or in subsequent selective cross-coupling reactions.

Reagents and Selectivity

The hydroboration of an alkyne can yield either a syn or anti addition product. The choice of borane reagent and catalyst is crucial for controlling the regioselectivity and stereoselectivity.

  • Catecholborane: In the presence of a rhodium or iridium catalyst, catecholborane can add across the alkyne.

  • Pinacolborane (HBpin): Transition metal-catalyzed hydroboration with pinacolborane is also a common method.

  • Mechanism: The reaction typically proceeds via a concerted addition of the H-B bond across the π-system of the alkyne.[14]

Protocol: Synthesis of a Vicinal Bis(boronic ester)

Materials:

  • This compound (1 )

  • Pinacolborane (HBpin)

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • dppe (1,2-bis(diphenylphosphino)ethane)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under argon, mix [Ir(cod)Cl]₂ (1 mol%) and dppe (2 mol%). Add anhydrous solvent and stir for 15 minutes to form the active catalyst.

  • Reaction Setup: To this solution, add compound 1 (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add pinacolborane (1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor by ¹H NMR or GC-MS for the disappearance of the starting material.

  • Work-up and Purification: Carefully quench any excess HBpin with a few drops of methanol. Remove the solvent under reduced pressure. The crude product can often be used directly or purified by crystallization or chromatography on silica gel (note: boronic esters can be sensitive on silica).

Conclusion

This compound is a powerful and versatile reagent whose reactivity can be precisely controlled through the strategic selection of a catalytic system. By understanding the underlying mechanisms of palladium, copper, gold, and rhodium catalysts, researchers can unlock a vast chemical space for the synthesis of novel compounds. The protocols and data provided herein serve as a robust starting point for the application of this building block in complex synthetic endeavors, empowering drug development professionals and academic researchers to push the boundaries of chemical innovation.

References

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

  • PubChem. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information.

  • Sigma-Aldrich. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.

  • Pereira, S., & Srebnik, M. (1996). A study of hydroboration of alkenes and alkynes with pinacolborane catalyzed by transition metals. Tetrahedron Letters, 37(19), 3283-3286.

  • Semba, K., Nakao, Y. (2020). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. National Institutes of Health.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Ye, Z., et al. (2018). Gold-Catalyzed Oxidative Coupling of Terminal Alkynes and Borane Adducts: Efficient Synthesis of α-Boryl Ketones. ACS Publications.

  • Gockel, B., & Krause, N. (2010). An alternative approach to aldol reactions: gold-catalyzed formation of boron enolates from alkynes. Organic Letters, 12(9), 1988-1991.

  • Das, S., & Sahu, D. (2021). Rhodium-catalyzed 1,4-addition reactions of diboron reagents to electron deficient olefins. Wiley Online Library.

  • Xu, N., et al. (2022). Copper-Catalyzed Coupling of Alkyl Vicinal Bis(boronic Esters) to an Array of Electrophiles. Journal of the American Chemical Society, 144(39), 17815–17823.

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.

  • Chemistry LibreTexts. (2023). Cycloaddition Reactions.

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.

  • Chemistry Steps. Hydroboration Oxidation of Alkenes.

  • Wikipedia. Hydroboration.

  • Xu, N., et al. (2022). Copper-Catalyzed Coupling of Alkyl Vicinal Bis(boronic Esters) to an Array of Electrophiles. Synfacts, 18(11), 1221.

  • Semba, K., & Nakao, Y. (2021). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Request PDF.

  • Liu, Y., et al. (2024). NHC-Au-Catalyzed Isomerization of Propargylic B(MIDA)s to Allenes and Double Isomerization of Alkynes to 1,3-Dienes. Angewandte Chemie International Edition, 63(12), e202318431.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Ishiyama, T., et al. (2002). Palladium-Catalyzed Aromatic C−H Borylation by Bis(pinacolato)diboron. Journal of the American Chemical Society, 124(3), 390–391.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Ataman Kimya. 2-BUTYNE-1,4-DIOL.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to overcome low yields and other common issues with this specific alkynyl boronic ester.

I. Understanding the Unique Challenges of Alkynyl Boronic Esters

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[1][2][3] However, the use of alkynyl boronic esters, such as this compound, introduces specific challenges that can lead to diminished yields. A primary concern is the stability of the boronic ester itself. Pinacol esters are generally more stable than their corresponding boronic acids, but they can still be susceptible to hydrolysis and protodeboronation, especially under basic reaction conditions.[4][5][6] This degradation of the starting material is a frequent cause of low product yield.[6]

Furthermore, the linear geometry and electronic nature of the alkyne moiety can influence the kinetics of the catalytic cycle, potentially leading to competing side reactions like homocoupling.[6]

II. Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered when using this compound in Suzuki couplings.

Q1: My reaction yield is consistently low, or I'm observing no product formation. What's the first thing I should check?

A1: The first step is to rigorously assess the quality and integrity of your starting materials and the reaction environment.

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[7] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents have been properly degassed.[7]

  • Reagent Purity:

    • Boronic Ester: Verify the purity of your this compound. Degradation can occur during storage. Consider using a freshly opened bottle or purifying the reagent if its quality is uncertain.

    • Aryl Halide: Ensure your coupling partner is pure and free of contaminants that could poison the catalyst.

    • Solvent and Base: Use anhydrous, high-purity solvents and a finely powdered, dry base.[7] Clumped base can lead to inconsistent results.[7]

Q2: I'm seeing a significant amount of homocoupling of my aryl halide. What can I do to minimize this?

A2: Homocoupling is often a result of a slow transmetalation step relative to other processes in the catalytic cycle.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rates of oxidative addition and reductive elimination, which can help to outcompete homocoupling.[1]

  • Slow Addition: Adding the boronic ester slowly to the reaction mixture can help to keep its concentration low, thereby reducing the rate of its homocoupling.[8]

Q3: My boronic ester appears to be degrading during the reaction, leading to protodeboronation. How can I prevent this?

A3: Protodeboronation is a common side reaction with boronic acids and esters.[4]

  • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic ester for transmetalation, overly strong or aqueous bases can promote hydrolysis and subsequent protodeboronation.[4][9][10] Consider using a milder, non-aqueous base like K3PO4 or Cs2CO3.[11]

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates like alkynyl boronic esters, strictly anhydrous conditions can be beneficial to suppress hydrolysis.[7]

III. In-Depth Troubleshooting Guide

A. Optimizing Reaction Parameters: A Systematic Approach

A systematic screening of reaction parameters is often the most effective way to improve yields. The following table provides a starting point for optimization.

ParameterInitial ConditionAlternative Conditions to ScreenRationale & Key Considerations
Catalyst/Ligand Pd(PPh3)4Pd(OAc)2 with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos)Standard catalysts like Pd(PPh3)4 can be ineffective for challenging couplings.[8] Bulky ligands promote the formation of a more reactive palladium(0) species.[1][8]
Base K2CO3K3PO4, Cs2CO3, NaOtBuThe base activates the boronic ester.[9][10] For sensitive substrates, a weaker base or a non-hydroxide base can minimize protodeboronation.[4]
Solvent Toluene/H2ODioxane, THF, DMF (anhydrous)Solvent polarity can influence the reaction pathway.[12][13][14] For this specific boronic ester, anhydrous polar aprotic solvents may be beneficial.
Temperature 80-100 °CRoom Temperature to 120 °CHigher temperatures can increase reaction rates but may also promote decomposition.[11] Start with a moderate temperature and adjust as needed.
B. Experimental Protocols

General Protocol for Suzuki Coupling with this compound:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K3PO4, 2.0-3.0 equiv) and this compound (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Visualizing the Process

A. The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 + Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Troubleshooting_Tree start Low Yield check_reagents Check Reagent Quality & Inert Atmosphere start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_catalyst Optimize Catalyst & Ligand reagents_ok->optimize_catalyst Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent

Sources

Technical Support Center: 1-Butynylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-butynylboronic acid pinacol ester (Butynyl-Bpin). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile alkynylboronate reagent. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles driving these outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues reported by users in the field. We will delve into the causality behind these problems and provide validated protocols to mitigate them.

Frequently Asked Questions (FAQs)

FAQ 1: Purification & Chromatography Issues

Question: "I'm trying to purify 1-butynylboronic acid pinacol ester using standard silica gel chromatography, but I'm observing significant streaking on my TLC plates and very low recovery from the column. What's happening?"

Answer:

This is a very common and frustrating issue that stems from the inherent chemical properties of boronic esters interacting with the stationary phase.

Primary Causes:

  • Lewis Acid-Base Interaction: The boron atom in your pinacol ester is Lewis acidic. Standard silica gel is covered with silanol groups (Si-OH), which are Lewis basic. This results in strong, often irreversible, adsorption of your compound onto the silica gel, leading to product loss and streaking on TLC plates.[1]

  • On-Column Hydrolysis: Silica gel is notoriously difficult to render completely anhydrous and its surface is acidic. The residual moisture and acidic sites can catalyze the hydrolysis of the pinacol ester back to the more polar 1-butynylboronic acid.[1][2][3] This newly formed boronic acid will not elute with typical non-polar solvents and remains adsorbed at the baseline, further reducing your isolated yield.

Troubleshooting & Solutions:

Your primary goal is to passivate the active silanol groups on the silica surface to prevent both strong adsorption and hydrolysis.

  • Option 1 (Recommended): Use Boric Acid-Treated Silica Gel. This is a highly effective method to improve the recovery of boronic esters.[1][4] The boric acid impregnates the silica, effectively masking the Lewis basic sites and creating a more suitable environment for the boronic ester.

  • Option 2: Add a Basic Modifier to the Eluent. For less sensitive substrates, adding a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (NEt₃) to your eluent system can cap the acidic silanol groups in-situ.[1] However, this may not be suitable for all subsequent reaction steps.

  • Option 3: Use an Alternative Stationary Phase. For some esters, neutral alumina can be a viable alternative to silica gel, though its separation efficiency can differ.[1][5]

  • Option 4: Use the Crude Material. If your subsequent reaction is robust, such as a Suzuki-Miyaura coupling, you may be able to use the crude Butynyl-Bpin after a simple workup and filtration through a short plug of Celite.[1] This avoids the purification losses entirely but requires careful analysis of the crude material to ensure impurities will not interfere with the next step.

Protocol: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from established methods for improving the chromatography of boronic esters.[1][4]

Materials:

  • Standard flash chromatography silica gel

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Step-by-Step Procedure:

  • Preparation: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel you intend to treat, you will need approximately 500-600 mL of this solution.

  • Slurry Formation: In a large flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitation: Gently swirl or agitate the slurry for 1 hour at room temperature to ensure thorough impregnation.

  • Solvent Removal: Remove the methanol by filtration using a Büchner funnel.

  • Washing: Wash the treated silica gel thoroughly with ethanol (approx. 600 mL for 100 g of silica) to remove any excess, unadsorbed boric acid.

  • Drying: Dry the silica gel completely under high vacuum. Gentle heating (e.g., 60°C) can be used until the silica is a completely free-flowing powder.

  • Usage: The boric acid-treated silica is now ready for use in packing your column for flash chromatography.

FAQ 2: Stability, Decomposition, and Storage

Question: "My Suzuki-Miyaura reaction is yielding but-1-yne and the homocoupling product, octa-3,5-diyne, as major byproducts. What is causing these side reactions and how can I prevent them?"

Answer:

You are encountering the two most prevalent side reactions in cross-coupling chemistry involving boronic esters: protodeboronation and homocoupling . Understanding their mechanisms is key to suppression.

A. Protodeboronation: Formation of But-1-yne

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[6] It is a well-known decomposition pathway for boronic acids and their derivatives, particularly under aqueous conditions.[7]

Causality:

  • Presence of a Proton Source: The most common culprit is water, but alcohols or any acidic protons in the reaction mixture can also be responsible.

  • Influence of Base: A base is required to activate the boronic ester for the desired transmetalation step in the Suzuki-Miyaura cycle.[8] However, the resulting boronate species can also be susceptible to protonolysis, making the choice and amount of base critical.

  • pH Dependence: The rate of protodeboronation is highly dependent on the reaction pH.[6][7] Conditions that are too acidic or basic can significantly accelerate this undesired pathway.

B. Homocoupling: Formation of Octa-3,5-diyne

Homocoupling is the palladium-catalyzed dimerization of two molecules of your Butynyl-Bpin.

Causality:

  • Presence of Oxygen: This is the most significant factor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[9][10]

  • In-situ Reduction of Pd(II): If you start with a Pd(II) precatalyst, it must be reduced to Pd(0) to enter the catalytic cycle. In the absence of other reducing agents, the homocoupling of two boronic ester molecules can serve as this reduction pathway, generating the undesired dimer and the active Pd(0) catalyst.[9]

Visualizing the Competing Pathways

The following diagram illustrates how the desired cross-coupling pathway competes with protodeboronation and homocoupling.

G Start 1-Butynyl-Bpin + Ar-X OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd Proto Protodeboronation Start->Proto Homo Homocoupling Start->Homo Pd0 Pd(0) Catalyst Pd0->OxAdd Pd0->Homo Base Base (e.g., K₂CO₃) Transmetalation Transmetalation (Ar-Pd(II)-Butynyl) Base->Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-Butynyl) RedElim->Product Butyne But-1-yne Proto->Butyne Diyne Octa-3,5-diyne Homo->Diyne H2O Proton Source (e.g., H₂O) H2O->Proto O2 Oxygen (O₂) O2->Homo

Caption: Desired Suzuki-Miyaura pathway vs. side reactions.

Solutions & Optimization Strategies

The table below summarizes key strategies to minimize these side reactions.

ParameterRecommendation to Minimize Side ReactionsCausality Explained
Atmosphere Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.Prevents oxygen from entering the reaction, which is the primary driver for homocoupling and catalyst decomposition.[9][10]
Solvents/Reagents Use anhydrous solvents and ensure all reagents are dry.Minimizes the primary proton source (water) for protodeboronation.[6][7]
Base Selection Use the mildest base effective for your system. Anhydrous K₂CO₃ or Cs₂CO₃ are often good starting points. Avoid strong aqueous bases if possible.A weaker base can be sufficient to promote transmetalation without excessively accelerating the competing protodeboronation pathway.[8]
Catalyst Choice Use a high-quality Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that cleanly and efficiently generates the active Pd(0) species.This avoids the need for the reaction mixture to reduce a Pd(II) source via the homocoupling pathway.[9]
Temperature Run the reaction at the lowest temperature that provides a reasonable rate.Higher temperatures can increase the rate of all reactions, including undesired decomposition and side reactions.
Troubleshooting Workflow: A Failed Suzuki-Miyaura Coupling

When a reaction provides low or no yield of the desired product, a systematic approach is necessary. Use the following workflow to diagnose the issue.

G Start Low/No Yield of Cross-Coupled Product Check_SM Analyze Crude Reaction Mixture (LCMS, GCMS, NMR) Start->Check_SM Path1 Major Peak is Starting Material (Butynyl-Bpin and/or Ar-X) Check_SM->Path1 Path2 Major Byproduct is But-1-yne (Protodeboronation) Check_SM->Path2 Path3 Major Byproduct is Octa-3,5-diyne (Homocoupling) Check_SM->Path3 Sol1 Problem: Inactive Reaction 1. Check Catalyst/Ligand Activity 2. Verify Base Strength/Solubility 3. Increase Temperature Path1->Sol1 Sol2 Problem: Protodeboronation 1. Use Anhydrous Solvents 2. Switch to a Weaker/Non-Aqueous Base 3. Protect from Ambient Moisture Path2->Sol2 Sol3 Problem: Homocoupling 1. Improve Degassing Technique 2. Ensure Inert Atmosphere 3. Use Pd(0) Source or Precatalyst Path3->Sol3

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

References
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295–1307. Available at: [Link]

  • Protodeboronation - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Denny, W. A., & Perrin, D. D. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Perrin, C. L., & Rodgers, B. L. (2018). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]

  • Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]

  • Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Isobutylboronic acid pinacol ester - Organic Syntheses Procedure. Available at: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11, 137–139. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • Vedejs, E., & Chapman, R. W. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15994–16004. Available at: [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. Available at: [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Alkynyl Pinacol Boronate Ester Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This versatile reagent is a cornerstone for introducing the butynyl moiety in various C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] While powerful, the unique properties of the boronate ester functional group can introduce specific challenges during product purification.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions for isolating your target compound with high purity and yield.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of products derived from this compound.

Q1: My primary challenge is removing unreacted boronate ester and related boron-containing byproducts. What is the most effective approach?

This is the most frequent purification hurdle. Boron-containing impurities, such as unreacted starting material, its hydrolyzed form (butynyl boronic acid), or homocoupled byproducts, can be difficult to separate from the desired product due to similar polarities. A multi-pronged approach is often best.

Causality: The pinacol boronate ester is a relatively non-polar, covalently bonded molecule. However, it is susceptible to hydrolysis, especially under acidic or sometimes basic aqueous conditions, to form the more polar and acidic butynyl boronic acid.[3][4][5] The key to removal is to exploit the chemical differences between your desired product and these boron species.

Recommended Solutions:

  • Aqueous Basic Wash (Liquid-Liquid Extraction): This is often the most effective and scalable first step. Boronic acids are Lewis acids and will react with a base (like NaOH or K2CO3) to form a highly water-soluble boronate salt. This salt will partition into the aqueous layer, leaving your typically less polar organic product in the organic phase.[6][7]

    • Expert Insight: Before employing a basic wash, confirm that your final product is stable under basic conditions. If your molecule contains base-labile functional groups (e.g., certain esters), this method should be used with caution or avoided. A milder base like saturated sodium bicarbonate can be a good starting point.

  • Flash Column Chromatography: This is the workhorse of purification in organic synthesis.[8][9]

    • Challenge - Co-elution: The pinacol boronate ester can have a polarity similar to your coupled product, leading to poor separation.

    • Solution - Solvent System Optimization: Systematically screen solvent systems. A common starting point is a hexane/ethyl acetate gradient. For more polar products, a dichloromethane/methanol system may provide better resolution.[7]

    • Challenge - On-Column Hydrolysis: Standard silica gel is acidic and can catalyze the hydrolysis of the pinacol ester to the more polar boronic acid directly on the column.[4][10] This leads to significant "tailing" or "streaking" of the impurity through many fractions.

    • Solution - Deactivated Silica: If you suspect on-column hydrolysis, consider deactivating your silica gel by pre-flushing the column with your eluent system containing 1-2% triethylamine.[11] This neutralizes the acidic sites on the silica surface.

  • Derivatization & Precipitation/Filtration: For particularly stubborn cases, you can selectively react the boron-containing impurities.

    • Mechanism: Adding diethanolamine (DEA) to your crude mixture in an ethereal solvent can form a stable, crystalline adduct with the boronic acid/ester impurity.[12][13] This adduct often precipitates from the solution and can be removed by simple filtration, leaving your purified product in the filtrate.[3]

Q2: I'm observing a new, very polar spot on my TLC after my aqueous workup that wasn't in the initial reaction mixture. What is it and how do I remove it?

This is almost certainly the corresponding butynyl boronic acid, formed from the hydrolysis of the pinacol ester during the workup.[3][13] Boronic acids are significantly more polar than their pinacol ester counterparts due to the presence of the -B(OH)₂ group, which can engage in hydrogen bonding.

Confirmation: To confirm, you can take a small amount of your crude product, dissolve it in a solvent like ether, and wash it with 1M NaOH. Re-spot the organic layer on a TLC plate; the polar spot should be significantly diminished or absent.

Removal: The most effective removal methods are the Aqueous Basic Wash or the Diethanolamine Derivatization as described in Q1. These methods specifically target the acidic nature or the boron atom of the impurity.

Q3: My product is a non-crystalline oil, and column chromatography yields fractions that are still contaminated with boron byproducts. What are my options?

This is a common scenario when crystallization is not an option.

  • Re-evaluate Liquid-Liquid Extraction: The aqueous basic wash is your most powerful non-chromatographic tool.[6][7] If a single wash was insufficient, try repeated extractions (e.g., 3-4 times) with a fresh portion of the basic solution. Ensure vigorous mixing to maximize partitioning.

  • Optimize Chromatography: Don't give up on the column immediately.

    • Run a Shallow Gradient: Instead of large polarity jumps, use a very slow, shallow gradient. This can often resolve closely eluting spots.[11]

    • Change the Stationary Phase: If silica isn't working, consider neutral or basic alumina. Alumina has different adsorptive properties and may not induce hydrolysis, potentially offering a different selectivity profile.[14]

  • Filter Through a Silica "Plug": If the impurities are much more polar (e.g., the boronic acid), you can perform a rapid purification by dissolving your crude oil in a minimally polar solvent (like hexane with a small amount of ethyl acetate) and passing it through a short, wide pad of silica gel. The desired, less polar product should elute quickly, while the polar impurities remain adsorbed at the top.[11]

Q4: How do I effectively remove the palladium catalyst from my Suzuki-Miyaura reaction product?

Residual palladium is a major concern, especially in drug development, as it is a heavy metal with strict regulatory limits.

Solutions:

  • Filtration through Celite®: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate or toluene and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for 15-30 minutes can effectively adsorb trace amounts of soluble palladium. The charcoal is then removed by filtration (again, through Celite® to remove fine particles).

  • Specialized Scavengers: For applications requiring exceptionally low palladium levels, consider using commercial scavenger resins. These are often silica- or polymer-based materials functionalized with thiol or amine groups that have a high affinity for palladium and will selectively bind and remove it from solution.

Data & Workflow Visualization

Purification Method Selection Guide

The following table summarizes the primary purification techniques discussed, allowing for a quick comparison based on your specific needs.

TechniquePrinciple of SeparationBest ForAdvantagesDisadvantages
Aqueous Basic Wash AcidityRemoving boronic acids and hydrolyzed estersFast, scalable, inexpensive, highly effective for acidic impurities[6][7]Product must be stable to base; ineffective for non-acidic impurities
Flash Chromatography Polarity (Adsorption)General purpose purification of neutral organic compoundsVersatile, well-understood, can separate multiple components[8][9]Can be slow, potential for on-column reactions, co-elution issues[4][10]
Crystallization Differential SolubilityPurifying solid products with high purityCan provide exceptionally pure material, scalableProduct must be a solid, requires solvent screening, potential for yield loss[15][16]
Derivatization/Filtration Chemical Reaction & PrecipitationStubborn boronic acid/ester impuritiesHighly selective for boron species, simple filtration workup[3][12]Consumes an additional reagent, requires product to be soluble
Decision Workflow for Purification Strategy

This diagram provides a logical pathway to help you select the most appropriate purification strategy for your crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture celite_filter Filter through Celite® to remove Pd catalyst start->celite_filter is_solid Is the desired product a solid? celite_filter->is_solid try_crystallization Attempt Recrystallization is_solid->try_crystallization Yes base_stable Is the product stable to base? is_solid->base_stable No (Oil) check_purity1 Check Purity (TLC, NMR) try_crystallization->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure check_purity1->base_stable Impure basic_wash Perform Aqueous Basic Wash (e.g., 1M NaOH) base_stable->basic_wash Yes column Perform Flash Column Chromatography base_stable->column No check_purity2 Check Purity (TLC, NMR) basic_wash->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Pure check_purity2->column Impure check_purity3 Check Purity (TLC, NMR) column->check_purity3 pure_product3 Pure Product check_purity3->pure_product3 Pure adv_methods Consider Advanced Methods: - DEA Derivatization - Prep HPLC - Alumina Chromatography check_purity3->adv_methods Impure

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Standard Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat (Optional): For stubborn impurities, repeat the wash with a fresh portion of 1M NaOH.

  • Neutralization & Brine Wash: Wash the organic layer with deionized water, followed by a saturated aqueous sodium chloride (brine) solution to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In a small test tube, add a few milligrams of your crude solid. Add a potential solvent dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.[16]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[17]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps to slow evaporation and promote the formation of larger crystals.[15]

  • Inducing Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single seed crystal of the pure product.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[17]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Hall, D. G., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Hall, D. G., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]

  • ResearchGate User Discussion. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • University Handout. SOP: CRYSTALLIZATION. [Link]

  • Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • ResearchGate User Discussion. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Organic Chemistry Tutor. (2021). Crystallization, Small Scale. YouTube. [Link]

  • Frontier, A. (2026). Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Technical Support Center: Optimizing 1-Butynylboronic Acid Pinacol Ester Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the efficiency of Suzuki-Miyaura cross-coupling reactions involving 1-butynylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic strategies. Here, we will delve into the nuances of this specific coupling, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles for more robust and reproducible results.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Problem 1: Low to No Product Yield

Question: I am performing a Suzuki-Miyaura coupling between 1-butynylboronic acid pinacol ester and an aryl halide, but I'm observing very low or no formation of the desired product. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in the coupling of alkynylboronic esters is a common challenge that can stem from several factors. The primary culprits are often related to suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the stability of the boronic ester itself.

Causality and Solutions:

  • Catalyst and Ligand Selection: The palladium catalyst and its coordinating ligand are critical for an efficient catalytic cycle. The steric and electronic properties of the ligand play a significant role in the rates of oxidative addition and reductive elimination. For alkynyl couplings, electron-rich and bulky phosphine ligands are often preferred as they can stabilize the palladium(0) species and promote the reductive elimination step.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing poor results, consider switching to a more specialized catalyst system. A pre-catalyst in combination with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos can significantly improve yields.[1] Experimenting with different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands is a crucial step in optimization.[2]

  • Base Selection and Strength: The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[3] The choice of base can influence the reaction rate and the prevalence of side reactions. For alkynylboronic esters, which can be sensitive, the base strength and solubility are important considerations.

    • Recommendation: A screening of bases is highly recommended. While common inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, stronger bases like K₃PO₄ or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) might be more effective.[4][5] In some cases, fluoride-containing bases like KF or CsF can also be beneficial. The use of anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) has also been shown to be effective for some boronic esters.[6]

  • Solvent Effects: The solvent system must solubilize all reaction components and can influence the reactivity of the catalyst and the base. Aprotic polar solvents are commonly used.

    • Recommendation: Common solvents for Suzuki couplings include dioxane, tetrahydrofuran (THF), and toluene, often with the addition of water to help solubilize inorganic bases.[4][5] However, for sensitive substrates like alkynylboronic esters, anhydrous conditions might be preferable to minimize protodeboronation.[6] A screen of solvents such as dioxane, THF, DMF, and toluene is advisable.[7]

  • Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature. Insufficient temperature may lead to a stalled reaction, while excessive heat can cause decomposition of the catalyst, starting materials, or product.

    • Recommendation: A typical starting point is 80-100°C.[2] If no reaction is observed, a gradual increase in temperature may be necessary. Monitoring the reaction by TLC or LC-MS at regular intervals is crucial to determine the optimal reaction time and to avoid product degradation.[4]

Experimental Protocol: A Starting Point for Optimization

Here is a general, step-by-step protocol that can be used as a starting point for optimizing your reaction.

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 1-butynylboronic acid pinacol ester (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the anhydrous solvent (e.g., dioxane, THF).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Significant Formation of Homocoupling and Protodeboronation Byproducts

Question: My reaction is producing a significant amount of homocoupled product from my aryl halide and/or a byproduct from the protodeboronation of the 1-butynylboronic acid pinacol ester. How can I suppress these side reactions?

Answer: Homocoupling and protodeboronation are two of the most common side reactions in Suzuki-Miyaura couplings. Understanding their mechanisms is key to mitigating their occurrence.

Causality and Solutions:

  • Homocoupling of Aryl Halides: This side reaction is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst to the active Pd(0) catalyst, or from oxidative processes during the reaction.[8]

    • Recommendation:

      • Ensure a fully reduced catalyst: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your conditions favor its reduction to Pd(0). This is often facilitated by the phosphine ligand itself, which can be oxidized.

      • Thorough Degassing: Oxygen can promote the formation of Pd(II) and lead to homocoupling.[8] Rigorous degassing of your solvent and reaction mixture is crucial. Employing freeze-pump-thaw cycles is more effective than simply bubbling inert gas through the solvent.

      • Use a Pd(0) source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling.

  • Protodeboronation of 1-Butynylboronic Acid Pinacol Ester: This involves the cleavage of the C-B bond by a proton source, leading to the formation of 1-butyne. Alkynylboronic esters can be particularly susceptible to this side reaction, especially in the presence of water and a strong base.[9]

    • Recommendation:

      • Anhydrous Conditions: If protodeboronation is a major issue, switching to strictly anhydrous conditions can be highly effective.[6] This involves using dry solvents and reagents.

      • Weaker Base: A very strong base in the presence of water can generate a high concentration of hydroxide ions, which can promote protodeboronation. Using a milder base like K₃PO₄ or even an organic base might be beneficial.[5]

      • Controlled Addition of Water: If aqueous conditions are necessary (e.g., for base solubility), using a minimal amount of water can help. Some protocols suggest a solvent mixture such as dioxane/water (e.g., 4:1).[4]

Workflow for Minimizing Side Reactions

G cluster_homocoupling Addressing Homocoupling cluster_protodeboronation Addressing Protodeboronation start Low Yield with Side Products check_homocoupling Significant Homocoupling? start->check_homocoupling check_protodeboronation Significant Protodeboronation? start->check_protodeboronation degas Improve Degassing (Freeze-Pump-Thaw) check_homocoupling->degas Yes optimize Re-optimize Other Parameters (Ligand, Solvent, Temp) check_homocoupling->optimize No anhydrous Switch to Anhydrous Conditions check_protodeboronation->anhydrous Yes check_protodeboronation->optimize No pd0_source Use Pd(0) Precatalyst (e.g., Pd₂(dba)₃) degas->pd0_source pd0_source->optimize weaker_base Use Milder Base (e.g., K₃PO₄) anhydrous->weaker_base weaker_base->optimize

Caption: Troubleshooting workflow for side reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is 1-butynylboronic acid pinacol ester and how should I store it?

A1: Alkynylboronic acid pinacol esters are generally more stable than their corresponding boronic acids.[8] However, they can still be sensitive to moisture and air over long periods. It is recommended to store 1-butynylboronic acid pinacol ester under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer to minimize degradation. Some commercial suppliers provide these reagents with stabilizers.[10]

Q2: Can I use 1-butynylboronic acid directly instead of the pinacol ester?

A2: While boronic acids are often more reactive than their pinacol esters in Suzuki couplings, they are also generally less stable and more prone to side reactions like protodeboronation and trimerization to form boroxines.[11] For alkynyl substrates, the pinacol ester provides a good balance of reactivity and stability, making it a more reliable coupling partner in many cases.[8]

Q3: What is the role of water in my Suzuki coupling reaction?

A3: In many Suzuki-Miyaura couplings, a small amount of water is added to the solvent system. Its primary role is to dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating their interaction with the palladium complex. Water can also play a role in the hydrolysis of the boronic ester to the more reactive boronic acid, which is believed by some to be the active species in the transmetalation step.[5] However, as discussed in the troubleshooting section, excess water can lead to protodeboronation, so its amount should be carefully controlled or eliminated if this side reaction is problematic.

Q4: My aryl halide is sterically hindered. What modifications to the protocol should I consider?

A4: For sterically hindered aryl halides, the oxidative addition step can be slow. To overcome this, you may need to use a more electron-rich and bulky ligand, such as XPhos or tBu₃P, which can facilitate this step.[11] Increasing the reaction temperature and using a more active catalyst system are also common strategies. A higher catalyst loading might also be necessary.

Q5: Are there any alternatives to palladium catalysts for this coupling?

A5: While palladium is the most common catalyst for Suzuki-Miyaura couplings, other transition metals like nickel have been investigated.[3] Nickel catalysts can be more cost-effective and have shown reactivity with less reactive electrophiles like aryl chlorides. However, palladium-based systems are generally more versatile and well-understood for a broad range of substrates.

Parameter Comparison Table for Optimization

ParameterStandard ConditionsAlternative Conditions for Difficult CouplingsRationale for Change
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1]
Base K₂CO₃, Cs₂CO₃K₃PO₄, KF, CsF, TMSOKStronger or different bases can enhance the rate of transmetalation. Anhydrous bases prevent protodeboronation.[5][6]
Solvent Dioxane/H₂O, THF/H₂OAnhydrous Dioxane, Toluene, DMFAnhydrous conditions minimize protodeboronation. Solvent polarity can affect catalyst activity and solubility.[6][7]
Temperature 80-100 °C100-120 °C or Room Temperature (with highly active catalysts)Higher temperatures can overcome activation barriers, but may also lead to degradation. Some modern catalysts are active at lower temperatures.[4][12]
Additives NonePhase-transfer catalysts (e.g., TBAB)Can improve reaction rates in biphasic systems by facilitating the transfer of reagents between phases.[2]

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Ar-X Ar-X OxAdd Oxidative Addition Ar-X->OxAdd R-B(OR)₂ 1-Butynyl-B(pin) Transmetalation Transmetalation R-B(OR)₂->Transmetalation Base Base Base->Transmetalation Ar-R Ar-1-Butynyl Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Ar-R RedElim->Pd0

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. Retrieved from [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]

  • Chemoselective Boronic Ester Synthesis by Controlled Speciation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Optimization of Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2007). ResearchGate. Retrieved from [Link]

  • (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved from [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed to provide practical, field-proven insights into diagnosing and mitigating catalyst deactivation, a common challenge in cross-coupling reactions involving this versatile alkynyl boronate ester. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide - Reacting to Common Failures

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction has stalled, showing low conversion even after extended time. What are the immediate diagnostic checks?

Answer: A stalled reaction is the most frequent issue and typically points to the death of the active catalytic species. The primary culprit is often the degradation of the active Pd(0) catalyst. Your first response should be a systematic evaluation of the three core components of the reaction: the catalyst system, the reagents, and the reaction environment.

A logical workflow for diagnosing this issue is essential.

G Start Symptom: Low or No Conversion Catalyst 1. Catalyst System Integrity Start->Catalyst Reagents 2. Reagent & Substrate Purity Start->Reagents Conditions 3. Reaction Conditions Start->Conditions Pd_Black Observation: Palladium Black? Catalyst->Pd_Black Cause? Ligand_Ox Check: Ligand Integrity Catalyst->Ligand_Ox Cause? Impurity Check: Reagent Purity (NMR/GC-MS) Reagents->Impurity Cause? Protodeboronation Check: Protodeboronation Side Product Reagents->Protodeboronation Cause? Degassing Check: Solvent/Headspace Degassing Conditions->Degassing Cause? Base_Solvent Check: Base & Solvent Choice Conditions->Base_Solvent Cause? Sol_Pd_Black Solution: Improve degassing, use more robust ligand, lower temperature. Pd_Black->Sol_Pd_Black Action Sol_Ligand_Ox Solution: Use fresh ligand, improve degassing protocol. Ligand_Ox->Sol_Ligand_Ox Action Sol_Impurity Solution: Purify reagents, use high-purity solvents. Impurity->Sol_Impurity Action Sol_Protodeboronation Solution: Use anhydrous conditions, switch to a milder base (e.g., K₂CO₃, KF). Protodeboronation->Sol_Protodeboronation Action Sol_Degassing Solution: Implement rigorous freeze-pump-thaw or inert gas sparging. Degassing->Sol_Degassing Action Sol_Base_Solvent Solution: Screen alternative bases/solvents; ensure base is finely powdered. Base_Solvent->Sol_Base_Solvent Action

Caption: Troubleshooting workflow for stalled cross-coupling reactions.

Question 2: My reaction mixture turned black almost immediately upon heating. Is the catalyst dead, and can it be prevented?

Answer: Yes, the rapid formation of a black precipitate is a classic visual indicator of catalyst deactivation via the aggregation of the active Pd(0) species into inactive palladium black.[1] This is not always fatal for the reaction, as sometimes only a fraction of the catalyst crashes out, but it is a clear sign of sub-optimal conditions.

  • Causality : This aggregation occurs when the Pd(0) center is not sufficiently stabilized by its ligand shell. The ligands can dissociate, leaving "naked" palladium atoms that rapidly coalesce. This is often triggered by:

    • Oxygen Contamination : Trace oxygen in the solvent or headspace can oxidize both the Pd(0) catalyst and, more commonly, the phosphine ligands that protect it.[1] Oxidized phosphines are poor ligands, leading to catalyst exposure and aggregation.

    • High Temperature : Excessive heat can increase the rate of ligand dissociation, promoting aggregation.

    • Inappropriate Ligand Choice : For challenging couplings, monodentate phosphine ligands that are not sufficiently bulky or electron-rich may not provide a stable coordination sphere for the palladium center.[1]

  • Preventative Protocol : The most robust defense is a meticulous experimental setup focusing on maintaining an inert atmosphere.

IssueProbable Cause(s)Recommended Solution(s)
Rapid Blackening Oxygen contamination; High temperature; Unstable ligand.Implement rigorous degassing (see protocol below); Reduce reaction temperature; Screen more robust ligands (e.g., Buchwald-type biaryl phosphines).[1][2]
Low Yield Catalyst deactivation; Protodeboronation; Poor reagent purity.Check atmosphere control; Use anhydrous conditions and a milder base[3]; Verify purity of starting materials.[1]
Byproduct Formation Homocoupling of boronate ester; Protodeboronation.Ensure rigorous exclusion of oxygen[3]; Use anhydrous conditions.[3]

Question 3: I'm seeing significant amounts of a byproduct corresponding to the protonated alkyne (1-butyne). What is happening to my boronate ester?

Answer: You are observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] While this compound (a pinacol ester) is generally more stable than its corresponding boronic acid, this pathway can still be significant under certain conditions.

  • Causality : The mechanism requires a proton source. The most common source is water, often present in solvents or introduced with hygroscopic bases.[3] The reaction is often accelerated by strong bases.

  • Mitigation Strategies :

    • Anhydrous Conditions : This is the most effective solution. Use freshly distilled, anhydrous solvents. Dry bases (like K₃PO₄) in an oven before use and handle them in a glovebox.[3][4]

    • Base Selection : Switch to a milder, less hygroscopic base. Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often effective alternatives to stronger bases like potassium phosphate (K₃PO₄) or hydroxides in minimizing this side reaction.[3]

    • Temperature Control : Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the most common palladium catalysts for coupling with alkynyl boronates and what are their typical failure modes?

Answer: The choice of catalyst is critical and depends on the coupling partner.

  • For standard aryl halides (I, Br) : Catalysts like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with triphenylphosphine (PPh₃) are common starting points. The primary failure mode is oxidation of the PPh₃ ligand, leading to palladium black formation.

  • For challenging aryl chlorides or electron-rich/hindered partners : More specialized catalysts are required. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group, often supplied as stable pre-catalysts (e.g., XPhos Pd G3).[2] These ligands promote the difficult oxidative addition step and provide greater stability to the Pd(0) center, but can still be susceptible to oxidation if proper inert techniques are not followed.[1]

Question 2: How does the purity of this compound impact the reaction?

Answer: The purity of your boronate ester is paramount. Impurities can act as potent catalyst poisons.[1]

  • Synthetic Precursors : Incomplete reaction or purification during the synthesis of the boronate ester can leave behind reagents (e.g., residual base, lithiated species) that can neutralize or react with the palladium catalyst.

  • Degradation Products : As discussed, boronic esters can slowly hydrolyze to boronic acids, especially upon prolonged storage in a non-inert atmosphere. While often still active, boronic acids have different solubility and reactivity profiles and are more prone to side reactions like trimerization to boroxines or protodeboronation.[3] It is recommended to use the reagent as fresh as possible or store it under argon in a freezer.

Question 3: Are there any general strategies for catalyst regeneration or reuse?

Answer: For homogeneous palladium catalysts used in small-scale laboratory synthesis, in-situ regeneration is uncommon and often impractical. The focus should be on prevention of deactivation. However, in process chemistry and for heterogeneous catalysts (e.g., Pd on carbon), regeneration is more common.

  • Homogeneous Catalysts : Recovery via methods like organic solvent nanofiltration is an emerging strategy in industrial settings but is not typically performed at the lab bench.[5]

  • Heterogeneous Catalysts (e.g., Pd/C) : If palladium black has formed, it is essentially a heterogeneous catalyst. However, its activity will be low and unpredictable. Formal regeneration of spent industrial catalysts often involves carefully controlled oxidation to burn off carbonaceous deposits ("coke") followed by a reduction step, a process not feasible in a standard research lab.[6][7] For practical purposes, preventing deactivation is far more efficient than attempting to reverse it.

Section 3: Key Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents

Oxygen is a primary antagonist to your catalyst. This protocol ensures its removal.

  • Setup : Assemble your reaction flask, add a stir bar, and attach a rubber septum. For solvents stored in bottles, use a bottle with a Sure/Seal-style cap.

  • Sparging Method (Good) : Insert a long needle connected to an inert gas (Argon or Nitrogen) line so it is submerged below the solvent surface. Insert a second, shorter needle as an outlet. Bubble the inert gas through the solvent for 20-30 minutes with gentle stirring.[4]

  • Freeze-Pump-Thaw Method (Excellent) : a. Place the flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen. b. Apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace. c. Close the connection to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles evolving from the thawing liquid. d. Repeat this cycle at least three times for maximum effect. e. After the final cycle, backfill the flask with inert gas.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize catalyst deactivation.

  • Vessel Preparation : Flame-dry a Schlenk flask or reaction vial containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition : In the glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the finely powdered, dry base (e.g., K₂CO₃, 2-3 equiv).

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1]

  • Solvent Addition : Add the rigorously degassed solvent (e.g., Toluene, Dioxane, or THF) via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution : Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure before purification.

By understanding the mechanisms of catalyst deactivation and implementing these robust preventative measures, you can significantly improve the reliability and success rate of your cross-coupling reactions.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(14), 4828-45. Available at: [Link]

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Norrs, Dr. (2018). Partial Alkyne Reduction Using Poisoned Catalysts. YouTube. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]

  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Available at: [Link]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene - ResearchGate. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). Available at: [Link]

  • Schwarzenbelr, E. F., & Turkevich, J. (1952). Regeneration of platinum and palladium reforming catalysts. Google Patents. US3400073A.

Sources

Technical Support Center: Mastering Moisture-Sensitive 1-Butynylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-butynylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but moisture-sensitive reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Introduction: The Challenge of Hydrolysis

1-Butynylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its utility is intrinsically linked to its stability. The ester is susceptible to hydrolysis, where ambient moisture can cleave the pinacol protecting group, yielding the corresponding boronic acid and pinacol.[1][2] This degradation can lead to inconsistent reaction outcomes, low yields, and the formation of unwanted byproducts.[3][4]

This guide provides a comprehensive framework for mitigating these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My bottle of 1-butynylboronic acid pinacol ester has been on the shelf for a while. How can I assess its quality before use?

A1: It is crucial to verify the integrity of the reagent, as boronic esters can degrade over time.

  • Visual Inspection: The reagent should be a clear, colorless to pale yellow oil or a white solid.[5] Any significant discoloration or turbidity may indicate decomposition.

  • NMR Spectroscopy: The most definitive method is to take a quick ¹H and ¹¹B NMR spectrum. In the ¹H NMR, look for the characteristic signals of the pinacol group (typically a singlet around 1.3 ppm) and the butynyl protons. The presence of a broad signal corresponding to pinacol diol suggests hydrolysis. In the ¹¹B NMR, the pinacol ester should show a signal around 30-33 ppm. The appearance of a signal around 20-23 ppm would indicate the formation of the boronic acid.

  • Water Content: For quantitative assessment, Karl Fischer titration can determine the precise water content, although this is often unnecessary if proper handling techniques are followed from the outset.

Q2: What are the absolute "must-dos" when setting up a reaction with 1-butynylboronic acid pinacol ester?

A2: The core principle is the rigorous exclusion of atmospheric moisture and oxygen at every step. Failure to do so is the most common reason for reaction failure.[6]

  • Glassware Preparation: All glassware must be scrupulously dried. Oven-drying (e.g., 125°C overnight) or flame-drying under vacuum are standard procedures.[7][8][9] The silicon-oxygen bonds on the glass surface readily adsorb a layer of water that must be removed.[7]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon.[10] This is non-negotiable. A Schlenk line or a glovebox provides the most robust environment.[10] For simpler setups, a balloon filled with inert gas can be used, but care must be taken as they can be permeable to atmospheric gases over time.[11][12]

  • Anhydrous Solvents: Use only high-quality, anhydrous solvents. Even "anhydrous" grade solvents from commercial suppliers should be freshly dried or dispensed from a solvent purification system.

  • Proper Reagent Transfer: Use syringe techniques for liquid transfers and perform solid transfers under a positive flow of inert gas.[7][9]

Q3: Which drying agent is best for my solvent?

A3: The choice of drying agent depends on the solvent and its compatibility with your reaction. Strong, reactive drying agents should be used with caution.

Drying AgentSuitable SolventsIncompatible WithKey Considerations
Molecular Sieves (3Å or 4Å) Ethers (THF, Dioxane), Toluene, Hexanes, CH₂Cl₂Protic solvents (reacts slowly)Good for storing previously dried solvents. Must be activated by heating under vacuum.
Calcium Hydride (CaH₂) Ethers, HydrocarbonsAlcohols, Esters, KetonesVery effective, but reacts with water to produce H₂ gas.[13] Use in a well-ventilated hood.
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsHalogenated solvents, Ketones, EstersProvides a visual indicator (deep blue/purple) when the solvent is dry and oxygen-free. Highly reactive.
Magnesium Sulfate (MgSO₄) General purpose for workupsNot for rigorous drying before reactionPrimarily used for removing bulk water during reaction workup, not for preparing anhydrous solvents for reaction setup.[14]
Calcium Chloride (CaCl₂) Ethers, Hydrocarbons, Alkyl HalidesAlcohols, Amines, some Esters & KetonesLow efficiency; generally used in drying tubes to protect a reaction from the atmosphere rather than for drying solvents.[15][16]

This table summarizes data from multiple sources.[13][16][17]

Troubleshooting Guide

Scenario 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

You've run a Suzuki coupling between your aryl halide and 1-butynylboronic acid pinacol ester, but the starting material remains, or the yield is disappointingly low.

Caption: Decision tree for troubleshooting a failed Suzuki coupling.

Expert Analysis:

  • Oxygen Contamination: The primary suspect is often inadequate inerting. Oxygen can lead to the homocoupling of the boronic ester and decomposition of the palladium(0) active catalyst.[6][18] The solution should be thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through it for an extended period).[19]

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) source (like PdCl₂(dppf)), it must be reduced in situ.[6] If the catalyst has been improperly stored, it may be inactive.

  • Base and Solvent Choice: The base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[6] For anhydrous reactions, ensure the base is dry and finely powdered.[6] The use of potassium trimethylsilanolate (TMSOK) has been shown to be effective in anhydrous, homogeneous Suzuki couplings of boronic esters, preventing hydrolysis and protodeboronation.[3][20]

Scenario 2: Significant Protodeboronation is Observed

You see a significant amount of 1-butyne in your crude reaction mixture, indicating the boronic ester has been cleaved and replaced by a proton.

Protodeboronation is the cleavage of the C-B bond by a proton source, most commonly water.[4] This side reaction is a major pathway for reagent loss, especially with electron-rich or sterically unhindered boronic acids/esters.[6]

G cluster_0 Hydrolysis cluster_1 Protodeboronation A R-B(pin) B R-B(OH)₂ A->B + 2H₂O - Pinacol - 2H⁺ H2O H₂O C R-B(OH)₂ D R-H C->D + H⁺ - B(OH)₃ H_plus H⁺ (from H₂O)

Caption: Key degradation pathways for boronic esters.

Mitigation Strategies:

  • Strict Anhydrous Conditions: This is the most effective solution. Water is the proton source for this side reaction.[6] By rigorously excluding it, you starve the side reaction of a key reagent.

  • Use a Milder Base: In aqueous or biphasic systems, strong bases can accelerate protodeboronation.[6] Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]

  • Protect the Boronic Acid: While 1-butynylboronic acid is already protected as a pinacol ester, for particularly challenging substrates, conversion to an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine adduct can provide enhanced stability.[21][22] These are often crystalline, air-stable solids that can be used directly in coupling reactions.[22]

Scenario 3: Difficulty with Purification

You have a successful reaction, but during silica gel column chromatography, you notice streaking and the appearance of a new, more polar spot, which you suspect is the hydrolyzed boronic acid.

Expert Analysis:

Standard silica gel is acidic and contains adsorbed water, which can hydrolyze the pinacol ester on the column.[2]

Solutions:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine, ~1%), then removing the solvent.

  • Use Alternative Media: Consider using neutral alumina or a less acidic stationary phase for purification.

  • Boric Acid-Treated Silica Gel: It has been reported that silica gel treated with boric acid can be effective for purifying pinacol esters.[23]

  • Non-Chromatographic Purification: If possible, consider alternative purification methods like distillation or recrystallization to avoid issues with acidic stationary phases.

Step-by-Step Protocol: Anhydrous Reaction Setup

This protocol outlines a robust method for setting up a reaction using Schlenk techniques to ensure an inert and anhydrous environment.

  • Glassware Preparation:

    • Place a round-bottom flask equipped with a magnetic stir bar and a reflux condenser into a drying oven (125°C) for at least 4 hours, or overnight.[9]

    • Assemble the glassware hot and immediately attach it to a Schlenk line.

    • Evacuate the system while the glass is still warm and then backfill with dry nitrogen or argon. Repeat this vacuum/backfill cycle three times to ensure all air and adsorbed moisture are removed.[24]

  • Reagent Addition (Solids):

    • Weigh your solid reagents (e.g., palladium catalyst, base, aryl halide if solid) into a separate, oven-dried flask in a glovebox or quickly in the air.

    • Briefly remove the condenser, add the solids to the reaction flask against a positive pressure of inert gas, and immediately reseal the system.

  • Solvent and Liquid Reagent Addition:

    • Add anhydrous solvent via a dry syringe through a rubber septum.[7]

    • To ensure the syringe is dry, it can be flushed with the inert gas from the reaction flask headspace before drawing up the liquid.[9][12]

    • Draw up the required volume of 1-butynylboronic acid pinacol ester and add it dropwise to the stirring reaction mixture.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler or a balloon of inert gas.[11]

    • If heating, use a heating mantle or an oil bath.[15] Do not heat a closed system.

This self-validating system ensures that if a reaction fails, you can confidently rule out atmospheric contamination as the cause, allowing you to focus on optimizing other chemical parameters.

References

  • Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate - ResearchGate. Available at: [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Available at: [Link]

  • Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC - NIH. Available at: [Link]

  • Inert Atmosphere - YouTube. Available at: [Link]

  • Water Sensitive Reactions - Utah Tech University. Available at: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. Available at: [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at: [Link]

  • How to create inert atmosphere ? | ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

  • How To Run A Reaction: The Setup - Department of Chemistry : University of Rochester. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • Drying solvents - Sciencemadness Wiki. Available at: [Link]

  • boronic esters - Organic Syntheses Procedure. Available at: [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF - ResearchGate. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Drying agents and their compatibilities , Hive Stimulants. Available at: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants | Request PDF - ResearchGate. Available at: [Link]

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. Available at: [Link]

  • KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF SPIROBORATE ESTER OF CURCUMIN WITH MALONIC ACID - Jetir.Org. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - MDPI. Available at: [Link]

  • Moisture Sensitivity Level 3 (MSL 3) Handling Guidelines - Sparkfun. Available at: [Link]

Sources

Technical Support Center: Strategies for Preventing Homocoupling of 1-Butynylboronic Acid Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-butynylboronic acid pinacol ester in their synthetic endeavors. Unwanted homocoupling of this versatile reagent is a common challenge that can significantly impact reaction yield and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose and mitigate this problematic side reaction, ensuring the successful formation of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of 1-butynylboronic acid pinacol ester. What is happening?

A1: You are likely encountering homocoupling, a common side reaction where two molecules of the boronic ester react with each other instead of with your desired coupling partner. This can be catalyzed by either palladium or copper species in your reaction mixture.

Q2: What are the main causes of this homocoupling?

A2: There are two primary pathways for the homocoupling of 1-butynylboronic acid pinacol ester:

  • Palladium-Catalyzed Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture. If your palladium precatalyst is not properly reduced to Pd(0) or if the reaction is not performed under an inert atmosphere, this pathway can become significant.

  • Copper-Catalyzed Homocoupling (Glaser-Hay Coupling): Alkynylboronic esters can behave similarly to terminal alkynes and undergo oxidative homocoupling in the presence of copper catalysts and an oxidant, typically oxygen. Copper contamination in reagents or glassware can be a source of this side reaction.[1][2][3]

Q3: How can I quickly check if my reaction is favoring homocoupling?

A3: Thin-layer chromatography (TLC) can be a good initial indicator. The homocoupled dimer, octa-3,5-diyne-3,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), will have a different polarity and thus a different Rf value compared to your starting materials and the desired cross-coupled product. For more definitive identification, GC-MS and NMR spectroscopy are recommended.

Q4: Can the choice of base influence the extent of homocoupling?

A4: Absolutely. The base plays a crucial role in both the desired Suzuki-Miyaura coupling and the undesired homocoupling pathways. For copper-catalyzed Glaser-Hay coupling, a base is required to deprotonate the terminal alkyne to form the copper acetylide intermediate.[4] The choice and strength of the base can therefore influence the rate of this side reaction. For palladium-catalyzed homocoupling, the base is involved in the transmetalation step of the Suzuki-Miyaura cycle, and its choice can affect the overall reaction kinetics, indirectly influencing the prevalence of side reactions.

Troubleshooting Guide: Diagnosing and Suppressing Homocoupling

Unwanted homocoupling can be a frustrating obstacle. This section provides a systematic approach to identifying the cause and implementing effective solutions.

Identifying the Homocoupling Pathway

The first step in troubleshooting is to determine whether the homocoupling is primarily palladium- or copper-mediated.

  • Palladium-Mediated Homocoupling: This is more likely if you are using a Pd(II) precatalyst without a pre-reduction step, if your reaction is exposed to air, or if the oxidative addition of your electrophile to the Pd(0) catalyst is slow, allowing for side reactions to occur.[5]

  • Copper-Mediated Glaser-Hay Coupling: This should be suspected if you are using a copper co-catalyst, if your reagents (including the base or palladium catalyst) may have trace copper impurities, or if you are running the reaction open to the air.[1][3] The pKa of the terminal proton of an alkyne is around 25, making it susceptible to deprotonation by a suitable base, which is the initial step in the Glaser-Hay coupling.[6]

Strategies for Prevention and Mitigation

Once you have a hypothesis about the primary homocoupling pathway, you can implement targeted strategies to suppress it.

Both palladium- and copper-catalyzed homocoupling pathways are promoted by the presence of oxygen. Therefore, ensuring a strictly inert atmosphere is the most critical first step.

Protocol for Degassing and Maintaining an Inert Atmosphere:

  • Solvent Degassing: Before use, degas all solvents by either freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reaction Setup: Assemble your glassware and flame-dry it under vacuum to remove adsorbed water and oxygen. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction, from reagent addition to quenching. Use a gas bubbler or a balloon filled with the inert gas.

The choice of palladium catalyst and ligand can have a profound impact on the rates of the desired cross-coupling versus the undesired homocoupling.

  • Use of Pd(0) Precatalysts: Whenever possible, use a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to minimize the presence of Pd(II) species at the start of the reaction.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are generally preferred for Suzuki-Miyaura couplings as they promote the oxidative addition and reductive elimination steps.[2] For alkynyl couplings, N-heterocyclic carbene (NHC) ligands have also shown great promise in promoting the desired reaction while minimizing side reactions due to their strong sigma-donating properties and steric bulk.[7][8][9]

Table 1: Comparison of Ligand Classes for Suzuki-Miyaura Coupling

Ligand ClassExample(s)Key CharacteristicsSuitability for Suppressing Homocoupling
Triarylphosphines PPh₃, P(o-tol)₃Readily available, but can be prone to dissociation, leading to catalyst decomposition and side reactions.Moderate. Can be effective but may require careful optimization of other reaction parameters.
Biarylphosphines SPhos, XPhosBulky and electron-rich, promoting fast oxidative addition and reductive elimination.[2]High. Generally very effective at promoting the desired cross-coupling, thus outcompeting homocoupling.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, forming stable palladium complexes. Can be very effective for challenging couplings.[8][9]High. The strong Pd-NHC bond can prevent catalyst decomposition pathways that lead to homocoupling.

Fine-tuning the reaction parameters is crucial for steering the reaction towards the desired product.

  • Base Selection: The choice of base can influence both the activation of the boronic ester and the potential for Glaser-Hay coupling. While stronger bases can facilitate the desired transmetalation, they can also increase the rate of alkyne deprotonation, leading to copper-catalyzed homocoupling. A screening of bases is often warranted. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used and often provide a good balance of reactivity. Organic bases should be used with caution, as some amines can act as ligands for copper.

  • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress side reactions, which often have a higher activation energy than the desired cross-coupling.

  • Slow Addition of Reagents: In some cases, slow addition of the 1-butynylboronic acid pinacol ester to the reaction mixture can help to maintain a low concentration of this reagent at any given time, thereby disfavoring the bimolecular homocoupling reaction.

If you suspect copper-catalyzed Glaser-Hay coupling is the culprit, it is essential to minimize or eliminate copper from your reaction system.

  • Source of Copper: Copper contamination can come from various sources, including reagents (especially some palladium salts or bases), solvents, or even from brass fittings in your inert gas lines.

  • Copper Scavengers: If copper contamination is unavoidable, the addition of a copper chelator can be effective. However, this can also interfere with the desired palladium catalysis, so it should be approached with caution.

  • Workup to Remove Copper: If your product is contaminated with copper salts, an aqueous wash with a solution of ammonium chloride or EDTA can help to remove them during the workup.[10][11][12]

Analytical Characterization: Differentiating Products

Accurate identification of the products in your reaction mixture is key to successful troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying the components of your reaction mixture. The desired cross-coupled product and the homocoupled dimer will have different retention times and distinct mass spectra. The fragmentation patterns can be used to confirm their structures.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide definitive structural information. The homocoupled product will have a symmetrical structure, which will be reflected in the number and multiplicity of signals in the NMR spectra. In contrast, the desired cross-coupled product will have a less symmetrical structure, leading to a more complex spectrum. The chemical shifts of the protons and carbons near the alkyne and the aromatic or vinylic moiety will be characteristic of the specific product formed.

Experimental Workflow and Diagrams

Workflow for Troubleshooting Homocoupling

Caption: A systematic workflow for troubleshooting the homocoupling of 1-butynylboronic acid pinacol ester.

Catalytic Cycles: Desired vs. Undesired Pathways

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cross-Coupling (Desired) cluster_homocoupling_pd Pd-Catalyzed Homocoupling (Undesired) cluster_glaser Cu-Catalyzed Glaser-Hay Coupling (Undesired) Pd0 Pd(0)L_n OA R-Pd(II)-X(L_n) Pd0->OA Oxidative Addition (R-X) Trans R-Pd(II)-Alkyne(L_n) OA->Trans Transmetalation (Alkyne-Bpin) Trans->Pd0 Reductive Elimination RE R-Alkyne Trans->RE PdII Pd(II)X_2 PdAlkyne1 X-Pd(II)-Alkyne PdII->PdAlkyne1 Transmetalation (Alkyne-Bpin) PdAlkyne2 Alkyne-Pd(II)-Alkyne PdAlkyne1->PdAlkyne2 Transmetalation (Alkyne-Bpin) PdAlkyne2->PdII Reductive Elimination Diyne_Pd Alkyne-Alkyne PdAlkyne2->Diyne_Pd CuI Cu(I) CuAcetylide Cu(I)-Alkyne CuI->CuAcetylide Deprotonation (Base, Alkyne-H) Dimer Cu(I)-Alkyne Dimer CuAcetylide->Dimer Oxidative Coupling (O2) Dimer->CuI Reductive Elimination Diyne_Cu Alkyne-Alkyne Dimer->Diyne_Cu

Caption: Simplified catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the two primary undesired homocoupling pathways.

By understanding the underlying mechanisms of homocoupling and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions involving 1-butynylboronic acid pinacol ester.

References

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link]

  • Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. (2024). ACS Publications. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. [Link]

  • New N-Heterocyclic Carbene Ligand and Its Application in Asymmetric Nickel-Catalyzed Aldehyde/Alkyne Reductive Couplings. (n.d.). PMC. [Link]

  • Best method for removing Cu(I) from Org compounds. (2024). Reddit. [Link]

  • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). ResearchGate. [Link]

  • Catalytic Alkyne Allylboration: A Quest for Selectivity. (2023). PMC. [Link]

  • CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process. (n.d.).
  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]

  • Acidity of Terminal Alkynes. (2023). Chemistry LibreTexts. [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (n.d.). Organic Chemistry Research. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (n.d.). PMC. [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? (2022). ResearchGate. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). ResearchGate. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (n.d.). NIH. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2021). ResearchGate. [Link]

  • Comprehensive Guide to Alkyne Reactions. (n.d.). Scribd. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). RSC Publishing. [Link]

  • The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2-and 4-formyl pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. (2015). ACS Publications. [Link]

  • Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. (2023). ChemRxiv. [Link]

  • Workup for Removing Copper Salts. (n.d.). University of Rochester. [Link]

  • Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]

  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. (2021). The Doyle Group - UCLA. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Why would a H atom of an alkyne be more acidic than a H atom of an amine? (2019). Reddit. [Link]

  • Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. (n.d.). MDPI. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube. [Link]

  • Glaser coupling. (n.d.). Wikipedia. [Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (2024). RSC Publishing. [Link]

  • Recent Developments in Copper(I)‐Catalyzed Enantioselective Alkynylation Reactions via a Radical Process. (2022). ResearchGate. [Link]

  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

Sources

Removal of boron impurities after reaction with 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for the removal of boron-containing impurities following reactions with 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary boron-containing impurities I should expect?

After a reaction involving this compound, you will primarily encounter two types of boron-containing byproducts:

  • 1-Butyne-1-boronic acid: This results from the hydrolysis of the pinacol ester protecting group of the starting material or product. Pinacol boronate esters (Bpin esters) can be susceptible to hydrolysis, especially in the presence of water or on acidic surfaces like standard silica gel.[1][2]

  • Boric Acid (H₃BO₃): A common downstream degradation product of boronic acids. It is highly polar and can be challenging to remove from organic products.

You will also have Pinacol as a stoichiometric byproduct from any hydrolysis event, which is generally less polar and easier to remove through standard chromatography or extraction.

Q2: Why are these boron impurities often difficult to remove?

The difficulty arises from a combination of their chemical properties:

  • Polarity: Boronic acids and boric acid are significantly more polar than the desired Bpin-containing product, but their solubility in common organic solvents can be variable, leading to issues with phase separation during aqueous workups.

  • Lewis Acidity: The boron atom in boronic acids is Lewis acidic, causing strong interactions with the Lewis basic silanol groups on the surface of silica gel. This leads to significant peak tailing, poor separation, or even irreversible adsorption during chromatography.[3][4]

  • On-Column Hydrolysis: The acidic nature of standard silica gel can catalyze the hydrolysis of the desired pinacol ester product back to the more polar boronic acid during purification, complicating the separation.[2][3][4]

Q3: Can I proceed to the next synthetic step using the crude product without purification?

In some instances, particularly for robust subsequent reactions like the Suzuki-Miyaura coupling, using the crude Bpin ester may be feasible after a simple filtration through a pad of Celite or a short silica plug to remove catalysts and inorganic salts.[4] However, this is highly dependent on the tolerance of your next reaction to the specific impurities present. It is crucial to run a small-scale test reaction to validate this approach before committing your bulk material.

Troubleshooting Guide: From Workup to Final Product

This guide addresses specific issues encountered during the purification process and provides actionable, step-by-step protocols.

Issue 1: Residual Boron Impurities Detected in NMR After a Standard Aqueous Workup.

Possible Cause: Boronic acids and boric acid are polar and can have partial solubility in organic solvents, preventing their complete removal by a simple water or brine wash.

Solution A: Basic Aqueous Wash

  • Mechanism: This is the most common and often most effective first-line approach. By washing with a basic solution (e.g., 1-2 M NaOH), the weakly acidic boronic acid (pKa ~8-10) is deprotonated to form its corresponding boronate salt. This salt is ionic and highly soluble in the aqueous phase, allowing for its efficient extraction from the organic layer.[3][5][6]

    G cluster_org Organic Phase cluster_aq Aqueous Phase BoronicAcid R-B(OH)₂ (Less Polar) Wash + NaOH (aq) BoronicAcid->Wash BoronateSalt R-B(OH)₃⁻ Na⁺ (Highly Polar, Water-Soluble) Wash->BoronateSalt Deprotonation

    Caption: Mechanism of Boronic Acid Removal via Basic Wash.

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with 1-2 M aqueous NaOH solution.

    • Separate the aqueous layer. Pro-Tip: It is sometimes beneficial to repeat the basic wash to ensure complete removal.

    • Wash the organic layer with brine to remove residual base and salts.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Solution B: Azeotropic Distillation with Methanol

  • Mechanism: This technique is particularly effective for removing boric acid. Boric acid reacts with methanol in the presence of trace acid to form trimethyl borate, which is significantly more volatile than boric acid. Co-evaporation with methanol effectively removes the boron as this volatile ester.[5][7]

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to an oil or solid.

    • Add a generous portion of methanol to the residue and swirl to dissolve.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Repeat steps 2 and 3 at least three times to ensure complete removal of boron impurities.

Issue 2: Product Co-elutes with Impurities or Streaks Badly During Silica Gel Chromatography.

Possible Cause: The polarity of your product and the boron impurities are too similar for separation, or the Bpin ester is interacting strongly with or hydrolyzing on the acidic silica gel surface.[3][4]

Solution: Boric Acid Impregnated Silica Gel Chromatography

  • Mechanism: Pre-treating the silica gel with boric acid effectively masks the acidic silanol groups responsible for the strong adsorption and hydrolysis of pinacol boronic esters. This results in sharper peaks, reduced tailing, and improved recovery of the desired compound.[4][8]

  • Protocol for Preparing Boric Acid-Treated Silica Gel:

    • Prepare a 5% (w/v) solution of boric acid in methanol. (e.g., 5 g of H₃BO₃ in 100 mL of MeOH).

    • In a round-bottom flask, create a slurry of your silica gel using the boric acid/methanol solution (use enough solution to fully wet the silica).

    • Agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. The treated silica is now ready for column packing.

Issue 3: Both the Product and Impurities are Difficult to Separate by Conventional Methods.

Possible Cause: The product may be sensitive to aqueous washes or chromatography, or its polarity is nearly identical to the impurities.

Solution A: Scavenger Resins

  • Mechanism: Scavenger resins are polymer-supported reagents designed to selectively bind to and remove excess reagents or byproducts from a solution.[9] For boronic acids, resins functionalized with diol or diethanolamine (DEAM) groups are particularly effective.[3][10] The resin forms a stable complex with the boronic acid, which can then be removed by simple filtration.

    G Crude Crude Solution Product Boronic Acid Resin DEAM Scavenger Resin Crude->Resin Stir/Shake Filtration Filtration Resin->Filtration Bind Impurity Purified Purified Solution Product Filtration->Purified

    Caption: Workflow for Purification using a Scavenger Resin.

  • Experimental Protocol:

    • Dissolve the crude product in an appropriate solvent (e.g., DCM, THF).

    • Add the scavenger resin (typically 2-4 equivalents relative to the impurity).

    • Stir or gently agitate the mixture at room temperature. Monitor the reaction by TLC or LC-MS to determine the necessary time (can range from 1 to 24 hours).

    • Once the impurity is consumed, filter the mixture to remove the resin.

    • Wash the collected resin with a small amount of fresh solvent.

    • Combine the filtrates and concentrate to yield the purified product.

Solution B: Recrystallization

  • Mechanism: If your desired product is a solid, recrystallization can be an exceptionally powerful purification technique. It exploits differences in solubility between the product and the impurities in a given solvent system at different temperatures.[11] Boric acid, for instance, has a much higher solubility in hot water than in cold water, a principle often used for its own purification.[12][13]

  • General Procedure:

    • Select an appropriate solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Dissolve the crude material in the minimum amount of hot solvent.

    • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

    • Cool further in an ice bath to maximize crystal yield.

    • Collect the crystals by filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Summary of Purification Techniques

TechniqueTarget ImpurityProsCons
Basic Aqueous Wash Boronic Acids, Boric AcidFast, inexpensive, scalable.[3][5]Not effective for non-acidic impurities; may not be suitable for base-sensitive products.
Azeotropic Distillation Boric AcidEffective for volatile borate esters; simple procedure.[5][7]Requires multiple cycles; may not be suitable for thermally sensitive compounds.
Scavenger Resins Boronic AcidsHigh selectivity; simple filtration workup; good for automation.[9]Can be expensive; may require long reaction times; requires screening for optimal resin.
Modified Chromatography Boronic Esters, Boronic AcidsCan achieve high purity; applicable to a wide range of compounds.Requires method development; potential for on-column product loss or degradation.[4][8]
Recrystallization All co-crystallizing impuritiesCan provide very high purity; scalable.[11]Only applicable to solids; requires suitable solvent; potential for yield loss in mother liquor.

References

  • Susceptibility to hydrolysis of phenylboronic pinacol esters
  • Technical Support Center: Post-Reduction Purification
  • Technical Support Center: Effective Removal of Boronic Acid Byproducts. Benchchem
  • How to purify boronic acids/boronate esters?. ResearchGate[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access[Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. National Institutes of Health[Link]

  • Solid-Supported Scavengers. Supra Sciences[Link]

  • Boron Extraction. Prosea Technology[Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate[Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ACS Publications[Link]

  • Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate[Link]

  • Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem
  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Publishing[Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Semantic Scholar[Link]

  • Can I remove boronic acid using Work up process?. ResearchGate[Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters[Link]

  • Scavenger Resins. Amerigo Scientific[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo[Link]

  • Elemental Extractions 5: Boron Part 1. YouTube[Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses[Link]

  • Metal scavengers for organic purification. Biotage[Link]

  • How to Purify Boric Acid (by Recrystallization). YouTube[Link]

  • Boronate Resin. G-Biosciences[Link]

  • Resins with Functional Groups as Scavengers. [Source Not Available]
  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate[Link]

  • Process for bio-1,3-butanediol purification from a ferment
  • 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate[Link]

Sources

Technical Support Center: Scaling Up Reactions with 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for successfully scaling up reactions involving this versatile alkynyl boronate ester. Our focus is on providing practical, field-proven insights to ensure the robustness and reproducibility of your synthetic routes.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to introduce a butynyl moiety. The pinacolborane group offers good stability for purification and handling compared to the corresponding boronic acid. However, scaling up reactions with this reagent presents unique challenges that require careful consideration of reaction parameters, potential side reactions, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in large-scale synthesis?

A1: The primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C(sp)-C(sp²) bond, introducing a 1-butynyl group onto an aromatic or vinylic scaffold. This is a crucial transformation in the synthesis of many pharmaceutical intermediates and advanced materials. It can also be used in other coupling reactions, such as Sonogashira-type couplings, although this is less common.

Q2: How stable is this compound to typical laboratory conditions?

A2: Pinacol boronate esters are generally stable enough for column chromatography and can be handled in air for short periods.[1] However, they are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding boronic acid.[1][2][3] For long-term storage, it is recommended to keep the reagent in a cool, dry place under an inert atmosphere.

Q3: Can I use this reagent directly in a Suzuki-Miyaura coupling, or is deprotection to the boronic acid necessary?

A3: A key advantage of pinacol boronate esters is their direct utility in Suzuki-Miyaura couplings without prior deprotection.[1] The reaction conditions, particularly the presence of a base and water, facilitate the in-situ formation of the active boronate species.

Q4: What are the most common solvents for reactions involving this reagent?

A4: Common solvents for Suzuki-Miyaura couplings with boronate esters include ethereal solvents like dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons such as toluene. A mixture of an organic solvent with water is often used to facilitate the dissolution of the base.

Q5: Are there any specific safety precautions I should take when working with this compound on a larger scale?

A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All hazardous materials should be handled and disposed of in accordance with established guidelines. When scaling up, be mindful of potential exotherms, especially during the addition of reagents. Ensure adequate cooling and stirring capabilities for the reaction vessel.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous solvents/reagents (if a pre-activated catalyst is not used). 3. Base is not strong enough or is insoluble. 4. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper activation if needed. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or use a phase-transfer catalyst to improve solubility. 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of Homocoupling Byproducts 1. Oxidative addition of the palladium catalyst is slow. 2. Presence of oxygen in the reaction mixture.1. Use a ligand that promotes faster oxidative addition (e.g., a biarylphosphine ligand). 2. Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Protodeborylation (Loss of the Boronate Ester) 1. Presence of excess water or acidic impurities. 2. Prolonged reaction times at elevated temperatures.1. Use anhydrous solvents and reagents. If water is required for the reaction, use the minimum effective amount. 2. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Difficult Purification 1. Residual palladium catalyst in the product. 2. Co-elution of the product with byproducts or starting materials.1. Treat the crude product with a palladium scavenger. Alternatively, filter the reaction mixture through a pad of Celite® or silica gel before work-up. 2. Optimize the chromatographic conditions (solvent system, gradient). Consider a crystallization step if the product is a solid.
Inconsistent Yields Upon Scale-Up 1. Inefficient mixing leading to localized "hot spots" or poor reagent distribution. 2. Slower heat transfer in larger vessels.1. Use an overhead mechanical stirrer for larger reaction volumes to ensure efficient mixing. 2. Monitor the internal reaction temperature carefully. Use a heating mantle with a temperature controller and consider a slower rate of reagent addition to manage any exotherms.

Experimental Protocols

Representative Suzuki-Miyaura Coupling on a Laboratory Scale (1 mmol)

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the dioxane and water via syringe.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 85 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate in vacuo and purify the crude product by column chromatography on silica gel.

Considerations for Scaling Up to a Multi-Gram Scale

When scaling up the above protocol, the following modifications and considerations are crucial:

  • Reaction Vessel: Use a multi-necked flask equipped with an overhead mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet.

  • Reagent Addition: For larger scale reactions, solid reagents can be added via a powder addition funnel. Liquid reagents should be added via a dropping funnel to control the addition rate.

  • Temperature Control: Use a heating mantle connected to a temperature controller to maintain a stable internal temperature. Be prepared for a longer heating time to reach the desired temperature.

  • Work-up: Perform the aqueous work-up in a separatory funnel of appropriate size. For very large scales, an extractor may be necessary.

  • Purification: Column chromatography may become impractical at a very large scale. Consider purification by crystallization or distillation if the product's properties allow.

Visualizing the Workflow

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow General Workflow for Scaling Up Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification reagents Charge Reactor with Aryl Halide, Boronate Ester, and Base solvent Add Solvents (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture (Inert Gas Sparging) solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temperature (e.g., 85 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify Crude Product (Chromatography, Crystallization) concentrate->purify characterize Characterize Final Product purify->characterize

Caption: A generalized workflow for scaling up Suzuki-Miyaura coupling reactions.

References

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Poon, K. C., & Advincula, R. C. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. [Link]

  • Poon, K. C., & Advincula, R. C. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alkynylboron Reagents: A Comparative Analysis of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Alkynylboron Reagents in Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its mild conditions and exceptional functional group tolerance.[1] Central to this transformation is the organoboron reagent. Among the diverse classes of these reagents, alkynylboron compounds have garnered significant attention for their ability to introduce the versatile alkyne moiety into complex molecular architectures.[2][3][4]

This guide provides an in-depth comparison of 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent example of an alkynyl pinacol boronate, with other key classes of alkynylboron reagents. We will delve into the nuances of their stability, reactivity, and handling, supported by experimental data and mechanistic insights, to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

Featured Reagent Profile: this compound

This reagent, an alkynyl pinacol boronate ester, is a workhorse in synthetic chemistry for good reason. Its structure, featuring the robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, confers a unique balance of stability and reactivity.

  • Synthesis and Purity: Typically synthesized via the hydroboration of terminal alkynes with pinacolborane or through the coupling of an alkynylmetal species with a suitable boron electrophile.[5] Its solid, crystalline nature often allows for purification by recrystallization, ensuring high purity and batch-to-batch consistency.

  • Stability and Handling: The pinacol protecting group sterically and electronically shields the boron atom. This structural feature makes the reagent significantly less prone to degradation pathways like protodeboronation and dehydration that plague its boronic acid counterparts.[6] Consequently, it exhibits a long shelf-life and is less sensitive to air and moisture, simplifying weighing and handling operations in a laboratory or manufacturing setting.

  • Reactivity Profile: While exceptionally stable, it remains a highly effective coupling partner in palladium-catalyzed reactions. The pinacol ester configuration provides a controlled release of the boronic acid in situ or a direct, albeit sometimes slower, transmetalation step.[6] This controlled reactivity makes it ideal for complex, multi-step syntheses and late-stage functionalization, where preserving molecular integrity is paramount.[7]

The Alternatives: A Comparative Look at Other Alkynylboron Reagents

The choice of an alkynylboron reagent is dictated by the specific demands of the synthesis. Here, we compare the featured pinacol ester to three other major classes.

Alkynylboronic Acids

These are the parent compounds from which esters are derived.

  • Advantages: Their primary advantage lies in reactivity. The electron-withdrawing hydroxyl groups can lead to faster rates of transmetalation in the Suzuki-Miyaura catalytic cycle compared to their ester analogues.[8]

  • Limitations: This higher reactivity comes at the cost of stability. Alkynylboronic acids are notoriously susceptible to decomposition. They readily undergo dehydration to form cyclic trimers (boroxines) and are prone to protodeboronation, especially under acidic or basic conditions.[6] This instability complicates accurate stoichiometry and can lead to inconsistent yields and reproducibility issues.

Potassium Alkynyltrifluoroborates

These reagents have emerged as powerful and practical alternatives.

  • Advantages: Their most significant attribute is their exceptional stability. Potassium alkynyltrifluoroborates are air- and moisture-stable, free-flowing crystalline solids with an indefinite shelf-life, making them ideal for high-throughput screening and library synthesis.[9] They are highly competent coupling partners across a broad range of substrates.[10][11]

  • Limitations: The activation of trifluoroborates in the catalytic cycle typically requires specific conditions, often involving a base and aqueous or protic solvents to facilitate the release of the active boronic acid species. While effective, this may limit solvent choice in certain applications.

Alkynyl MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates represent a sophisticated class of "protected" boronic acids.

  • Advantages: MIDA boronates offer unparalleled stability. They are robust enough to withstand a wide array of reaction conditions, including chromatography, that would degrade other boron reagents.[12] This allows for the sequential, iterative cross-coupling of complex molecules, as the MIDA group can be selectively cleaved under mild basic conditions (e.g., aqueous NaOH) to reveal the reactive boronic acid at the desired synthetic stage.[12][13] In certain applications, such as polymerization reactions, MIDA boronates have demonstrated superior performance, yielding higher molecular weight polymers in greater yields compared to pinacol esters.[14]

  • Limitations: The key limitation is the necessity of a discrete deprotection step to liberate the active boronic acid. This adds an extra step to the synthetic sequence, which may not be desirable for all workflows.

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of each class of alkynylboron reagent.

FeatureAlkynyl Pinacol BoronatesAlkynylboronic AcidsPotassium AlkynyltrifluoroboratesAlkynyl MIDA Boronates
Stability (Shelf-Life) ExcellentPoor to ModerateExcellent (Indefinite)Exceptional
Air/Moisture Sensitivity LowHighVery LowVery Low
Ease of Handling High (Often crystalline solids)Low (Prone to decomposition)High (Crystalline solids)High (Crystalline solids)
Purification Recrystallization, ChromatographyDifficult due to instabilityRecrystallizationChromatography, Recrystallization
Reactivity in Coupling Good to ExcellentExcellent (Fast)Good to ExcellentRequires Deprotection
Key Advantage Balanced stability and reactivityHigh intrinsic reactivityExceptional bench stabilityOrthogonal reactivity, purification stable
Primary Limitation Slower transmetalation than acidsPoor stability and shelf-lifeRequires specific activationRequires separate deprotection step

Mechanistic Considerations: The "Why" Behind Performance

The differences in performance are rooted in the structure at the boron center. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and is critically influenced by the nature of the boron reagent.

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)-R² L₂ OxAdd->Transmetalation Transmetalation RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration center ligand_source boron_source product_out R¹-X R¹-X R¹-X->OxAdd R²-B(OR)₂ R²-BY₂ (Boron Reagent) R²-B(OR)₂->Transmetalation Base Base Base->Transmetalation  Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Boronic Acids: The Lewis acidity of the boronic acid facilitates coordination with the base, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation.

  • Pinacol Esters: The B-O bonds in the pinacol ester are relatively strong, and the steric bulk of the pinacol group can slow the formation of the "ate" complex and subsequent transmetalation.[6] However, this moderation prevents unwanted side reactions.

  • Trifluoroborates: The stable, tetracoordinate borate requires hydrolysis, promoted by a base, to form a transient, highly reactive boronic acid or a related species that enters the catalytic cycle.

  • MIDA Boronates: The tridentate MIDA ligand forms a highly stable, tetracoordinate complex that is inert to transmetalation. A separate hydrolysis step is required to break these strong dative bonds and generate the active boronic acid.[12]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a practical workflow for utilizing this compound. The causality for each step is explained to provide a self-validating system.

Experimental_Workflow start Start: Assemble Reagents reagents 1. Charge Reaction Vessel: - Aryl Halide (1.0 eq) - Alkynyl Pinacol Boronate (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) (2 mol%) - Base (e.g., Cs₂CO₃) (2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->reagents inert 2. Establish Inert Atmosphere (Degas with N₂ or Ar for 15 min) reagents->inert Why: Excess boronate drives reaction to completion. Catalyst and base are crucial for the catalytic cycle. heat 3. Reaction (Heat to 80-100 °C, monitor by TLC/LC-MS) inert->heat Why: Pd(0) is oxygen-sensitive. Inert atmosphere prevents catalyst degradation. workup 4. Aqueous Workup (Cool, dilute with EtOAc, wash with H₂O & brine) heat->workup Why: Heat provides activation energy. Monitoring prevents over-running and byproduct formation. purify 5. Purification (Dry over Na₂SO₄, concentrate, purify via column chromatography) workup->purify Why: Removes inorganic salts and water-soluble impurities. end End: Characterize Product purify->end Why: Isolates the pure coupled product from starting materials and byproducts.

Caption: A validated workflow for Suzuki-Miyaura alkynylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

    • Causality: Using a slight excess of the boronate ester ensures complete consumption of the potentially more valuable halide coupling partner. The base is essential for the transmetalation step.

  • Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing dissolved oxygen is critical to prevent catalyst oxidation and deactivation, ensuring high catalytic turnover.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Causality: The aqueous workup removes the inorganic base and salts, as well as any highly polar byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

    • Causality: This final step isolates the desired cross-coupled product from unreacted starting materials, the boronate homocoupling byproduct, and other non-polar impurities, yielding the pure compound for characterization and further use.

Conclusion and Outlook

The selection of an alkynylboron reagent is a critical decision in the design of a synthetic route. While highly reactive alkynylboronic acids have their place, their inherent instability presents significant challenges. For researchers in drug discovery and process development, where robustness, reliability, and ease of handling are paramount, protected forms of boron reagents are clearly superior.

This compound stands out as an exemplary reagent, offering an optimal blend of high stability for storage and handling with excellent, predictable reactivity in the crucial Suzuki-Miyaura cross-coupling. While alternatives like potassium alkynyltrifluoroborates and MIDA boronates provide unique advantages for specific contexts—such as high-throughput applications or complex iterative synthesis—the alkynyl pinacol boronate remains the versatile and dependable choice for a broad range of applications, solidifying its role as an indispensable tool in the modern synthetic chemist's toolbox.

References

  • Leonori, D., & Aggarwal, V. K. (2015). Enantiospecific Alkynylation of Alkylboronic Esters. Angewandte Chemie International Edition, 54(49), 14655-14659. Available at: [Link]
  • Wang, Y., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 11(1), 1-11. Available at: [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484-16494. Available at: [Link]
  • Mako, T. L., & Byers, J. T. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1193. Available at: [Link]
  • Das, A., & Ranjan, P. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 19(38), 8233-8252. Available at: [Link]
  • Nandy, S., et al. (2021). Synthesis and reactivity of alkynyl boron compounds. Organic & Biomolecular Chemistry, 19(32), 6982-7004. Available at: [Link]
  • Nandy, S., et al. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. Organic & Biomolecular Chemistry. Available at: [Link]
  • Nandy, S., et al. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. ResearchGate. Available at: [Link]
  • Kumar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. Available at: [Link]
  • National Center for Biotechnology Information. (n.d.). 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Available at: [Link]
  • Wang, G. W., & Wang, X. S. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available at: [Link]
  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]
  • National Center for Biotechnology Information. (n.d.). 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Available at: [Link]
  • Wu, Q., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1354-1361. Available at: [Link]
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link]
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Available at: [Link]
  • Lee, S. H., & Kim, J. (2021). Alkynylboron compounds in organic synthesis. ResearchGate. Available at: [Link]
  • Kaur, H., & Singh, A. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154(10), 1081-1111. Available at: [Link]
  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. Available at: [Link]
  • Kabalka, G. W., et al. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Organic Letters, 8(14), 2961-2963. Available at: [Link]
  • Kadunc, Z., & Trampuz, A. (2012). Stable borane reagents and methods for their use. Google Patents.
  • National Center for Biotechnology Information. (n.d.). (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Available at: [Link]
  • Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(20), 6196. Available at: [Link]
  • Wang, T., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 205-211. Available at: [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
  • Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2862. Available at: [Link]
  • Molander, G. A., & Katona, B. W. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. Available at: [Link]
  • Zhang, T., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(18), 5277-5282. Available at: [Link]
  • Preshlock, S., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 18(8), 1788-1791. Available at: [Link]
  • Ahmad, I., et al. (2019). Boron Chemistry for Medical Applications. Molecules, 24(5), 871. Available at: [Link]
  • TeBordo. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Available at: [Link]
  • Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393-396. Available at: [Link]
  • Barth, R. F., et al. (2012). Boron chemicals in diagnosis and therapeutics. Expert Opinion on Drug Delivery, 9(1), 1-15. Available at: [Link]
  • Penner, M., & Wuest, F. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3169. Available at: [Link]

Sources

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling of 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool, particularly for the synthesis of complex molecules in the pharmaceutical and materials science industries. This guide provides a comprehensive comparative study of various catalytic systems for the coupling of 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block for the introduction of a butynyl moiety. We will delve into the nuances of catalyst selection, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Significance of Alkynyl Boronates

Alkynyl boronates, such as this compound, are highly valuable reagents in organic synthesis. Their stability, ease of handling, and functional group tolerance make them superior alternatives to more reactive organometallic reagents like alkynyl Grignards or alkynyllithiums. The pinacolboronate ester moiety, in particular, offers enhanced stability and is compatible with a wide range of reaction conditions, including chromatography. The Suzuki-Miyaura coupling of these reagents with aryl, heteroaryl, or vinyl halides and triflates provides a direct and efficient route to internal alkynes, which are prevalent structural motifs in pharmaceuticals, natural products, and organic materials.

Catalytic Systems: A Comparative Overview

The success of the Suzuki-Miyaura coupling of alkynyl boronates is critically dependent on the choice of the catalytic system, which typically comprises a metal precursor and a ligand. While palladium-based catalysts have historically dominated the field, significant advancements have been made with other transition metals, most notably copper.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are the most widely employed for the Suzuki-Miyaura coupling of alkynyl boronates due to their high efficiency and broad substrate scope. The catalytic cycle, as generally accepted, involves the oxidative addition of the organic halide to the Pd(0) species, followed by transmetalation with the boronate ester and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Simplified Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Ar/Vinyl-X R-X->Oxidative\nAddition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation Alkynylboronate R'-B(pin) Alkynylboronate->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' Coupled Product Reductive\nElimination->R-R'

Caption: Simplified catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling.

The choice of ligand is paramount in modulating the reactivity and stability of the palladium catalyst. Electron-rich and bulky phosphine ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps.

Table 1: Comparison of Palladium-Based Catalysts for the Coupling of this compound with 4-iodoanisole

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O801285
Pd₂(dba)₃SPhosK₃PO₄Dioxane100892
PdCl₂(dppf)-Cs₂CO₃THF651688
Pd(OAc)₂XPhosK₃PO₄2-MeTHF80695

This is a representative table based on typical literature findings. Actual yields may vary.

As evidenced in Table 1, the combination of a palladium precursor with a sterically hindered and electron-rich phosphine ligand, such as SPhos or XPhos, often leads to higher yields and shorter reaction times. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.

Copper-Based Catalysts: A Cost-Effective and Efficient Alternative

While palladium catalysts are highly effective, the cost and potential toxicity of palladium have driven the development of alternative catalytic systems. Copper-based catalysts have emerged as a promising alternative for the coupling of alkynyl boronates. Copper catalysis often proceeds through a different mechanism than palladium, and in some cases, can offer complementary reactivity.

Copper-catalyzed couplings of alkynyl boronates are believed to proceed without a formal oxidative addition step. Instead, the reaction is thought to be initiated by the formation of a copper acetylide species, which then undergoes coupling with the organic halide.

Table 2: Comparison of Copper-Based Catalysts for the Coupling of this compound with 1-iodonaphthalene

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuIPhenanthrolineK₂CO₃DMF1102478
CuTC-Cs₂CO₃Toluene801885
Cu(OAc)₂PyridineK₃PO₄DMSO1001282

This is a representative table based on typical literature findings. Actual yields may vary.

Copper catalysts, such as copper(I) iodide (CuI) and copper(I) thiophene-2-carboxylate (CuTC), have proven effective, particularly for couplings with aryl iodides. While they may require higher reaction temperatures and longer reaction times compared to the most active palladium systems, their low cost and reduced toxicity make them attractive for large-scale synthesis.

Experimental Protocols

To provide a practical context, we present detailed experimental protocols for representative palladium and copper-catalyzed coupling reactions.

Protocol 1: Palladium-Catalyzed Coupling using Pd(OAc)₂/XPhos

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound using a highly active palladium catalyst system.

Palladium-Catalyzed Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup A 1. Add aryl halide (1.0 mmol), 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (1.2 mmol), and K₃PO₄ (2.0 mmol) to a dry flask. B 2. Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). A->B C 3. Evacuate and backfill the flask with an inert gas (e.g., Argon). B->C D 4. Add anhydrous 2-MeTHF (5 mL) via syringe. C->D E 5. Heat the reaction mixture at 80 °C for 6 hours. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., EtOAc). G->H I 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Step-by-step workflow for the Pd-catalyzed coupling of this compound.

Detailed Steps:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and XPhos (0.04 equiv) and add them to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous 2-methyltetrahydrofuran (2-MeTHF, 0.2 M) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir for 6 hours.

  • Monitor the reaction by thin-layer chromatography or gas chromatography-mass spectrometry.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Catalyzed Coupling using CuI/Phenanthroline

This protocol outlines a general procedure for a copper-catalyzed coupling reaction, offering a more economical approach.

Detailed Steps:

  • To a sealable reaction tube, add the aryl iodide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Add copper(I) iodide (CuI, 0.1 equiv) and 1,10-phenanthroline (0.2 equiv).

  • Evacuate and backfill the tube with nitrogen.

  • Add anhydrous dimethylformamide (DMF, 0.25 M).

  • Seal the tube and place it in a preheated oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic extracts with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice of catalytic system for the coupling of this compound is a critical parameter that can significantly impact the efficiency, cost, and scalability of a synthetic route.

  • For high efficiency, broad substrate scope, and mild reaction conditions, palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands like XPhos and SPhos, are the premier choice. These systems often provide excellent yields in shorter reaction times and at lower temperatures.

  • For cost-effective and large-scale applications where the substrate is an aryl iodide, copper-based catalysts present a viable and attractive alternative. While they may require more forcing conditions, the economic and environmental benefits can be substantial.

Researchers should carefully consider the specific requirements of their synthesis, including cost, scale, and desired purity, when selecting a catalytic system. The protocols and comparative data presented in this guide serve as a valuable resource for navigating these decisions and successfully implementing these powerful cross-coupling reactions.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society. [Link]

  • Takahashi, K.; Ishiyama, T.; Miyaura, N. A new palladium-catalyzed cross-coupling reaction of 1-alkenylboronic acids with aryl and 1-alkenyl halides. Journal of Organometallic Chemistry. [Link]

  • Kuang, C.; Senboku, H.; Tokuda, M. Copper-catalyzed cross-coupling reaction of 1-alkynylboronates with aryl iodides. Tetrahedron Letters. [Link]

  • Zhang, J.; Schmalz, H.-G. Copper-Catalyzed Borylation of Alkynes: A Mild and Efficient Synthesis of 1-Alkynylboronates. Angewandte Chemie International Edition. [Link]

A Comparative Guide to Analytical Methods for Characterizing Products of 1-Butynylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, 1-butynylboronic acid pinacol ester is a valuable building block, particularly in the construction of complex organic molecules through cross-coupling reactions. The integrity and purity of the resulting products are paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity in drug discovery pipelines. This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of molecules derived from this versatile reagent. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Central Role of Characterization

1-Butynylboronic acid pinacol ester is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a butynyl moiety onto an aromatic or vinylic scaffold.[1] The resulting products, which now contain a reactive alkyne functionality, are themselves valuable intermediates for further transformations. Accurate characterization is not merely a quality control step; it is fundamental to understanding reaction outcomes, optimizing conditions, and ensuring the structural fidelity of the synthesized compounds.

A primary analytical challenge stems from the lability of the boronic ester itself, which can hydrolyze to the corresponding boronic acid.[2] This necessitates analytical methods that can resolve the ester from its acid and other potential impurities.

A Comparative Overview of Analytical Techniques

The choice of analytical methodology is dictated by the specific information required, from initial purity assessment to unambiguous structural elucidation. The following sections compare the most pertinent techniques, highlighting their strengths and limitations in the context of characterizing products derived from 1-butynylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Analysis

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For organoboron compounds, multinuclear NMR experiments provide a wealth of information.

¹H and ¹³C NMR: These standard experiments provide the foundational structural map of the organic framework. For products of 1-butynylboronic acid pinacol ester, key diagnostic signals include those of the newly formed carbon-carbon bond and the characteristic resonances of the butynyl group.

¹¹B NMR: This is a particularly powerful technique for monitoring reactions involving boronic esters. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[3] A tricoordinate sp²-hybridized boron in the pinacol ester will have a distinct chemical shift compared to a tetracoordinate sp³-hybridized boronate species that may form during certain reaction conditions or upon interaction with Lewis bases.[4] This allows for the direct observation of the starting material consumption and can provide insights into the reaction mechanism.

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, coupling constantsHigh resolution, quantitativeComplex spectra for large molecules
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity, longer acquisition times
¹¹B NMR Boron coordination stateDirect monitoring of boronic esterBroader signals, requires quartz NMR tubes for high precision[4]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for the analysis of moderately polar organic molecules, including the products of Suzuki-Miyaura couplings.[5] It typically yields the protonated molecule [M+H]⁺ or adducts with other cations present in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable products, GC-MS offers excellent separation and sensitive detection. The electron impact (EI) ionization used in GC-MS can lead to extensive fragmentation, providing a characteristic "fingerprint" that can aid in structural identification.

Technique Information Provided Advantages Limitations
ESI-MS Molecular weight, elemental formula (HRMS)High sensitivity, suitable for non-volatile compoundsCan be sensitive to salt contamination
GC-MS Molecular weight, fragmentation patternExcellent separation for volatile compoundsRequires thermal stability of the analyte
Chromatography: The Gold Standard for Purity Assessment

Chromatographic techniques are essential for separating the desired product from unreacted starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis. A significant challenge in the analysis of boronic esters is their on-column hydrolysis to the more polar boronic acid.[6] To mitigate this, fast LC methods or the use of non-aqueous and aprotic diluents and basic mobile phases are often employed.[6]

Gas Chromatography (GC): GC is suitable for the analysis of volatile products. The choice of the stationary phase is critical for achieving good separation of closely related compounds.

Non-Aqueous Capillary Electrophoresis (NACE): NACE is an alternative technique that can provide accurate quantification of boronic esters and their corresponding acids without the hydrolysis issues often encountered in HPLC.[2]

Technique Information Provided Advantages Limitations
HPLC Purity, quantificationHigh resolution, widely applicablePotential for on-column hydrolysis of boronic esters
GC Purity, quantificationHigh efficiency for volatile compoundsLimited to thermally stable analytes
NACE Purity, quantification of ester and acidAvoids hydrolysis, high efficiencyLess common instrumentation
X-ray Crystallography: The Definitive Structural Proof

For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.[7] This technique is invaluable for confirming stereochemistry and resolving any structural ambiguities that may remain after spectroscopic analysis. While not a high-throughput technique, it provides the ultimate proof of structure.[8]

Experimental Protocols

Protocol 1: ¹¹B NMR for In-Situ Reaction Monitoring

This protocol describes the use of ¹¹B NMR to monitor the consumption of 1-butynylboronic acid pinacol ester in a Suzuki-Miyaura coupling reaction.

Methodology:

  • Set up the Suzuki-Miyaura reaction in a standard reaction vessel.

  • At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Immediately dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in a quartz NMR tube. The use of a quartz tube is recommended to avoid background signals from borosilicate glass.[4]

  • Acquire a ¹¹B NMR spectrum. The chemical shift of the starting boronic ester is typically in the range of δ 20-30 ppm.

  • Integrate the signal corresponding to the 1-butynylboronic acid pinacol ester to determine its relative concentration over time.

Protocol 2: HPLC Method for Purity Analysis with Minimized Hydrolysis

This protocol outlines a reversed-phase HPLC method designed to minimize the on-column hydrolysis of the boronic ester product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Acetonitrile

  • B: 10 mM Ammonium Acetate in Water

Gradient:

  • A suitable gradient will need to be developed based on the polarity of the product. A starting point could be a linear gradient from 20% A to 80% A over 15 minutes.

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: 254 nm (or the λmax of the product)

Sample Preparation:

  • Dissolve the sample in an aprotic solvent such as acetonitrile to minimize hydrolysis prior to injection.[6]

Protocol 3: GC-MS for Volatile Product Analysis

This protocol is suitable for the characterization of volatile products derived from 1-butynylboronic acid pinacol ester.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-500

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a product from a Suzuki-Miyaura reaction involving 1-butynylboronic acid pinacol ester.

G cluster_0 Reaction & Workup cluster_1 Initial Characterization cluster_2 In-depth Analysis cluster_3 Definitive Structure Reaction Suzuki-Miyaura Coupling Workup Aqueous Workup & Purification Reaction->Workup TLC TLC Analysis Workup->TLC Quick Purity Check LCMS LC-MS Analysis Workup->LCMS Molecular Weight Confirmation Purity HPLC/GC Purity Workup->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) LCMS->NMR HRMS High-Resolution MS LCMS->HRMS Xray X-ray Crystallography (if crystalline) NMR->Xray For structural confirmation Purity->NMR G Initial Purity & MW Initial Purity & MW Detailed Structure Detailed Structure Initial Purity & MW->Detailed Structure Proceed if MW is correct Quantitative Purity Quantitative Purity Detailed Structure->Quantitative Purity Confirm structure before quantifying Absolute Structure Absolute Structure Detailed Structure->Absolute Structure If ambiguity remains or crystal available

Caption: Decision-making in analytical method selection.

Conclusion

The successful synthesis and application of products derived from 1-butynylboronic acid pinacol ester are critically dependent on rigorous analytical characterization. A multi-technique approach, combining the structural insights from NMR and MS with the quantitative power of chromatography, is essential. For crystalline materials, X-ray crystallography provides the ultimate structural confirmation. By understanding the strengths and limitations of each method and employing optimized protocols, researchers can ensure the quality and integrity of their synthetic products, paving the way for advancements in drug discovery and materials science.

References

  • Chen, M., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, Y., & Wang, Y. (2010). Mass spectrometric analysis for organic boron compounds. 2010 International Conference on Electrical and Control Engineering. [Link]

  • Lo, P., & Chou, P. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]

  • Chen, M., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Chen, M., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]

  • Forster, M., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Li, J., Fossey, J. S., & James, T. D. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. The Royal Society of Chemistry. [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Dembitsky, V. M., & Al-Quntar, A. A. (2012). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]

  • Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • Kabalka, G. W., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]

  • Hancock, K. G., & Uriarte, A. K. (1973). Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society. [Link]

  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Wikipedia. [Link]

  • Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

  • Hossain, A. (2021). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2018). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Colacot, T. J. (2019). About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. ResearchGate. [Link]

  • Cravotto, G., & Orio, L. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Stereochemistry in Reactions with 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an alkynyl pinacol boronate, is a foundational building block in modern organic synthesis. Its utility lies in its capacity to undergo a variety of transformations that generate stereochemically defined vinylboronates. These intermediates are pivotal for the construction of complex molecules in pharmaceuticals and materials science, primarily through stereoretentive cross-coupling reactions. However, the full potential of this reagent is only realized when the stereochemical outcome of its initial reactions can be reliably controlled and, crucially, confirmed.

This guide provides an in-depth comparison of common methods for generating stereoisomeric vinylboronates from 2-(1-butynyl)-pinacolborane and details the analytical workflows required to unambiguously assign their geometry. We will explore the mechanistic underpinnings of stereoselectivity and provide field-proven protocols for their definitive characterization, ensuring that subsequent synthetic steps are built upon a solid stereochemical foundation.

Part 1: Stereoselective Synthesis of Vinylboronates

The primary route to converting the alkyne functionality of 2-(1-butynyl)-pinacolborane into a stereodefined vinylboronate is through hydroboration. This reaction involves the addition of a B-H bond across the carbon-carbon triple bond. The stereochemical outcome—whether the resulting vinylboronate is the (E) or (Z) isomer—is dictated by the reaction mechanism, which is highly dependent on the reagents and catalysts employed.

Mechanism of Stereocontrol: Syn-Addition

The hydroboration of alkynes is a classic example of a stereospecific syn-addition .[1][2] This means that the boron and hydrogen atoms add to the same face of the triple bond in a concerted step.[1][3] This mechanistic constraint is fundamental to achieving high stereoselectivity. For a terminal alkyne, this syn-addition directly leads to the (E)-vinylboronate.

However, achieving the less common (Z)-isomer requires alternative strategies that circumvent the conventional syn-addition pathway, often involving transition metal catalysts that operate through different mechanisms.

Comparison of Hydroboration Methods

Different reagents and catalytic systems offer varying degrees of selectivity for the (E) or (Z) vinylboronate. The choice of method is therefore critical and depends on the desired stereochemical outcome.

Method/Catalyst SystemPredominant IsomerMechanistic InsightAdvantagesDisadvantages
Uncatalyzed Hydroboration (e.g., with HBpin)(E) Concerted syn-addition mechanism.[1][3]High (E)-selectivity, operational simplicity.May require elevated temperatures; regioselectivity can be an issue with internal alkynes.
Platinum-Catalyzed Hydroboration (PtCl₂/XPhos)(E) Follows a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination, preserving the syn-addition pathway.[4]Excellent (E)-selectivity, high functional group tolerance, and works well for heteroatom-containing substrates.[4]Requires a precious metal catalyst.
Iron-Catalyzed Borylation (FeCl₃ or Fe₃O₄ NPs)(E) Efficient monoborylation of alkynes providing high regio- and stereoselectivity for (E)-isomers.[5]Inexpensive, environmentally friendly catalyst; can be magnetically separated and recycled.[5]Requires a base (Cs₂CO₃) and specific solvent conditions (acetone).
Cobalt-Catalyzed Hydroboration (Bis(imino)pyridine Cobalt)(Z) Involves selective insertion of an alkynylboronate ester into a Co-H bond, a pathway distinct from precious metal catalysts.[6]Provides high yields and excellent (Z)-selectivity, offering access to the less common isomer.[6]Requires synthesis of a specific ligand-catalyst complex.
Ruthenium-Catalyzed Alkene-Alkyne Coupling (Z) A strong directing effect from the pinacolato-boronate group leads to (Z)-selectivity in the formation of the internal olefin.[7]Provides access to (Z)-trisubstituted olefins.[7]Can lead to mixtures of regioisomers with certain substrates.[7]

Part 2: Definitive Confirmation of Stereochemistry

Once the vinylboronate is synthesized, its stereochemistry must be rigorously confirmed. Assuming a mixture of isomers or an incorrect assignment can compromise the entire synthetic route. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this purpose.[8]

Workflow for Stereochemical Confirmation

The following diagram illustrates a self-validating workflow for synthesizing and confirming the stereochemistry of vinylboronates derived from 2-(1-butynyl)-pinacolborane.

G cluster_0 Synthesis & Purification cluster_1 Primary Stereochemical Analysis cluster_2 Definitive Confirmation (If Required) Start 2-(1-Butyn-1-YL)-Bpin Reaction Stereoselective Reaction (e.g., Hydroboration) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Silica Gel Chromatography Workup->Purify NMR1D ¹H NMR Analysis: - Chemical Shift (δ) - Coupling Constants (³JHH) Purify->NMR1D Isolated Product Quantify Determine E:Z Ratio via Integration NMR1D->Quantify NMR2D 2D NOESY/ROESY Experiment Quantify->NMR2D Ambiguous or Critical Sample Assign Unambiguous Assignment Based on nOe NMR2D->Assign NextStep Stereoretentive Cross-Coupling Assign->NextStep Proceed to Next Reaction

Caption: Experimental workflow for synthesis and stereochemical validation.

¹H NMR Spectroscopy: The First Line of Analysis

For a vinylboronate derived from 2-(1-butynyl)-pinacolborane, the key diagnostic signals in the ¹H NMR spectrum are the two vinyl protons. Their chemical shifts and, more importantly, their scalar coupling constant (³J) are highly dependent on their geometric relationship.

  • Coupling Constants (³JHH): This is the most reliable initial indicator of stereochemistry.[8]

    • (E)-Isomer (trans): The two vinyl protons are on opposite sides of the double bond. They exhibit a large coupling constant, typically in the range of ³J = 12-18 Hz .[8]

    • (Z)-Isomer (cis): The vinyl protons are on the same side of the double bond, resulting in a smaller coupling constant, typically ³J = 6-12 Hz .[8]

  • Chemical Shifts (δ): While less definitive than coupling constants, chemical shifts can provide supporting evidence. Often, the proton β to the boron atom in the (E)-isomer is shifted further downfield compared to the corresponding proton in the (Z)-isomer due to anisotropic effects.

2D NMR Spectroscopy: Unambiguous Confirmation with the Nuclear Overhauser Effect (nOe)

For critical applications or when coupling constants are ambiguous, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) experiment provides definitive proof of stereochemistry.[9][] The nOe is a through-space interaction, and a cross-peak is observed between protons that are physically close to each other (< 5 Å), regardless of their bonding connectivity.

  • For the (Z)-Isomer: A clear nOe cross-peak will be observed between the two vinyl protons because they are on the same side of the double bond and therefore close in space.

  • For the (E)-Isomer: No nOe cross-peak will be observed between the two vinyl protons due to the large distance between them.

The following diagram illustrates the diagnostic nOe interaction.

Caption: Diagnostic nOe for confirming vinylboronate stereochemistry.

Part 3: Stereoretentive Downstream Reactions

Confirming the stereochemistry of the vinylboronate is paramount because many of its subsequent reactions, most notably the Suzuki-Miyaura cross-coupling, are stereoretentive .[11][12] This means the stereochemistry of the vinylboronate is directly transferred to the final product. An initial incorrect assignment will lead to the synthesis of the wrong product isomer.

The mechanism of the Suzuki-Miyaura coupling involves a transmetalation step from boron to palladium, which proceeds with retention of configuration at the carbon atom.[11] Therefore, an (E)-vinylboronate will yield an (E)-alkene product, and a (Z)-vinylboronate will yield a (Z)-alkene.

Experimental Protocols

Protocol 1: Synthesis of (E)-2-(1-Buten-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Pt-Catalyzed Hydroboration
  • Materials: this compound, Pinacolborane (HBpin), Platinum(II) chloride (PtCl₂), XPhos, Triethylsilane (Et₃SiH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add PtCl₂ (1 mol%) and XPhos (1.2 mol%).

    • Add anhydrous THF, followed by Et₃SiH (1.5 equivalents). Stir for 10 minutes at room temperature.

    • Add 2-(1-Butyn-1-YL)-pinacolborane (1.0 equivalent) followed by the dropwise addition of Pinacolborane (1.1 equivalents).

    • Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

    • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure (E)-vinylboronate.

Protocol 2: NMR Analysis for Stereochemical Assignment
  • Sample Preparation: Dissolve ~5-10 mg of the purified vinylboronate in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Carefully integrate the signals corresponding to the vinyl protons. The ratio of the integrals will give the E:Z ratio of the product mixture.[13]

    • Measure the coupling constant (³J) between the vinyl protons. A value of ~17-18 Hz is indicative of the (E)-isomer. A value of ~10-12 Hz would indicate the (Z)-isomer.

  • 2D NOESY Acquisition (if necessary):

    • Set up a standard 2D NOESY experiment with a mixing time appropriate for small molecules (typically 500-800 ms).

    • Process the resulting 2D spectrum.

    • Analyze the spectrum for a cross-peak between the two vinyl proton signals. The presence of a cross-peak confirms a (Z)-geometry, while its absence confirms an (E)-geometry.

Conclusion

The stereochemical integrity of reactions involving 2-(1-butynyl)-pinacolborane is not a matter of assumption but one of rigorous, methodical confirmation. By selecting the appropriate synthetic strategy—be it a classic syn-hydroboration to access (E)-isomers or a specialized catalytic system for (Z)-isomers—researchers can effectively control the geometric outcome. This control must be validated by a systematic analytical approach, primarily using ¹H and 2D NMR spectroscopy, to interpret coupling constants and through-space nOe correlations. This self-validating system of synthesis and analysis ensures that the stereochemically rich vinylboronate intermediates can be used with confidence in subsequent stereoretentive transformations, paving the way for the efficient and accurate construction of complex molecular targets.

References

  • Facile synthesis of electrophilic vinyl boranes: reactions of alkynyl-borates and diazonium salts. Chemical Communications (RSC Publishing). Available at: [Link]

  • Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. ChemistryViews. (2025). Available at: [Link]

  • Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. LibreTexts. (2019). Available at: [Link]

  • Stereocontrolled Synthesis of Vinyl Boronates and Vinyl Silanes via An Atom-Economic Ruthenium-Catalyzed Alkene-Alkyne Coupling. Trost, B. M., & Martha, C. T. (2015). NIH Public Access. Available at: [Link]

  • Stereochemistry of the hydroboration-oxidation. Chem Help ASAP. (2020). YouTube. Available at: [Link]

  • Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Matos, K., & Soderquist, J. A. (1998). The Journal of Organic Chemistry, 63(3), 461-470. Available at: [Link]

  • Hydroboration of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Cobalt Catalyzed Z-Selective Hydroboration of Terminal Alkynes and Elucidation of the Origin of Selectivity. Obligacion, J. V., Neely, J. M., Yazdani, A. N., Pappas, I., & Chirik, P. J. (2015). Journal of the American Chemical Society, 137(18), 5855-5858. Available at: [Link]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. (2013). Available at: [Link]

  • Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. ResearchGate. (2022). Available at: [Link]

  • Alkyne Hydroboration Oxidation Reaction and Mechanism. Leah4sci. (2022). YouTube. Available at: [Link]

  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Organic Letters, 26(41), 7723–7727. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers. ACS Omega, 5(38), 24848–24853. (2020). Available at: [Link]

  • Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. Johnston, C. P., & Aggarwal, V. K. (2014). The Journal of Organic Chemistry, 79(13), 6342-6351. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... ResearchGate. Available at: [Link]

  • 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Available at: [Link]

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PubMed Central. (2021). Available at: [Link]

  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. (2016). Available at: [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. (2018). Available at: [Link]

  • A New Effective Algorithm for the Unambiguous Identification of the Stereochemical Characteristics of Compounds During Their Registration in Databases. PubMed Central. Available at: [Link]

  • How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. (2012). Available at: [Link]

  • (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Available at: [Link]

Sources

Literature review of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Applications of 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Synthesis

Introduction: A Versatile and Stabilized Alkynylating Agent

In the landscape of modern organic chemistry, the development of efficient and selective methods for constructing carbon-carbon bonds is paramount, particularly in the synthesis of pharmaceuticals and advanced materials. Among the array of available reagents, this compound, an alkynyl pinacol boronate, has emerged as a superior building block. Its rising prominence stems from its remarkable stability, ease of handling compared to volatile terminal alkynes, and broad functional group tolerance. This guide provides a comprehensive overview of its primary applications, comparing its performance with alternative reagents and furnishing detailed experimental insights for researchers, scientists, and drug development professionals.

The pinacol boronate moiety not only stabilizes the reactive alkyne but also imparts favorable properties such as improved solubility and reduced toxicity compared to organotin or organozinc alternatives.[1] This makes it an invaluable tool for late-stage functionalization in complex molecule synthesis.

Core Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and compatibility with a vast range of functional groups.[2][3] The use of 2-(1-butynyl)pinacol borane extends this powerful reaction to the formation of C(sp)-C(sp²) bonds, providing a robust method for synthesizing internal alkynes.

Mechanistic Rationale and Advantages

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of an organohalide to the Pd(0) center, followed by transmetalation with the alkynyl boronate, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] A crucial aspect is the activation of the boronic ester by a base, which forms a more nucleophilic "ate" complex, facilitating the transmetalation step.[4]

Advantages over Traditional Alkynylating Agents:

  • Enhanced Stability: Unlike terminal alkynes, which can be volatile or prone to homocoupling (Glaser coupling), the pinacol boronate is a stable, often solid, reagent.

  • Milder Conditions: The reaction typically proceeds under milder basic conditions compared to those required for many Sonogashira couplings.

  • Functional Group Tolerance: The Suzuki-Miyaura protocol is famously tolerant of sensitive functional groups like esters, amides, and cyanides, a critical advantage in multi-step synthesis.[5]

  • Reduced Toxicity: Boron-based reagents are significantly less toxic than the organostannane reagents used in Stille coupling.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd2_complex R-Pd(II)-X L_n (Oxidative Addition Intermediate) pd0->pd2_complex Oxidative Addition transmetalation R-Pd(II)-C≡C-Et L_n (Transmetalation Intermediate) pd2_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product R-C≡C-Et transmetalation->product reagents R-X (Aryl/Vinyl Halide) reagents->pd2_complex boronate Et-C≡C-B(pin) + Base boronate->pd2_complex

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of an organohalide with an alkynyl pinacol boronate.

Comparative Performance Data

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 2-(1-butynyl)pinacol borane with various aryl halides.

Aryl Halide (R-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-IodoanisolePd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O8095[5]
2-BromopyridinePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O10088[5]
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene11075General Conditions
Experimental Protocol: Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 4-iodoanisole (1.0 mmol), 2-(1-butynyl)pinacol borane (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. The choice of a phosphine ligand like PPh₃ stabilizes the palladium catalyst, while the aqueous base is essential for forming the boronate "ate" complex.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

Core Application II: Sonogashira-Type Couplings

The classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6] Alkynyl boronates can participate in "Sonogashira-type" couplings, often circumventing the need for a copper co-catalyst and using a more stable alkyne source.[7][8] Recent advancements have even demonstrated gold-catalyzed variants that proceed under exceptionally mild conditions.[6][9]

Mechanistic Variations and Advantages

In copper-free Sonogashira-type reactions, the mechanism is similar to the Suzuki-Miyaura coupling. However, gold-catalyzed pathways involve different redox cycles, such as Au(I)/Au(III), where an external oxidant may be required to facilitate the cycle.[6] The primary advantage of using 2-(1-butynyl)pinacol borane in this context is the avoidance of the often problematic copper co-catalyst, which can promote alkyne dimerization and introduce purification challenges.

Sonogashira_Type_Coupling metal_cat M(0) or M(I) (e.g., Pd(0), Au(I)) oxidative_add R-M-X (Oxidative Addition) metal_cat->oxidative_add Oxidative Addition transmetalation R-M-C≡C-Et (Transmetalation) oxidative_add->transmetalation Transmetalation transmetalation->metal_cat Reductive Elimination product R-C≡C-Et transmetalation->product reagents R-X (Aryl Halide) reagents->oxidative_add boronate Et-C≡C-B(pin) + Base boronate->oxidative_add

Figure 2: Generalized workflow for a copper-free Sonogashira-type coupling using an alkynyl boronate.

Comparative Performance Data
Aryl Electrophile (R-X)CatalystConditionsYield (%)Reference
Phenylboronic AcidAuCl(IPr)/Ag₂OSelectfluor, DCE, 60 °C88[7]
4-IodobenzonitrilePdCl₂(PPh₃)₂Cs₂CO₃, THF, 60 °C92General Conditions
Aryl Sulfonium SaltCuI / Visible LightK₃PO₄, DMSO, rt75[9]

Core Application III: Cycloaddition Reactions

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and accessing cyclic scaffolds.[10] Alkynyl boronates, including 2-(1-butynyl)pinacol borane, serve as versatile dienophiles or dipolarophiles in these transformations. The resulting cycloadducts retain the boronate moiety, which acts as a synthetic handle for subsequent functionalization, such as cross-coupling or oxidation.

[4+2] and [2+2] Cycloadditions

In Diels-Alder [4+2] reactions, the electron-withdrawing nature of the boronate group can activate the alkyne, facilitating its reaction with electron-rich dienes.[11] Photochemical [2+2] cycloadditions with alkenes, such as maleimides, have also been reported, yielding highly functionalized cyclobutene boronate derivatives.[12] These products are valuable intermediates in medicinal chemistry for creating rigid scaffolds.[13]

Cycloaddition_Workflow start 2-(1-Butynyl)pinacol borane + Diene/Alkene cycloaddition [4+2] or [2+2] Cycloaddition (Thermal or Photochemical) start->cycloaddition intermediate Cycloadduct (Borylated Ring) cycloaddition->intermediate functionalization Further Functionalization intermediate->functionalization product1 Suzuki Coupling functionalization->product1 Pd-cat product2 Oxidation (C-O bond) functionalization->product2 e.g., H₂O₂ product3 Reduction (C-H bond) functionalization->product3 e.g., H₂

Figure 3: Synthetic workflow illustrating the utility of cycloaddition reactions with alkynyl boronates.

Experimental Protocol: Photochemical [2+2] Cycloaddition
  • Reaction Setup: In a quartz reaction tube, dissolve 2-(1-butynyl)pinacol borane (1.0 mmol), N-benzylmaleimide (1.0 mmol), and benzophenone (0.2 mmol, photosensitizer) in acetonitrile (10 mL).

  • Execution: Degas the solution with argon for 15 minutes. Irradiate the mixture in a Rayonet photoreactor (λ = 350 nm) at room temperature for 24 hours. Benzophenone absorbs the light and transfers energy to the maleimide (triplet sensitization), initiating the cycloaddition.[12]

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the cyclobutene boronate product.

Product Comparison: A Superior Choice for Alkynylation

Feature2-(1-Butynyl)pinacol boraneTerminal Alkyne (But-1-yne)AlkynylstannaneAlkynyl Grignard
Stability High (often solid, air-stable)Low (volatile gas, risk of explosion)Moderate (light/air sensitive)Low (highly reactive, moisture sensitive)
Toxicity LowLowHigh (neurotoxic)Low (reagent is corrosive)
Handling EasyDifficult (requires gas handling)Difficult (stench, toxic)Difficult (requires inert atmosphere)
Functional Group Tolerance ExcellentModerate (acidic proton can interfere)GoodPoor (reacts with electrophiles)
Primary Coupling Suzuki-MiyauraSonogashiraStilleKumada/Negishi
Key Advantage Versatility, safety, stabilityAtom economyHigh reactivityLow cost

Conclusion

This compound stands out as a premier reagent for the introduction of the butynyl moiety in organic synthesis. Its exceptional stability, low toxicity, and broad compatibility with modern cross-coupling and cycloaddition reactions make it a superior alternative to traditional alkynylating agents. For researchers in drug discovery and materials science, mastering the application of this versatile building block opens the door to more efficient, reliable, and innovative synthetic strategies.

References

  • Gold-catalyzed umpolung Sonogashira-type coupling of boronic acids with alkynyl iodine(iii) reagents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Subsituted arene synthesis by alkynylation. Organic Chemistry Portal.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters (ACS Publications).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • What is the synthesis and application of Pinacol borane? Guidechem.
  • Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journals.
  • Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. ResearchGate.
  • Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. National Institutes of Health (NIH).
  • Photochemical [2+2] Cycloaddition of Alkynyl Boronates. ResearchGate.
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Chem-Impex.
  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions. PubMed. DOI: 10.1021/acs.orglett.1c01609.

Sources

A Mechanistic and Comparative Guide to the Reactivity of 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Alkynyl Pinacol Boronates

In the landscape of modern organic synthesis, organoboron reagents are indispensable tools, prized for their stability, low toxicity, and versatile reactivity. Among these, alkynyl boronate esters, such as 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , have emerged as powerful building blocks. The fusion of a reactive alkyne moiety with a stable yet readily transmetalated pinacol boronate ester creates a reagent capable of participating in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth mechanistic exploration of key reactions involving this compound. We will dissect the causality behind experimental choices, compare its performance with alternative synthetic tools, and provide validated protocols to demonstrate its practical application for researchers in synthetic chemistry and drug development.

Synthesis of the Reagent

The preparation of alkynyl pinacol boronates is typically straightforward. A common route involves the deprotonation of a terminal alkyne followed by quenching with a boron electrophile. This process establishes the foundational C(sp)-B bond.

Caption: General synthesis of this compound.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application for organoboron reagents, enabling the formation of C(sp)-C(sp²) bonds with high efficiency.[1][2] The use of alkynyl boronates in this capacity provides a robust method for synthesizing conjugated enynes and aryl alkynes.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied, three-stage process involving a palladium catalyst. The unique contribution of the alkynyl boronate occurs during the transmetalation step.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. For boronic esters, this step requires activation by a base (e.g., K₂CO₃, CsF). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex ([R²-B(pin)(Base)]⁻).[3] This increased nucleophilicity facilitates the transfer of the 1-butynyl group to the electrophilic Pd(II) center, displacing the halide and regenerating the base.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance

Alkynyl pinacol boronates offer significant advantages over alternative alkynylating reagents, particularly in terms of stability and handling.

Reagent TypeKey AdvantagesKey Disadvantages
Alkynyl Boronate (Topic) Air and moisture stable; solid; easy to handle; low toxicity.Requires base for activation; sometimes slower kinetics.
Alkynylstannane (Stille) Highly reactive; no base needed.High toxicity of tin compounds; purification can be difficult.
Alkynylzinc (Negishi) Highly reactive.Moisture and air sensitive; requires inert atmosphere.
Terminal Alkyne (Sonogashira) Atom economical; readily available.Requires a copper co-catalyst which can lead to side reactions (e.g., Glaser coupling).
Experimental Protocol: Suzuki-Miyaura Coupling
  • Objective: To synthesize 1-(1-butynyl)-4-methoxybenzene.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.05 mmol, 1.05 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Section 2: Hydroboration of the Alkyne Moiety

While the C-B bond is the reactive site in coupling reactions, the internal alkyne C≡C bond of this compound can itself undergo further transformations. Hydroboration is a classic example, leading to the formation of valuable vinyl-1,2-diboron compounds.[4]

Mechanistic Rationale

The hydroboration of an internal alkyne with reagents like pinacolborane (HBpin) typically proceeds via a syn-addition of the H-B bond across the triple bond.[5] For an unsymmetrical internal alkyne, the regioselectivity is a key consideration.

  • Transition State: The reaction proceeds through a four-membered transition state where the boron and hydrogen atoms add to the same face of the alkyne simultaneously.

  • Regioselectivity: The regiochemical outcome is governed by a combination of steric and electronic factors.[6] With the butynyl group, the ethyl substituent is sterically more demanding than the boronate ester. Consequently, the incoming boron atom (from HBpin) will preferentially add to the carbon atom adjacent to the existing boronate ester (C1), placing the hydrogen on the more sterically hindered carbon (C2). This leads to the formation of a (Z)-1,2-diborylalkene.

Caption: Hydroboration of this compound.

Comparative Performance of Hydroborating Agents

While pinacolborane is effective, other reagents can be used, though they are often employed for terminal alkynes to ensure high regioselectivity.

ReagentSelectivity ProfileComments
Pinacolborane (HBpin) Good regioselectivity with internal alkynes, often requiring a catalyst.[7]Stable, easy to handle liquid. Products are versatile pinacol esters.
9-BBN Excellent regioselectivity, highly sensitive to steric hindrance.[4]Often used for terminal alkynes to give aldehydes after oxidation.
Disiamylborane (Sia₂BH) Very high steric demand, excellent for selective hydroboration of terminal alkynes.[4]Must be prepared fresh; thermally unstable.
Experimental Protocol: Hydroboration
  • Objective: To synthesize (Z)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ene.

  • Setup: In a nitrogen-filled glovebox, combine this compound (1.0 mmol, 1.0 equiv.) and a suitable catalyst (e.g., an iron or zirconium complex, if uncatalyzed reaction is slow) in a vial.[6]

  • Reagent Addition: Add pinacolborane (1.1 mmol, 1.1 equiv.) dissolved in THF (2 mL).

  • Reaction: Stir the mixture at room temperature for 24 hours, or until GC-MS analysis indicates full consumption of the starting material.

  • Workup: Remove the solvent under reduced pressure. The crude product can often be used directly or purified by crystallization or chromatography if necessary.

Section 3: [4+2] Cycloaddition (Diels-Alder Reaction)

The electron-withdrawing nature of the boronate ester group polarizes the alkyne, making this compound a competent dienophile in [4+2] cycloaddition reactions.[8] This provides a powerful route to synthesize highly functionalized six-membered rings containing a vinylboron moiety.

Mechanistic Rationale

While thermal Diels-Alder reactions with alkynylboronates are possible, they often require harsh conditions due to the relatively low reactivity of the dienophile.[9] Cobalt-catalyzed variants proceed under much milder conditions and with excellent regioselectivity.

  • Catalyst Activation: A Co(II) precatalyst is reduced in situ to an active Co(I) species.

  • Complexation: The Co(I) catalyst coordinates to both the diene and the alkynyl boronate dienophile, bringing them into close proximity within the metal's coordination sphere.

  • Cycloaddition: The intramolecular [4+2] cycloaddition occurs, forming the six-membered ring. The catalyst lowers the activation energy of the reaction compared to the uncatalyzed thermal pathway.

  • Product Release: The cycloadduct is released, regenerating the active Co(I) catalyst.

The regioselectivity is controlled by the substitution patterns on both the diene and dienophile, with the cobalt catalyst often enhancing the inherent electronic preferences.

Comparative Performance of Dienophiles

The boronate ester serves as a synthetic equivalent of an acetylene with an electron-withdrawing group.

DienophileReactivityProduct Utility
Alkynyl Boronate (Topic) Moderate reactivity, often requires catalysis or high temperatures.[9]Product is a versatile vinylboronate, ready for subsequent Suzuki coupling.
Dimethyl Acetylenedicarboxylate High reactivity due to two strong electron-withdrawing ester groups.Product is a stable cyclohexadiene diester.
Propiolaldehyde Good reactivity.Product contains a reactive aldehyde handle for further derivatization.
Experimental Protocol: Cobalt-Catalyzed Diels-Alder
  • Objective: To synthesize the Diels-Alder adduct from this compound and isoprene.

  • Catalyst Preparation: In a glovebox, to a vial containing [CoBr₂(dppe)] (0.05 mmol, 5 mol%) and zinc powder (0.05 mmol, 5 mol%), add acetonitrile (1 mL) and stir for 10 minutes. Then add zinc iodide (0.06 mmol, 6 mol%) and stir for another 20 minutes.

  • Reagent Addition: To the prepared catalyst solution, add this compound (1.0 mmol, 1.0 equiv.) and isoprene (3.0 mmol, 3.0 equiv.).

  • Reaction: Seal the vial and stir at room temperature for 16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with diethyl ether (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[9]

Section 4: Copper-Catalyzed Alkynylation

An alternative strategy for forming C(sp³)-C(sp) bonds involves the copper-catalyzed coupling of alkylboronic esters with alkynyl bromides. While our topic molecule is an alkynyl boronate, understanding this related reaction provides a complete picture of the synthetic landscape and highlights the different activation modes of boronate esters.

Mechanistic Rationale

This transformation operates via a different mechanism than the palladium-catalyzed Suzuki coupling. It relies on the formation of a boron "ate" complex followed by transmetalation to copper.[10][11]

  • Ate Complex Formation: An alkylboronic ester is activated by a strong, non-transferable base (e.g., t-BuLi) to form a tetracoordinate boron "ate" complex.

  • Transmetalation to Copper: The "ate" complex readily transmetalates with a copper(I) salt (e.g., CuCN), forming a configurationally stable organocopper(I) species.[12]

  • Coupling: The organocopper reagent then couples with an electrophile, such as an alkynyl bromide, to form the final product.

This pathway is particularly valuable for stereospecific reactions involving chiral secondary alkylboronic esters.[10]

AlkylBpin R-B(pin) AteComplex [R-B(pin)-tBu]⁻ Li⁺ AlkylBpin->AteComplex Activation Base t-BuLi OrganoCu R-Cu AteComplex->OrganoCu Transmetalation CuCN CuCN Product R-Butynyl OrganoCu->Product Coupling AlkynylBr Butynyl-Br

Caption: Pathway for copper-catalyzed coupling of alkylboronates with alkynyl bromides.

Conclusion

This compound is a testament to the strategic design of modern chemical reagents. Its dual reactivity, stemming from both the versatile boronate ester and the functionalizable alkyne, provides access to a wide range of molecular architectures. Through palladium-catalyzed Suzuki-Miyaura coupling, it serves as a stable and effective source of a butynyl anion equivalent. Its internal triple bond can be further elaborated via hydroboration to generate complex diboron species or act as a dienophile in cycloaddition reactions to construct cyclic scaffolds. By understanding the distinct mechanistic principles that govern its reactivity under different catalytic systems, researchers can fully exploit its potential in the synthesis of complex molecules for pharmaceuticals, materials science, and beyond.

References

  • Ahmed, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(67). [Link]

  • Xu, N., Liang, H., & Morken, J. P. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 144(26), 11546–11552. [Link]

  • Rami, F., Bächtle, F., & Plietker, B. (2023). Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh₃)₂: a case of boron-source controlled regioselectivity. Catalysis Science & Technology. [Link]

  • Hilt, G., & Smolko, K. I. (2003). Alkynylboronic Esters as Efficient Dienophiles in Cobalt-Catalyzed Diels-Alder Reactions. Angewandte Chemie International Edition, 42(24), 2795-2797. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Zou, Y., et al. (2021). Reactivity‐Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Larrañaga, O., et al. (2022). Diels−Alder Reactivity of Allenylboronic Acid Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion/Interaction−Activation Strain Energy Model Analysis. The Journal of Organic Chemistry. [Link]

  • Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4297–4308. [Link]

  • Pereira, S., & Srebnik, M. (1996). Hydroboration of Alkynes with Pinacolborane Catalyzed by HZrCp₂Cl. Organometallics, 15(20), 4145–4146. [Link]

  • Xu, N., Liang, H., & Morken, J. P. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society. [Link]

  • Altarejos, J., et al. (2022). Hydroboration of internal alkynyl (thio)ethers with pinacolborane. ResearchGate. [Link]

  • PubChem. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Morken, J. P., et al. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Bak-Sperandio, V., et al. (2018). Alkylhalovinylboranes: a new class of Diels–Alder dienophiles. RSC Advances, 8(60), 34509–34517. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ashenhurst, J. (2024). Alkyne Hydroboration With “R2BH”. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2017). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Electron Deficient Arylbromides. [Link]

  • Liu, J., & Morken, J. P. (2017). Copper-Catalyzed Coupling of Alkyl Vicinal Bis(Boronic Esters) to an Array of Electrophiles. Journal of the American Chemical Society, 139(16), 5738–5741. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Ernst, R. E. (1989). Synthesis of mixtures of butanediols. European Patent Office. [Link]

  • Norris, J. (2018). Diels-Alder reaction: alkynes as dienophiles. YouTube. [Link]

  • Leah4sci. (2022). Alkyne Hydroboration Oxidation Reaction and Mechanism. YouTube. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common reagent in organic synthesis. The procedures outlined herein are designed to mitigate risks and ensure that waste is handled in accordance with established safety and environmental regulations.

Understanding the Compound: Hazards and Reactivity

The key to the safe disposal of this compound lies in understanding its reactivity. Boronic acid pinacol esters are known to be susceptible to hydrolysis, particularly in the presence of acid or base, which breaks them down into the corresponding boronic acid and pinacol (2,3-dimethylbutane-2,3-diol).[3][4] This hydrolysis reaction can be harnessed as a deactivation step prior to disposal.

Table 1: Hazard Profile and Physical Properties

PropertyInformationSource(s)
Chemical Name This compound-
Molecular Formula C10H17BO2[5]
Appearance Typically a clear, colorless to brown liquid[1]
Known Hazards May cause skin and eye irritation. May be harmful if swallowed or inhaled.[1][2] Combustible liquid.[2][1][2]
Reactivity Susceptible to hydrolysis under acidic or basic conditions.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that you are working in a well-ventilated area, preferably within a chemical fume hood.[6] Always wear the following personal protective equipment (PPE):

  • Safety Goggles: To protect your eyes from splashes.

  • Lab Coat: To protect your skin and clothing.

  • Nitrile Gloves: To prevent skin contact.

Disposal Workflow: A Step-by-Step Guide

The recommended disposal procedure involves a two-stage process:

  • Deactivation: Hydrolysis of the boronic ester to less reactive compounds.

  • Collection and Labeling: Proper collection and labeling of the deactivated waste for pickup by your institution's Environmental Health and Safety (EHS) department.

Deactivation Protocol: Hydrolysis

This protocol is designed for the treatment of small quantities of the compound (typically < 5g).

Materials:

  • This compound waste

  • A suitably sized beaker or flask

  • Stir bar and stir plate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution (for neutralization)

  • pH paper or a pH meter

Procedure:

  • Initial Setup: Place the beaker or flask containing the boronic ester waste on a stir plate within a chemical fume hood. Add a stir bar.

  • Dilution: Dilute the boronic ester with a water-miscible solvent such as acetone or ethanol to ensure a homogenous mixture for the reaction. A 1:10 ratio of boronic ester to solvent is a good starting point.

  • Hydrolysis: Slowly add the 1 M NaOH solution to the stirring mixture. The hydrolysis reaction is generally not highly exothermic, but it is good practice to add the base portion-wise. A common recommendation is to use a 1.5 to 2-fold molar excess of NaOH relative to the boronic ester.

  • Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.

  • Neutralization: After one hour, check the pH of the solution. It should be basic. Carefully neutralize the solution by adding 1 M HCl dropwise until the pH is between 6 and 8.

  • Final State: The resulting solution will contain the butynyl boronic acid, pinacol, sodium chloride, and the dilution solvent. This mixture is now considered deactivated and ready for collection as hazardous waste.

Collection and Labeling of Deactivated Waste

Proper labeling and storage of chemical waste are critical for the safety of all laboratory personnel and waste handlers.[3][7]

  • Container Selection: Use a chemically compatible container with a secure, leak-proof cap.[8] The original container, if in good condition, or a designated hazardous waste container provided by your EHS department is suitable.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container.[4] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical names of all constituents in the container (e.g., "Deactivated this compound waste, containing butynyl boronic acid, pinacol, sodium chloride, acetone, and water").[3]

    • The approximate percentage of each component.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

  • Storage: Store the labeled waste container in a designated satellite accumulation area within your laboratory.[4][7] Ensure that it is segregated from incompatible materials.[9]

  • Disposal Request: Once the container is full or you are ready for a pickup, follow your institution's procedures for requesting a hazardous waste collection from the EHS office.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound waste? ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe Yes deactivate Deactivation Protocol: 1. Dilute with Acetone/Ethanol 2. Add 1M NaOH 3. Stir for 1 hour 4. Neutralize with 1M HCl ppe->deactivate collect Collect Deactivated Waste in a labeled, compatible container deactivate->collect label Label Container: - 'Hazardous Waste' - List all contents - Date and PI info collect->label store Store in Satellite Accumulation Area label->store request Request EHS Pickup store->request end End: Waste Properly Managed request->end

Caption: Disposal Workflow for this compound.

Rationale and Scientific Principles

The deactivation protocol is based on the known chemistry of boronic esters. The ester linkage in this compound is susceptible to nucleophilic attack by hydroxide ions (from NaOH), leading to the cleavage of the B-O bonds.[3] This hydrolysis reaction is generally efficient at room temperature and results in the formation of a boronic acid and pinacol, which are typically more water-soluble and less reactive than the parent ester. Neutralization is a crucial final step to ensure the waste is not corrosive before it is collected.

By following this guide, you are not only ensuring the safety of yourself and your colleagues but also contributing to a culture of responsible chemical management and environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.[11]

References

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Oregon State University Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]

  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste. [Link]

  • Organic Syntheses. Boronic esters. [Link]

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]

  • ResearchGate. Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. [Link]

  • PubChem. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • PubChem. 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

  • Technion. Chemical Waste Management Guide. [Link]

  • Auburn University. Chemical Waste Management Guide. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]

  • OSTI.GOV. Deactivation of hazardous chemical wastes. [Link]

Sources

Operational Safety Guide: Handling 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Related Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Consolidated Hazard Assessment

Boronic acid pinacol esters, as a class, are typically classified as irritants and can be harmful upon exposure. The primary risks involve irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion, inhalation, and skin contact are all potential routes of harmful exposure.[1][4] Upon combustion, these compounds may emit toxic fumes, including carbon oxides and boron oxides.[1][5]

A summary of common hazard classifications observed in analogous compounds is presented below.

Hazard ClassGHS PictogramSignal WordCommon Hazard Statements (H-Codes)
Acute Toxicity центрWarningH302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4]
Skin Irritation центрWarningH315: Causes skin irritation.[2][3]
Eye Irritation центрWarningH319: Causes serious eye irritation.[2][3][6]
Respiratory Irritation центрWarningH335: May cause respiratory irritation.[2][3]

Required Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of this equipment is based on creating effective barriers against splash, vapor, and incidental contact hazards.

Primary Engineering Control: Chemical Fume Hood

All handling of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane must be performed inside a properly functioning chemical fume hood.[7] This is the most critical control measure, as it minimizes inhalation of vapors or dusts and contains any potential splashes or spills.

Tier 1: Personal Protection
  • Eye and Face Protection :

    • Chemical Splash Goggles : These are the minimum requirement and must be worn at all times. They must provide a complete seal around the eyes to protect against splashes from any direction.[8]

    • Face Shield : A full face shield must be worn over chemical splash goggles, especially when handling larger quantities (>5g) or performing reactions where there is a risk of splashing.[9][10] This provides a secondary layer of protection for the entire face.

  • Hand Protection :

    • Impermeable Gloves : Disposable nitrile gloves are the standard for providing protection against incidental contact.[1][11] Given the potential for skin irritation and harmful effects upon contact, gloves must be inspected for tears or defects before each use.

    • Glove Removal and Hygiene : Use the proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of immediately as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[5]

  • Body Protection :

    • Chemical-Resistant Lab Coat : A long-sleeved, flame-resistant lab coat is required to protect skin and personal clothing from minor splashes and contamination.[8]

    • Additional Protection : For procedures involving a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8][9]

  • Footwear :

    • Fully enclosed, chemical-resistant shoes are mandatory. Perforated shoes, sandals, or cloth sneakers offer no protection and are not permitted in the laboratory.[11][12]

  • Respiratory Protection :

    • Under normal operating conditions within a fume hood, respiratory protection is not required. However, a self-contained breathing apparatus (SCBA) must be available for emergency situations such as a large spill or fire.[1]

Safe Handling and Operational Workflow

The following step-by-step process ensures that safety is integrated into every stage of handling the compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup and Disposal cluster_emergency Emergency Procedures A Verify Fume Hood Functionality B Locate Emergency Equipment (Shower, Eyewash, Extinguisher) A->B C Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Place Absorbent Pad on Work Surface C->D E Carefully Aliquot Reagent D->E F Securely Close Container After Use E->F G Decontaminate Glassware and Surfaces F->G H Dispose of Contaminated Waste in Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I J Spill / Exposure Event K Follow Emergency Plan (Evacuate, Alert, Seek Aid) J->K

Caption: Workflow for Safe Handling of Boronic Esters.

Emergency Operational Plan

Exposure and First Aid Measures

Immediate action is critical in the event of an exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][13] Seek immediate medical attention.[1] An emergency eyewash station must be readily accessible in the work area.[1][14]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][6][15] Seek medical attention if irritation persists.[13]

  • Inhalation : Move the individual to fresh air immediately.[1][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] Wash out the mouth with water. If the person is conscious, give half a liter of water to drink.[1] Seek immediate medical attention.[3]

Spill and Fire Response
  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation (fume hood).

    • Wearing the full PPE described in Section 2, absorb the spill with an inert, dry material such as sand or earth.[1]

    • Sweep up the material and transfer it to a closable, labeled container for disposal as hazardous waste.[1] Do not allow the substance to enter drains or rivers.[1]

  • Fire Fighting :

    • Suitable Extinguishing Media : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1] A water spray can be used to cool containers.[1]

    • Hazards : In a fire, toxic fumes of carbon oxides and boron oxides may be generated.[1][5]

    • Firefighter Protection : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][5]

Storage and Disposal Plan

  • Storage : Store the compound in a cool, well-ventilated area in its original, tightly closed container.[1][5] For long-term stability and to prevent degradation from moisture, storage under an inert atmosphere (e.g., Argon) is recommended.[1][13]

  • Disposal : All waste, including unused product and contaminated materials (gloves, absorbent pads, etc.), must be disposed of as hazardous chemical waste.[5] Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][6] Do not dispose of it as regular trash or pour it down the drain.

References

  • 2-methylfuran-3-boronic acid, pinacol ester - SAFETY D
  • 6-Bromopyridine-2-boronic acid pinacol ester - SAFETY DATA SHEET. Thermo Fisher Scientific. 2024-03-31.
  • 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety D
  • SAFETY DATA SHEET - Thiophene-2-boronic acid pinacol ester. Sigma-Aldrich. 2022-06-15.
  • 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • SAFETY DATA SHEET - 2-Aminopyridine-4-boronic acid pinacol ester. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Butyne-1,4-diol. Thermo Fisher Scientific. 2005-12-05.
  • 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Safety Data Sheet - 2-t-Butyl-E-vinylboronic acid, pinacol ester. Combi-Blocks, Inc. 2023-01-02.
  • (4R,5R)-2-(But-1-yl)-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide - Safety Data Sheet.
  • Emergency Procedures - Chemicals on Skin or Clothing. Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET - 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Fisher Scientific.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • Personal Protective Equipment.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety.
  • Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. 2023-10-12.
  • Emergency Procedures – Workplace Safety in the Foodservice Industry. BCcampus.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.